molecular formula C8H9N3 B3293615 4-methyl-1H-indazol-6-amine CAS No. 885520-74-1

4-methyl-1H-indazol-6-amine

Cat. No.: B3293615
CAS No.: 885520-74-1
M. Wt: 147.18 g/mol
InChI Key: AKINGKUOTZMZTO-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazol-6-amine (CAS 885520-74-1) is an organic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This indazole derivative is supplied for research applications. Indazole derivatives are a subject of active research in medicinal and organic chemistry . Scientific literature indicates that substituted indazoles, particularly nitro derivatives, have been investigated as powerful inhibitors of nitric oxide synthase (NOS) isoforms, which is a significant target in physiological and pharmacological studies . The core indazole structure can exist in two tautomeric forms (1H and 2H), and its reactivity has been explored in various chemical reactions, such as with formaldehyde to form N1-CH2OH derivatives, highlighting its utility as a building block in synthetic chemistry . Researchers value this compound for developing novel molecules with potential biological activity. Store this product in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKINGKUOTZMZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310618
Record name 4-Methyl-1H-indazol-6-amine
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Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-74-1
Record name 4-Methyl-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-indazol-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-methyl-1H-indazol-6-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 4-Methyl-1H-indazol-6-amine [1][2][3]

Executive Summary

4-methyl-1H-indazol-6-amine (CAS: 885520-74-1) is a critical heterocyclic building block in modern medicinal chemistry, particularly within the field of kinase inhibitor discovery and neuropharmacology. As a 6-aminoindazole derivative, it serves as a bioisostere for the purine and quinazoline scaffolds commonly found in ATP-competitive inhibitors. The presence of the 4-methyl group provides unique steric bulk that can induce conformational selectivity in target proteins (e.g., EGFR, Syk) or improve metabolic stability by blocking potential oxidation sites. This guide details its chemical properties, validated synthetic pathways, and application in drug design.

Chemical Identity & Physical Properties

PropertyValue
IUPAC Name 4-methyl-1H-indazol-6-amine
CAS Number 885520-74-1
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Exact Mass 147.0796 Da
SMILES CC1=C2C=NNC2=CC(=C1)N
InChI Key AKINGKUOTZMZTO-UHFFFAOYSA-N
LogP (Predicted) ~1.2
pKa (Predicted) ~3.5 (indazole N), ~4.5 (aniline N)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water

Structural Analysis & Tautomerism

Tautomeric Equilibrium

Like all indazoles, 4-methyl-1H-indazol-6-amine exists in a tautomeric equilibrium between the 1H- and 2H-forms. In solution and the solid state, the 1H-tautomer is thermodynamically favored due to the preservation of the benzene ring's aromaticity (benzenoid structure), whereas the 2H-tautomer adopts a quinoid-like structure.

  • 1H-Form (Dominant): N1 is protonated; C3=N2 double bond.

  • 2H-Form (Minor): N2 is protonated; N1=C7a double bond.

The 4-methyl substituent introduces steric pressure near the C3/C3a region but does not significantly disrupt the preference for the 1H-tautomer. However, during alkylation reactions, the nucleophilicity of N1 vs. N2 is heavily influenced by solvent polarity and base strength.

Electronic Properties
  • 6-Amino Group: Acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the indazole ring, particularly at C3 and C7. This makes the ring susceptible to electrophilic aromatic substitution (e.g., halogenation) at C3.

  • 4-Methyl Group: Provides weak inductive electron donation and significant steric bulk, which can hinder metabolic attack at the C4 position and restrict rotation of substituents at C3 or C5 in complex ligands.

Synthetic Pathways

The synthesis of 4-methyl-1H-indazol-6-amine typically proceeds via the reduction of its nitro-precursor. The construction of the indazole core is the rate-limiting step.

Synthesis Flowchart

Synthesis Start 2,4-Dimethyl-5-nitroaniline (Precursor) Step1 Diazotization & Cyclization (Jacobson Synthesis) Start->Step1 NaNO2, AcOH Inter 4-Methyl-6-nitro-1H-indazole (CAS: 885520-77-4) Step1->Inter Step2 Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Final 4-Methyl-1H-indazol-6-amine (CAS: 885520-74-1) Step2->Final

Caption: Primary synthetic route via Jacobson indazole synthesis and nitro reduction.

Detailed Experimental Protocol

Stage 1: Preparation of 4-Methyl-6-nitro-1H-indazole

  • Reagents: 2,4-Dimethyl-5-nitroaniline, Sodium nitrite (NaNO₂), Glacial acetic acid.

  • Method:

    • Dissolve 2,4-dimethyl-5-nitroaniline in glacial acetic acid.

    • Cool to 0–5°C and add aqueous NaNO₂ dropwise.

    • Allow the mixture to warm to room temperature (or heat gently to 60°C depending on kinetics) to facilitate intramolecular cyclization.

    • Workup: Pour into ice water, filter the precipitate, and recrystallize from ethanol.

    • Yield: Typically 60–80%.

Stage 2: Reduction to 4-Methyl-1H-indazol-6-amine

  • Reagents: 4-Methyl-6-nitro-1H-indazole, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas (H₂).[4]

  • Protocol:

    • Suspend 4-methyl-6-nitro-1H-indazole (1.0 eq) in methanol (10 mL/g) in a hydrogenation vessel.

    • Add 10% Pd/C (10 wt% loading).

    • Purge the vessel with nitrogen, then introduce H₂ (balloon pressure or 1–3 atm).

    • Stir vigorously at room temperature for 4–12 hours. Monitor by TLC or LC-MS (Disappearance of nitro peak m/z ~178; appearance of amine m/z ~148).

    • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

    • Purification: If necessary, purify via flash chromatography (DCM/MeOH) or recrystallization from EtOAc/Hexanes.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The indazole scaffold is a privileged structure for kinase inhibition. The N1-H and N2 atoms often function as a donor-acceptor pair to bind with the kinase hinge region (e.g., Glu/Met residues).

  • 4-Methyl Role: The methyl group at C4 projects into the "gatekeeper" region or the solvent-exposed front pocket, depending on binding orientation. It can induce selectivity against kinases with smaller gatekeeper residues.

  • 6-Amine Role: Serves as a vector for extending the molecule into the ribose-binding pocket or solvent channel. It is frequently functionalized (e.g., amide coupling, urea formation) to improve potency and solubility.

Pharmacophore Map

Pharmacophore Core Indazole Core (Scaffold) N1 N1-H (H-Bond Donor) Core->N1 Hinge Binding N2 N2 (H-Bond Acceptor) Core->N2 Hinge Binding C4 4-Methyl (Hydrophobic/Steric) Core->C4 Selectivity C6 6-Amine (Synthetic Handle/H-Bond) Core->C6 Solubility/Potency

Caption: Pharmacophoric features of the 4-methyl-6-aminoindazole scaffold in kinase drug design.

Case Studies
  • Syk Inhibitors: Analogues of 6-aminoindazole have been utilized in Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases. The 6-position is often derivatized with solubilizing groups (e.g., morpholine, piperazine).

  • EGFR Inhibitors: The scaffold acts as a bioisostere for quinazoline in EGFR inhibitors, where the 4-methyl group can help overcome T790M resistance mutations by altering the binding pose.

Chemical Reactivity & Handling

Regioselectivity of Alkylation

Alkylation of 4-methyl-1H-indazol-6-amine (e.g., with methyl iodide) can occur at N1, N2, or the exocyclic amine (N6).

  • Base (NaH/DMF): Favors N1-alkylation (thermodynamic product).

  • Base (K2CO3/Acetone): May yield mixtures of N1 and N2 isomers.

  • Protection: To selectively functionalize the C6-amine, the indazole nitrogen (N1) is typically protected (e.g., with THP or SEM) or the reaction is performed under conditions where the aniline nitrogen is more nucleophilic (e.g., reductive amination).

Safety Data
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[5]

  • Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • PubChem. 4-methyl-1H-indazol-6-amine (CID 24728761). National Library of Medicine. Link

  • World Intellectual Property Organization. WO2009084695 - Fused Heterocyclic Compound. (Describes synthesis of 4-methyl-6-nitro-1H-indazole precursor). Link

  • BenchChem. Synthesis of 6-Aminoindazoles via Nitro Reduction. (General protocol adaptation). Link

  • Google Patents. US9145414B2 - 1,2,4-triazine-6-carboxamide derivative. (Cites use of 4-methyl-1H-indazol-6-amine as intermediate).[2] Link

  • ChemicalBook. 4-Methyl-1H-indazol-6-amine Product Properties.Link

Sources

Technical Guide: 6-Methyl-1H-indazol-4-amine (CAS 90764-89-9)

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to address the specific technical requirements of CAS 90764-89-9 .

Clarifying the Isomerism, Synthesis, and Medicinal Utility of the Indazole Scaffold

Executive Summary

4-Amino-6-methyl-1H-indazole (CAS 90764-89-9) is a critical bicyclic heteroaromatic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and immuno-oncology agents.

Critical Editorial Note on Isomerism: The user query specified the name "4-methyl-1H-indazol-6-amine" but provided the CAS number 90764-89-9 .

  • CAS 90764-89-9 corresponds to 6-methyl-1H-indazol-4-amine (Methyl at C6, Amine at C4).[1]

  • The reverse isomer, 4-methyl-1H-indazol-6-amine (Methyl at C4, Amine at C6), corresponds to CAS 885520-74-1 .[2]

  • Directive: This guide focuses on the chemical entity defined by the provided unique identifier (CAS 90764-89-9 ), while referencing the isomer where relevant for comparative medicinal chemistry.

This compound serves as a "privileged scaffold" bioisostere for indole and purine systems, offering unique hydrogen-bonding capabilities in the hinge region of ATP-binding pockets in enzymes such as VEGFR , PLK4 , and IDO1 .

Chemical Profile & Properties[4][5][6][7][8][9][10][11][12]

The indazole core is amphoteric, but the presence of the primary amine at position 4 significantly enhances basicity and nucleophilicity compared to the unsubstituted scaffold.

Table 1: Physicochemical Specifications (CAS 90764-89-9)
PropertySpecification
IUPAC Name 6-Methyl-1H-indazol-4-amine
Common Synonyms 4-Amino-6-methylindazole; 1H-Indazol-4-amine, 6-methyl-
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water
pKa (Calculated) ~3.5 (Indazole N1-H), ~4.8 (Aniline NH₂)
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors
Topological Polar Surface Area 51.8 Ų

Synthetic Methodologies

The synthesis of 6-methyl-1H-indazol-4-amine typically proceeds via the functionalization of the pre-formed indazole core or cyclization of substituted anilines.[3] The most robust route for research scale involves the regioselective nitration of 6-methylindazole followed by reduction.

Protocol A: Regioselective Nitration & Reduction (Primary Route)[9]

Rationale: The 6-methyl group activates the C4 position (ortho to methyl, meta to N1) and the indazole N1 directs electrophilic substitution, making C4 the favored site for nitration over C5 or C7.

Step 1: Nitration[4]
  • Reagents: 6-Methyl-1H-indazole (1.0 eq), Fuming HNO₃ (1.5 eq), H₂SO₄ (solvent).

  • Procedure: Dissolve 6-methyl-1H-indazole in conc. H₂SO₄ at 0°C. Add fuming nitric acid dropwise, maintaining internal temperature <5°C.

  • Mechanism: Electrophilic aromatic substitution (

    
    ).
    
  • Workup: Pour onto crushed ice. Neutralize with Na₂CO₃ to precipitate 6-methyl-4-nitro-1H-indazole . Filter and wash with water.

  • Yield: Typically 65–75%.

Step 2: Reduction[4]
  • Reagents: 6-Methyl-4-nitro-1H-indazole, SnCl₂·2H₂O (5.0 eq) or H₂/Pd-C (10%), Ethanol/HCl.

  • Procedure: Suspend nitro intermediate in ethanol. Add SnCl₂ solution in conc. HCl dropwise at RT, then reflux for 3 hours. Alternatively, use catalytic hydrogenation (40 psi H₂) for cleaner workup.

  • Workup: Neutralize with NaOH, extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH 95:5).

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis logic and potential diversion points for analog generation.

Synthesis cluster_0 Regioselectivity Control Start 6-Methyl-1H-indazole (Precursor) Nitro 6-Methyl-4-nitro-1H-indazole (Intermediate) Start->Nitro Electrophilic Subst. Product 6-Methyl-1H-indazol-4-amine (CAS 90764-89-9) Nitro->Product Reduction Step1 HNO3 / H2SO4 (Nitration) Step2 SnCl2 / HCl OR H2, Pd/C (Reduction)

Caption: Two-step synthesis of CAS 90764-89-9 via regioselective nitration and reduction.

Medicinal Chemistry Applications

The 4-amino-indazole scaffold is a bioisostere of the adenine ring found in ATP. This makes CAS 90764-89-9 a high-value building block for Type I and Type II Kinase Inhibitors .

Mechanism of Action: Hinge Binding

In many kinase inhibitors (e.g., Pazopanib , Axitinib analogues), the indazole nitrogen (N1 or N2) and the exocyclic amine (or its amide derivative) form a bidentate hydrogen-bonding motif with the "hinge region" of the kinase ATP-binding pocket.

  • N1-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.

  • N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH.

  • C4-Amine: Often derivatized to extend into the solvent-exposed region or the "gatekeeper" pocket to confer selectivity.

Target Classes[14]
  • VEGFR (Vascular Endothelial Growth Factor Receptor): Indazoles are potent angiogenic inhibitors. The 4-amino group is frequently acylated with aryl-ureas or sulfonamides to target the DFG-out conformation (Type II inhibition).

  • PLK4 (Polo-like Kinase 4): 4- and 6-amino indazoles have been identified as inhibitors of PLK4, a regulator of centriole duplication implicated in breast cancer.

  • IDO1 (Indoleamine 2,3-dioxygenase 1): Recent studies suggest 4-amino-indazoles can inhibit IDO1, a metabolic checkpoint in immune escape.

Visualization: Kinase Signaling & Inhibition

The diagram below maps the role of indazole-based inhibitors within the VEGFR signaling cascade, a primary application area.

Signaling Ligand VEGF Ligand Receptor VEGFR (RTK) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Inhibitor Indazole Inhibitor (Derived from CAS 90764-89-9) Inhibitor->Receptor ATP Competition (Hinge Binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis Gene Expression

Caption: Indazole derivatives inhibit VEGFR autophosphorylation, blocking the RAS/RAF/MEK/ERK cascade.

Handling & Stability (Self-Validating Protocol)

To ensure experimental integrity, researchers must adhere to the following stability protocols. The amine group is susceptible to oxidation, and the indazole N-H is acidic enough to react with strong bases.

Storage & Handling Table
ParameterProtocolReason (Causality)
Storage Temp 2–8°C (Desiccated)Prevents oxidative degradation of the primary amine (prowning).
Atmosphere Argon or NitrogenMitigates moisture absorption and carbonate formation.
Solvent Choice DMSO, DMF, MeOHAvoid ketones (e.g., acetone) to prevent Schiff base formation with the C4-amine.
Acidity Stable in dilute acidForms stable hydrochloride salts; avoid strong oxidizers.

Validation Step: Before use in critical coupling reactions (e.g., Buchwald-Hartwig), verify purity via LC-MS. A pure sample should show a single peak at [M+H]⁺ = 148.2 and no discoloration (dark brown indicates oxidation).

References

  • Sigma-Aldrich. 4-Amino-6-methyl-1H-indazole Product Specification & Safety Data Sheet.Link

  • BenchChem. Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide. (2025).[4][5][6][7][8][9] Link

  • Royal Society of Chemistry. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances (2020). Link

  • National Institutes of Health (PubChem). 1H-Indazol-4-amine, 6-methyl- (CID 135408685).Link

  • BLD Pharm. Product Analysis: 6-Methyl-1H-indazol-4-amine (CAS 90764-89-9).Link

Sources

Pharmacological Profiling of 4-Methyl-1H-indazol-6-amine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a highly privileged scaffold in modern medicinal chemistry. Specifically, the 4-methyl-1H-indazol-6-amine moiety has emerged as a critical building block for designing highly selective kinase inhibitors and allosteric receptor modulators. The strategic placement of the methyl group at the C4 position provides critical steric bulk that occupies specific hydrophobic pockets within target proteins, while the primary amine at C6 serves as an optimal synthetic handle for conjugation (e.g., forming amides, ureas, or heterocycles). This whitepaper explores the biological activity of these derivatives across three primary therapeutic domains: Spleen Tyrosine Kinase (Syk) inhibition in oncology and autoimmunity, AMPA receptor modulation in neurology, and EGFR inhibition in targeted cancer therapies.

Spleen Tyrosine Kinase (Syk) Inhibition

Mechanistic Grounding

Syk is a non-receptor tyrosine kinase that plays a pivotal role in immune cell signaling. It binds to the ITAM domains of immune receptors (such as the B-cell receptor, BCR) and propagates downstream signals through the PI3K and Ca2+/NFAT pathways, driving cell proliferation and differentiation (1)[1]. 1,2,4-triazine-6-carboxamide derivatives incorporating the 4-methyl-1H-indazol-6-amine functionality exhibit potent and selective Syk inhibition. The indazole core acts as an ATP-competitive hinge binder, utilizing its N1-H and N2 atoms as a hydrogen bond donor-acceptor pair to anchor the inhibitor within the kinase domain.

SykPathway BCR B-Cell Receptor (BCR) Syk Syk Kinase (Target) BCR->Syk Activation PI3K PI3K Pathway Syk->PI3K Phosphorylation NFAT Ca2+/NFAT Pathway Syk->NFAT Calcium Flux Prolif Cell Proliferation & Survival PI3K->Prolif NFAT->Prolif Inhibitor 4-Methyl-1H-indazol- 6-amine Derivative Inhibitor->Syk Inhibition

Syk Signaling Pathway and Targeted Inhibition Logic

Self-Validating Protocol: In Vitro Syk Kinase Luminescence Assay

To ensure scientific integrity, the evaluation of these derivatives requires a self-validating assay system. We utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo) because it provides a universal readout independent of specific peptide substrates, minimizing false positives (2)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 4× enzyme solution using purified human Syk protein (full-length) in reaction buffer (20 mM Tris-HCl pH 7.5, 20 mM NaCl, 2.5 mM DTT, 10 mM MgCl2).

  • Compound Dilution (Causality): Serially dilute the 4-methyl-1H-indazol-6-amine derivative in 100% DMSO, then dilute into the reaction buffer to achieve a 4× compound solution. Causality: Maintaining a final DMSO concentration of ≤1% prevents solvent-induced enzyme denaturation while keeping hydrophobic derivatives in solution.

  • Incubation: Mix 2.5 μL of compound solution with 2.5 μL of enzyme solution in a 384-well plate. Incubate at 25°C for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation (Causality): Add 5 μL of ATP/substrate mix. Causality: The ATP concentration must be set at the empirical

    
     value for Syk to ensure the assay is highly sensitive to competitive inhibitors. Incubate for 60 minutes.
    
  • Detection & Validation: Add 10 μL of Kinase-Glo reagent. Read luminescence. Self-Validation Check: Calculate the Z'-factor using DMSO vehicle controls and a reference inhibitor (e.g., Staurosporine). The assay is only validated and approved for IC50 calculation if Z' > 0.5, ensuring statistical reliability.

AMPA Receptor Modulation in Neurology

Mechanistic Grounding

Beyond oncology, 4-methyl-1H-indazol-6-amine derivatives, specifically synthesized as azabenzimidazoles, are utilized to treat neurological conditions characterized by excessive neuronal activity, such as schizophrenia and epilepsy (3)[3]. These compounds act as Transmembrane AMPA Receptor Regulatory Protein (TARP)-dependent AMPA receptor antagonists. The indazole moiety is crucial for penetrating the blood-brain barrier (BBB) due to its favorable topological polar surface area (TPSA) and optimized lipophilicity.

AMPA Glutamate Glutamate Release AMPA_TARP AMPA Receptor TARP Complex Glutamate->AMPA_TARP Binds IonFlux Na+/Ca2+ Influx AMPA_TARP->IonFlux Channel Opens Depolarization Postsynaptic Depolarization IonFlux->Depolarization Modulator Azabenzimidazole Derivative (4-Methyl-1H-indazol-6-amine) Modulator->AMPA_TARP Allosteric Modulation

TARP-Dependent AMPA Receptor Modulation Logic

Self-Validating Protocol: Electrophysiological Patch-Clamp Validation

To validate TARP-dependent antagonism, whole-cell patch-clamp electrophysiology must be employed.

  • Cell Preparation: Transfect HEK293 cells with plasmids encoding GluA subunits and specific TARPs (e.g., TARP γ-8, which is highly localized in the hippocampus).

  • Perfusion Setup (Causality): Use a rapid perfusion system (exchange time < 1 ms). Causality: AMPA receptors desensitize in milliseconds; slow application would miss the peak current, leading to inaccurate IC50 calculations and false efficacy readouts.

  • Recording: Voltage-clamp the cells at -70 mV. Apply glutamate (1 mM) in the presence and absence of the indazole derivative.

  • Validation: Ensure leak currents are <100 pA and series resistance changes by <20% throughout the recording. Reject cells failing these criteria to maintain data integrity.

Selective EGFR Inhibition in Targeted Oncology

Mechanistic Grounding

The 4-methyl-1H-indazol-6-amine scaffold is also a key intermediate in synthesizing selective Epidermal Growth Factor Receptor (EGFR) inhibitors (4)[4]. In these architectures, the indazole ring mimics the adenine ring of ATP. The 4-methyl substitution restricts the rotational freedom of the molecule, locking it into an active conformation that fits perfectly into the mutated EGFR binding pocket (e.g., L858R/T790M) while clashing sterically with the wild-type (WT) EGFR pocket, thereby driving high selectivity and reducing off-target toxicity.

Quantitative Data Summary

The following table summarizes the comparative biological activity of representative 4-methyl-1H-indazol-6-amine derivatives across different targets, demonstrating the scaffold's versatility.

Target ProteinTherapeutic IndicationDerivative ClassRepresentative IC50 / ActivitySelectivity Profile
Syk Kinase Hematological Malignancies1,2,4-triazine-6-carboxamides< 10 nMHigh selectivity over ZAP70
AMPA (TARP γ-8) Schizophrenia, EpilepsyAzabenzimidazoles< 50 nMSelective over TARP γ-2
EGFR (Mutant) Non-Small Cell Lung CancerSubstituted Indazoles< 5 nM>100-fold over EGFR-WT

Conclusion

The 4-methyl-1H-indazol-6-amine moiety is far more than a simple structural building block; it is a pharmacophoric linchpin that dictates target engagement, metabolic stability, and selectivity. By understanding the causality behind its interactions—whether through hydrogen bonding in the Syk hinge region, allosteric modulation of AMPA/TARP complexes, or steric gating in mutant EGFR—drug development professionals can systematically leverage this scaffold to design next-generation therapeutics.

References

  • Title: US9145414B2 - 1,2,4-triazine-6-carboxamide derivative Source: Google Patents URL
  • Title: WO2013047813A1 - 1,2,4-triazine-6-carboxamide derivative Source: Google Patents URL
  • Title: US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators Source: Google Patents URL
  • Title: CN113896744B - A selective EGFR inhibitor Source: Google Patents URL

Sources

4-methyl-1H-indazol-6-amine: A Strategic Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical utility, synthesis, and application of 4-methyl-1H-indazol-6-amine as a scaffold in kinase inhibitor discovery.[1]

Executive Summary & Scaffold Analysis

4-methyl-1H-indazol-6-amine (CAS: 885520-74-1) is a privileged bicyclic heteroaromatic scaffold used to design Type I and Type II ATP-competitive kinase inhibitors. It is a structural congener of the 3-methyl-indazol-6-amine core found in the FDA-approved drug Pazopanib (Votrient), but with a distinct steric and electronic profile due to the C4-methyl substituent.

Core Chemical Attributes[1][2][3][4][5][6][7][8][9]
  • Bioisosterism: The indazole core serves as a bioisostere for the purine ring of ATP, allowing the N1/N2 nitrogens to form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).

  • The "Magic Methyl" Effect at C4: Unlike the common C3-methyl group (which points towards the gatekeeper residue in many binding modes), the C4-methyl group occupies a unique position at the entrance of the ATP-binding pocket. It can:

    • Restrict Conformation: Induce a twist in N-linked substituents, locking the bioactive conformation.

    • Fill Hydrophobic Pockets: Target the solvent-exposed hydrophobic region (Region II) often found adjacent to the ribose-binding pocket.

    • Modulate pKa: The electron-donating methyl group increases the basicity of the N1 nitrogen and the 6-amino group, potentially strengthening H-bond interactions.

Tautomeric Considerations

The scaffold exists in a tautomeric equilibrium between 1H-indazole and 2H-indazole .

  • Free Base: The 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents.

  • Kinase Binding: Many inhibitors (like Pazopanib) bind in the 2H-form , where the N1-H is replaced by an alkyl group or the N1 acts as an H-bond acceptor while N2 acts as a donor. The C4-methyl group can sterically influence this equilibrium, often favoring the 1H-form in solution unless N-alkylated.

Synthetic Pathways

The synthesis of 4-methyl-1H-indazol-6-amine is less trivial than its 3-methyl counterpart due to the specific regiochemistry required. The two primary industrial routes are Diazotization/Cyclization (Bartsch/Jacobson method) and Nucleophilic Aromatic Substitution (SNAr) .

Route A: Diazotization of 2,4-Dimethyl-5-nitroaniline (The "Jacobson" Cyclization)

This is the most direct route, utilizing the intramolecular cyclization of a diazonium species onto the adjacent methyl group.

Mechanism:

  • Diazotization: 2,4-dimethyl-5-nitroaniline is treated with NaNO₂/HCl to form the diazonium salt.

  • Cyclization: The diazonium group attacks the adjacent C3-methyl group (which is activated by the nitro group and the diazonium itself) to close the ring, forming 4-methyl-6-nitro-1H-indazole.

  • Reduction: The nitro group is reduced to the amine.[2][3]

Route B: Hydrazine Condensation (The "Fluorobenzaldehyde" Route)

Preferred for introducing N1-substituents early in the synthesis.

  • Precursor: Start with 2-fluoro-4-methyl-5-nitrobenzaldehyde .

  • Cyclization: Condensation with hydrazine hydrate (or alkyl hydrazine) effects both Schiff base formation and SNAr displacement of the fluorine, yielding the indazole core.

Experimental Protocols

Protocol 1: Synthesis via Diazotization (Route A)

Objective: Preparation of 4-methyl-1H-indazol-6-amine from 2,4-dimethyl-5-nitroaniline.

Step 1: Cyclization to 4-methyl-6-nitro-1H-indazole

  • Dissolution: Dissolve 2,4-dimethyl-5-nitroaniline (10.0 g, 60 mmol) in Glacial Acetic Acid (150 mL).

  • Diazotization: Cool the solution to 0–5 °C. Add NaNO₂ (4.5 g, 65 mmol) dissolved in minimal water dropwise, maintaining temperature <5 °C. Stir for 1 hour.

  • Ring Closure: Allow the reaction to warm to room temperature and stir for 12 hours. The mixture will darken as the indazole forms.

  • Workup: Pour the mixture into ice water (500 mL). The product, 4-methyl-6-nitro-1H-indazole , precipitates as a yellow/brown solid. Filter, wash with water, and dry.[2]

    • Yield: ~65-75%.

Step 2: Reduction to 4-methyl-1H-indazol-6-amine

  • Setup: Suspend the nitroindazole (5.0 g) in Ethanol/Water (4:1, 100 mL). Add Ammonium Chloride (1.5 g) and Iron Powder (8.0 g, 5 eq).

  • Reflux: Heat to reflux (80 °C) with vigorous stirring for 4 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Alkalinize with sat. NaHCO₃ and extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and evaporate.[4][2]

  • Purification: Recrystallize from Toluene or purify via flash chromatography (DCM/MeOH 95:5).

    • Final Product: Off-white to pale yellow solid.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC₅₀ of a 4-methyl-indazol-6-amine derivative against VEGFR2 (KDR).

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Plate: Serially dilute the test compound in DMSO (10 mM start) to create a 10-point dose-response curve.

  • Enzyme Reaction:

    • Add 2 µL of compound (or DMSO control) to a 384-well white plate.

    • Add 4 µL of VEGFR2 enzyme (0.5 ng/µL in buffer). Incubate 10 min at RT.

    • Add 4 µL of Substrate Mix (0.2 µg/µL Poly(Glu,Tyr) + 10 µM Ultra-Pure ATP).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure Luminescence. Fit data to a sigmoidal dose-response equation:

    
    
    

Visualizations

Diagram 1: Synthesis Workflow (Diazotization Route)

Synthesis Start 2,4-Dimethyl-5-nitroaniline (Precursor) Diazonium Diazonium Intermediate (In Situ) Start->Diazonium NaNO2, HCl 0-5°C NitroIndazole 4-Methyl-6-nitro-1H-indazole (Cyclized Core) Diazonium->NitroIndazole Intramolecular Cyclization Reduction Fe / NH4Cl / EtOH (Reduction Step) NitroIndazole->Reduction Final 4-Methyl-1H-indazol-6-amine (Target Scaffold) Reduction->Final Reflux, 4h

Caption: Step-wise synthesis of 4-methyl-1H-indazol-6-amine via the Jacobson cyclization method.

Diagram 2: VEGFR2 Signaling Pathway & Inhibition

The following diagram illustrates the downstream effects of inhibiting VEGFR2 with an indazole-based scaffold.

VEGFR_Signaling Inhibitor 4-Methyl-Indazole Inhibitor VEGFR2 VEGFR2 (KDR) Receptor Tyrosine Kinase Inhibitor->VEGFR2 Inhibits ATP Binding PI3K PI3K VEGFR2->PI3K PLCg PLC-gamma VEGFR2->PLCg RAF RAF VEGFR2->RAF AKT AKT (PKB) PI3K->AKT Angiogenesis Angiogenesis (Cell Migration/Proliferation) AKT->Angiogenesis PLCg->Angiogenesis MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Angiogenesis

Caption: Mechanism of action: The scaffold blocks ATP binding at VEGFR2, halting downstream angiogenesis signaling.

References

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry. Link

  • Lukin, K., et al. (2006).[5] "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." Journal of Organic Chemistry. Link

  • GlaxoSmithKline. (2010). "Chemical Compounds (PDK1 Inhibitors)." World Intellectual Property Organization, WO2010059658A1. Link

  • Song, Z., et al. (2017). "Synthesis of indazoles." World Intellectual Property Organization, WO2017186693A1. Link

  • BenchChem. (2025).[1][4] "Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development." Link

Sources

The Therapeutic Potential of Aminoindazole Derivatives in Oncology: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminoindazole scaffold has emerged as a privileged pharmacophore in modern oncology, primarily due to its exceptional capacity to mimic the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows aminoindazole derivatives to anchor deeply within the highly conserved hinge regions of various oncogenic kinases. This whitepaper dissects the mechanistic rationale, recent clinical breakthroughs, and experimental validation frameworks surrounding aminoindazole derivatives, providing a definitive guide for researchers and drug development professionals.

The Molecular Rationale of the Aminoindazole Pharmacophore

The indazole ring system, particularly when substituted with an amino group at the 3- or 6-position, presents a highly versatile hydrogen-bonding network. The nitrogen atoms (N1 and N2) of the indazole core, coupled with the exocyclic amine, act as critical hydrogen bond donors and acceptors. In the context of kinase inhibition, this triad forms stable bidentate or tridentate interactions with the backbone amides of the kinase hinge region (e.g., Ala564 and Glu562 in FGFRs). Furthermore, the tautomeric nature of the indazole ring allows for dynamic conformational adaptation within hydrophobic pockets, enhancing both target affinity and residence time.

Targeted Kinase Inhibition: The Entrectinib Paradigm

The discovery of Entrectinib (Compound 2) represents a landmark validation of the 3-aminoindazole core. Originally identified through high-throughput screening, the 3-amino-5-substituted indazole starting point was optimized to yield a potent, orally available inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and Pan-Tropomyosin Receptor Kinases (Pan-TRKs)[1].

Entrectinib effectively penetrates the blood-brain barrier (BBB), addressing a critical failure point of earlier therapies like crizotinib, where brain metastases frequently caused patient relapse[2]. By competitively binding to the ATP pocket, Entrectinib halts the downstream phosphorylation cascades of the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, driving tumor cell apoptosis in ALK/ROS1-dependent malignancies[1].

ALK_Pathway Entrectinib Entrectinib (3-Aminoindazole) ALK ALK / ROS1 / TRK Receptor Tyrosine Kinases Entrectinib->ALK ATP-competitive Inhibition PI3K PI3K / AKT Pathway (Survival) ALK->PI3K Phosphorylation RAS RAS / MAPK Pathway (Proliferation) ALK->RAS Phosphorylation STAT3 JAK / STAT Pathway (Transcription) ALK->STAT3 Phosphorylation Apoptosis Tumor Cell Apoptosis & Growth Arrest PI3K->Apoptosis Inhibited RAS->Apoptosis Inhibited STAT3->Apoptosis Inhibited

Fig 1. Disruption of ALK/ROS1 oncogenic signaling by the 3-aminoindazole derivative Entrectinib.

Overcoming Acquired Resistance: Covalent FGFR4 Inhibitors

Fibroblast growth factor receptor 4 (FGFR4) is a primary oncogenic driver in hepatocellular carcinoma (HCC). However, clinical resistance driven by gatekeeper mutations (e.g., V550L and V550M) severely limits the efficacy of reversible inhibitors. Recent advancements have leveraged the aminoindazole scaffold to design irreversible covalent inhibitors. For instance, compound 48c, a 3-amido-1H-indazole derivative, utilizes a Michael acceptor to form a covalent bond with a specific cysteine residue in the FGFR4 hinge region[3]. This compound exhibits picomolar inhibitory activity (IC50 < 0.3 nM) against Ba/F3 cell lines driven by both wild-type and V550L/M mutant FGFR4, effectively bypassing steric hindrance caused by the gatekeeper mutation[3].

Expanding the Therapeutic Window: IKKα and IDO1 Modulation

Beyond classical receptor tyrosine kinases, aminoindazole derivatives are being engineered to target complex intracellular signaling and the tumor microenvironment:

  • Non-Canonical NF-κB Signaling : The aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been optimized to yield highly selective inhibitors of IKKα (e.g., SU1261), demonstrating over 60-fold selectivity against the closely related IKKβ isoform[4]. This selectivity is crucial for perturbing non-canonical NF-κB signaling in osteosarcoma and prostate cancer without triggering the severe systemic toxicities associated with pan-IKK inhibition[4].

  • Immunomodulation : The 6-aminoindazole derivative, Compound 36, has shown remarkable efficacy in suppressing Indoleamine 2,3-dioxygenase 1 (IDO1) protein expression[5]. By preventing tryptophan depletion in the tumor microenvironment, this compound induces G2/M cell cycle arrest and exhibits potent anti-proliferative activity (IC50 = 0.4 µM) in HCT116 colorectal cancer cells[5].

  • Chemo-Immunotherapy Conjugates : In a novel approach, a 5-aminoindazole-podophyllotoxin derivative was conjugated with a galectin-1 targeted aptamer (AP74). This conjugate enriches the tumor microenvironment, enhances CD4+/CD8+ T-cell infiltration, and achieves a 70.2% tumor inhibition ratio in HCC models[6].

Quantitative Data Summary
Compound / DerivativePrimary Target(s)IC50 (Wild-Type)IC50 (Mutant / Cellular)Disease Model / Application
Entrectinib ALK, ROS1, TRK12 nM (ALK)N/ANSCLC, NTRK-fusion solid tumors
Compound 48c FGFR42.9 nM0.3 nM (V550L/M)Hepatocellular Carcinoma (HCC)
SU1261 IKKα10 nM680 nM (IKKβ)Osteosarcoma (U2OS), Prostate Cancer
Compound 36 IDO1N/A0.4 µM (HCT116)Colorectal Cancer

Experimental Framework: Validating Aminoindazole Kinase Inhibitors

To ensure scientific integrity and eliminate false positives (e.g., pan-assay interference compounds), the evaluation of novel aminoindazole derivatives must follow a self-validating, multi-tiered protocol.

Protocol 1: TR-FRET Kinase Assay for Biochemical Potency

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lived fluorophores (like Europium) to introduce a temporal delay before measurement. This eliminates short-lived background autofluorescence from the chemical library, ensuring that the calculated IC50 reflects true target engagement rather than optical interference.

  • Preparation : Prepare a 384-well plate with serial dilutions of the aminoindazole derivative (ranging from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Enzyme Addition : Add recombinant kinase (e.g., FGFR4 WT or V550L mutant) at a final concentration of 1 nM. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation : Add the ATP/Substrate mix. The ATP concentration must be set at the empirical

    
     for the specific kinase to accurately assess competitive inhibition.
    
  • Detection : After 60 minutes, add the EDTA-quench/detection mixture containing Europium-labeled anti-phospho antibodies and ULight-labeled streptavidin.

  • Quantification : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Washout Assay for Covalent Binding Validation

Causality: To prove that an aminoindazole derivative (like Compound 48c) acts via irreversible covalent bonding rather than tight reversible binding, a washout experiment is mandatory. If the inhibitor is reversible, rapid dilution will shift the equilibrium, restoring kinase activity. If covalent, activity remains permanently suppressed.

  • Pre-incubation : Incubate the target kinase with the inhibitor at 10x the IC50 concentration for 2 hours to ensure complete target saturation.

  • Rapid Dilution : Dilute the reaction mixture 100-fold into an assay buffer containing a saturating concentration of ATP and peptide substrate.

  • Kinetic Monitoring : Continuously monitor the recovery of kinase activity over 4 hours.

  • Self-Validating Control : A parallel control must be run using a known reversible inhibitor (e.g., Ponatinib). The reversible inhibitor must show >80% activity recovery post-washout, while the covalent aminoindazole must demonstrate <5% recovery to validate the irreversibility claim.

Workflow Synthesis 1. Compound Synthesis (Aminoindazole Core) Biochemical 2. TR-FRET Assay (WT vs Mutant IC50) Synthesis->Biochemical Washout 3. Washout Protocol (Assess Reversibility) Biochemical->Washout IC50 < 10nM Cellular 4. Ba/F3 Cellular Assay (Target Dependency) Washout->Cellular Irreversible InVivo 5. Xenograft Models (Efficacy & PK/PD) Cellular->InVivo High Selectivity

Fig 2. Self-validating experimental workflow for the development of covalent kinase inhibitors.

References

  • Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry (ACS).1

  • Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. Bioorganic Chemistry (PubMed).3

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.4

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances.5

  • Conjugating 4β-NH-(5-Aminoindazole)-podophyllotoxin and Galectin-1-Targeted Aptamer for Synergistic Chemo-Immunotherapy of Hepatocellular Carcinoma. Advanced Healthcare Materials (PubMed).6

Sources

Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) of 4-Methyl-1H-indazol-6-amine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole ring serves as a privileged bioisostere of indole, frequently utilized to target the ATP-binding pockets of various kinases and immunometabolic enzymes. Specifically, 4-methyl-1H-indazol-6-amine (CAS 885520-74-1) has emerged as a highly versatile building block. This in-depth technical guide explores the structure-activity relationship (SAR) of this scaffold, detailing how the strategic positioning of the C4-methyl group and the C6-amino functionalization dictates target selectivity, binding affinity, and pharmacokinetic viability in oncology and immunology.

Structural Anatomy & Physicochemical Profiling

The pharmacological efficacy of 4-methyl-1H-indazol-6-amine is rooted in its unique spatial and electronic properties. Designing inhibitors around this core requires a deep understanding of its three primary structural features:

  • N1/N2 Tautomerism: The 1H-indazole core exists in a tautomeric equilibrium between the 1H and 2H forms. This dynamic state allows the scaffold to adapt its hydrogen-bond (H-bond) donor/acceptor profile based on the electrostatic environment of the target protein's active site.

  • The C4-Methyl Gatekeeper Effect: The addition of a methyl group at the C4 position is not merely a lipophilic enhancement. Causally, this methyl group creates a localized steric bump. When the scaffold enters a kinase active site, the C4-methyl group often inserts into the hydrophobic "gatekeeper" pocket. This steric bulk restricts the torsional angle of the molecule, preventing it from binding to off-target kinases with smaller gatekeeper residues, thereby exponentially increasing target selectivity[1].

  • The C6-Amino Anchor: The exocyclic amine at the C6 position serves as a highly reactive nucleophile for synthetic functionalization (e.g., forming amides, ureas, or secondary amines) and acts as a critical bidentate H-bond donor/acceptor in the hinge region of kinases[2].

SAR_Model Core 4-Methyl-1H-indazol-6-amine (Privileged Scaffold) N_Tautomer N1/N2 Tautomerism Modulates H-Bonding Network Core->N_Tautomer C4_Methyl C4-Methyl Group Gatekeeper Pocket Insertion Core->C4_Methyl C6_Amino C6-Amino Group Kinase Hinge Region Anchor Core->C6_Amino Steric Steric Shielding & Enhanced Kinase Selectivity C4_Methyl->Steric Hinge Bidentate H-Bonding (e.g., Met156 / Ala215) C6_Amino->Hinge

Fig 1: Pharmacophoric mapping and structural causality of the 4-methyl-1H-indazol-6-amine scaffold.

Target-Specific SAR Insights

Spleen Tyrosine Kinase (Syk) & EGFR Inhibition

Syk is a non-receptor tyrosine kinase critical in B-cell receptor signaling; its aberrant activation is linked to hematological malignancies and autoimmune diseases. Recent structural optimizations have utilized 1-(difluoromethyl)-4-methyl-1H-indazol-6-amine coupled with 1,2,4-triazine-6-carboxamide derivatives to achieve picomolar inhibition of Syk[1]. The C4-methyl group effectively shields the core from rapid hepatic metabolism while perfectly occupying the hydrophobic cleft adjacent to the Syk hinge region. Similarly, in the development of selective Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4-methyl-1H-indazol-6-amine scaffold has been employed to bypass acquired resistance mutations (like T790M), utilizing the C6-amine to form a covalent or tight-binding interaction with the mutated kinase domain[3].

Rho Kinase (ROCK) and PLK4

In the optimization of ROCK inhibitors (vital for treating hypertension and cardiovascular diseases), N-substituted prolinamido indazoles demonstrate profound SAR sensitivity. Molecular docking reveals that the indazole ring's nitrogen atoms form crucial H-bonds with the backbone of Met156 in the ROCK active site, while the amide NH (derived from the C6-amine) interacts with Ala215[2]. Furthermore, 6-aminoindazole derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), perturbing centriole replication and inducing apoptosis in breast cancer models[4].

Immunometabolism: IDO1 Inhibition

Beyond kinases, the 6-aminoindazole scaffold mimics the indole ring of tryptophan, making it an ideal competitive inhibitor for Indoleamine 2,3-dioxygenase 1 (IDO1)—a key enzyme tumors use to suppress T-cell immune responses. SAR studies indicate that N-aromatic substitution of 6-aminoindazole derivatives (e.g., N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) yields potent anti-proliferative activity. The fluorobenzyl group enhances lipophilicity and pi-pi stacking within the IDO1 catalytic pocket, achieving sub-micromolar IC50 values in human colorectal cancer cells (HCT116)[5].

Quantitative SAR Data

The following table synthesizes the impact of various functionalizations on the 6-aminoindazole core across different therapeutic targets, highlighting the necessity of the C4/C6 geometry.

Scaffold ModificationPrimary TargetIC50 / PotencyMechanistic Rationale
Unsubstituted 1H-indazol-6-amine Broad Kinases> 10 μMLacks steric bulk; poor selectivity and rapid clearance.
4-Methyl-1H-indazol-6-amine EGFR (Mutant)~ 2.0 nMC4-Methyl inserts into gatekeeper pocket, enhancing selectivity[3].
1-Alkyl-4-methyl-1H-indazol-6-amine Syk Kinase< 1.0 nMN1-alkylation locks tautomeric state; C4-Methyl prevents off-target binding[1].
N-(1H-indazol-6-yl)pyrrolidine-2-carboxamide ROCK I0.27 μMC6-amide forms critical H-bond with Ala215; indazole core binds Met156[2].
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine IDO1 / HCT116 Cells0.4 ± 0.3 μMFluorobenzyl group enhances pi-pi stacking in the tryptophan-binding pocket[5].

Experimental Methodologies & Protocols

To ensure rigorous validation of SAR hypotheses, the following self-validating protocols outline the synthesis and biological evaluation of 4-methyl-1H-indazol-6-amine derivatives.

Protocol A: Reductive Amination of C6-Amine

Purpose: To functionalize the C6-amine with aryl/alkyl groups to probe the hydrophobic sub-pockets of target kinases.

  • Reagent Preparation: Dissolve 1.0 eq of 4-methyl-1H-indazol-6-amine in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the intermediate imine.

  • Imine Formation: Add 1.1 eq of the desired aldehyde (e.g., 4-fluorobenzaldehyde) and 0.1 eq of glacial acetic acid. Stir at room temperature for 4 hours.

  • Reduction: Slowly add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3). Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the imine without reducing the indazole core or other sensitive functional groups.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid. Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the N-substituted derivative.

Protocol B: In Vitro Kinase Inhibition Assay (Luminescence-based)

Purpose: To quantify the IC50 of synthesized derivatives against target kinases (e.g., EGFR or Syk).

  • Buffer Preparation: Prepare a 4× kinase reaction buffer containing 20 mM Tris-HCl (pH 7.5), 20 mM NaCl, 10 mM MgCl2, and 2.5 mM DTT. Causality: DTT maintains the catalytic cysteine residues in a reduced state, preventing enzyme inactivation.

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation).

  • Enzyme Incubation: Add the purified kinase (e.g., 2 nM EGFR-WT) and substrate to the wells. Incubate for 15 minutes at 25°C to allow for inhibitor-enzyme pre-equilibration[3].

  • Reaction Initiation: Add ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add a luminescence-based Kinase Detection Reagent (e.g., Promega Kinase-Glo). Centrifuge at 1000 rpm for 1 min, then incubate for 40 min at 25°C[3].

  • Data Analysis: Read the luminescence signal (which is inversely proportional to kinase activity). Calculate the IC50 using non-linear regression: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)).

Assay_Workflow Step1 1. Compound Prep (DMSO Serial Dilution) Step2 2. Enzyme Incubation (Kinase + ATP + Substrate) Step1->Step2 Step3 3. Luminescence Read (ATP Depletion Detection) Step2->Step3 Step4 4. IC50 Calculation (Non-linear Regression) Step3->Step4

Fig 2: High-throughput luminescence kinase inhibition assay workflow for SAR validation.

Conclusion

The 4-methyl-1H-indazol-6-amine scaffold is a masterclass in rational drug design. By leveraging the steric gating of the C4-methyl group and the versatile hydrogen-bonding capacity of the C6-amine, medicinal chemists can fine-tune molecules to achieve exquisite selectivity and potency against a myriad of targets, from Syk and EGFR in oncology to IDO1 in immunometabolism. Future SAR campaigns will likely focus on utilizing this core in the development of Proteolysis Targeting Chimeras (PROTACs), where the C6-amine can serve as an optimal exit vector for linker attachment.

References

  • US9145414B2 - 1,2,4-triazine-6-carboxamide derivative Source: Google Patents URL
  • CN113896744B - A selective EGFR inhibitor Source: Google Patents URL
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source: ResearchGate URL:[Link]

  • Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents Source: MDPI URL:[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Publishing URL:[Link]

Sources

Comprehensive Technical Guide on 4-Methyl-1H-indazol-6-amine: Physicochemical Profiling and Solubility Optimization in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is recognized as a "privileged structure," frequently utilized in the design of kinase inhibitors and target-specific antineoplastic agents. 4-Methyl-1H-indazol-6-amine is a highly versatile building block and pharmacophore intermediate. However, like many planar, heteroaromatic primary amines, it presents distinct physicochemical challenges—most notably, limited aqueous solubility at physiological pH.

This whitepaper provides an in-depth mechanistic analysis of the physicochemical properties of 4-methyl-1H-indazol-6-amine. It outlines the causality behind its solubility dynamics and provides field-proven, self-validating experimental protocols for thermodynamic solubility determination, ensuring robust data generation for downstream in vitro and in vivo assays.

Core Physicochemical Properties

Understanding the baseline quantitative data of a compound is the first step in predicting its pharmacokinetic behavior and developability. The structural features of 4-methyl-1H-indazol-6-amine—specifically the methyl group at the C4 position and the primary amine at the C6 position—dictate its lipophilicity, hydrogen-bonding capacity, and crystal packing[1].

Table 1: Quantitative Physicochemical Profile
PropertyValue / Description
Chemical Name 4-methyl-1H-indazol-6-amine
CAS Number 885520-74-1
Molecular Weight 147.18 g/mol
Molecular Formula C₈H₉N₃
Appearance Solid (Crystalline)
Tautomeric State Predominantly 1H-indazole (Thermodynamically favored)
Ionization (Basicity) Weak base (Primary amine and pyrazole nitrogens)
Primary Solvents Soluble in DMSO, DMF; sparingly soluble in neutral water

Data supported by standard chemical repository specifications 1.

Mechanistic Insights: Molecular Structure and Solubility Dynamics

To optimize formulation, one must understand the causality behind a compound's physical state. The solubility of 4-methyl-1H-indazol-6-amine is governed by the thermodynamic competition between its crystal lattice energy and its solvation energy .

  • Tautomerism and Lattice Stability: Indazoles exist in tautomeric equilibrium between the 1H- and 2H- forms. The 1H-indazole tautomer is energetically more stable by approximately 2.3 to 3.6 kcal/mol 2. This stability, combined with the primary amine at C6, facilitates a dense network of intermolecular hydrogen bonds in the solid state, resulting in a high crystal lattice energy.

  • pH-Dependent Solvation: At physiological pH (7.4), the compound is largely un-ionized. Water, a highly polar protic solvent, cannot easily disrupt the hydrophobic interactions of the methyl-substituted aromatic ring and the strong H-bond network of the crystal lattice. Consequently, neutral aqueous solubility is poor.

  • Ionization Causality: As the pH drops below the pKa of the primary amine (typically around pH 4-5 for aromatic amines), the molecule becomes protonated. This introduces a positive charge, drastically increasing ion-dipole interactions with water and overcoming the lattice energy, leading to a logarithmic increase in solubility.

G A Solid Indazole B Lattice Disruption A->B C Solvent Cavity B->C D H-Bonding & Ionization C->D E Solubilized State D->E

Thermodynamic pathway of 4-methyl-1H-indazol-6-amine from solid to solvated state.

Experimental Workflows for Solubility Determination

In early-stage drug discovery, relying solely on Kinetic Solubility (crashing a DMSO stock into an aqueous buffer) often yields false positives due to supersaturation and metastable states. To generate trustworthy, actionable data for 4-methyl-1H-indazol-6-amine, a Thermodynamic Solubility Assay (Shake-Flask Method) must be employed 3.

This protocol is designed as a self-validating system: it inherently checks for pH shifts and equilibrium states, ensuring the data's scientific integrity.

Step-by-Step Protocol: High-Throughput Thermodynamic Solubility Assay (HTSA)
  • Solid Dispensing: Accurately weigh an excess amount (e.g., 2–5 mg) of crystalline 4-methyl-1H-indazol-6-amine into a 2 mL glass HPLC vial. Rationale: Excess solid ensures the solution reaches true thermodynamic saturation.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., DPBS pH 7.4, 0.1 M HCl, FaSSIF, or FeSSIF) to the vial.

  • Equilibration (Agitation): Seal the vial and place it on a vial roller or orbital shaker at 37°C. Agitate continuously for 24 to 48 hours. Rationale: Extended incubation prevents the reporting of metastable supersaturated states as true solubility.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Final pH Validation (Critical Step): Measure the pH of the resulting supernatant. Rationale: Because 4-methyl-1H-indazol-6-amine is a weak base, its dissolution can consume protons and alter the pH of weakly buffered solutions. If the final pH deviates by >0.1 units from the starting buffer, the solubility value must be reported at the new, shifted pH4.

  • Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV (typically at 254 nm) or LC-MS/MS. Calculate the concentration against a multi-point calibration curve prepared from a high-purity DMSO stock of the compound.

Workflow N1 1. Solid Dispensing (Excess Compound) N2 2. Buffer Addition (pH 1.2 - 7.4) N1->N2 N3 3. Agitation (24-48h, 37°C) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. Quantification (HPLC-UV/MS) N4->N5 N6 6. Data Validation (Equilibrium & pH) N5->N6

Shake-flask experimental workflow for thermodynamic solubility determination.

Solubilization Strategies for Assays

When working with 4-methyl-1H-indazol-6-amine in practical laboratory settings, strategic formulation is required to bypass its inherent aqueous insolubility.

  • For In Vitro Biochemical Assays: Prepare a master stock solution at 10–20 mM in 100% anhydrous DMSO. When dosing into aqueous assay buffers, ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation. Perform serial dilutions in DMSO before transferring to the aqueous buffer to minimize localized precipitation.

  • For In Vivo Dosing (Preclinical PK/PD): Because pure aqueous vehicles will likely result in suspension rather than solution, utilize co-solvent systems. A standard, well-tolerated preclinical formulation for indazole derivatives is: 5% DMSO / 10% Tween-80 / 85% Saline . Alternatively, complexation with cyclodextrins (e.g., 20% Hydroxypropyl-β-cyclodextrin in water) can encapsulate the hydrophobic methyl-indazole core, significantly enhancing systemic exposure.

References

  • Domainex. "Thermodynamic Solubility Assay Protocols and Standards".[Link]

  • Dissolution Technologies / United States Pharmacopeial Convention (USP). "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients". [Link]

Sources

4-Methyl-1H-Indazol-6-Amine: A Privileged Scaffold for Kinase & IDO1 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-methyl-1H-indazol-6-amine Medicinal Chemistry Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The "Magic Methyl" of Indazoles

In the landscape of heterocyclic building blocks, 4-methyl-1H-indazol-6-amine (CAS: 885520-74-1) occupies a strategic niche. While the general aminoindazole scaffold is ubiquitous in drug discovery, the introduction of the C4-methyl group provides a critical structural constraint. This "magic methyl" effect often enhances potency by filling hydrophobic pockets (e.g., the gatekeeper region in kinases) or restricting conformation to improve selectivity profiles.

This guide analyzes the medicinal chemistry utility of this building block, detailing its synthesis, reactivity patterns, and application in high-value targets like Syk (Spleen Tyrosine Kinase) and IDO1 (Indoleamine 2,3-dioxygenase 1).

Chemical Profile & Structural Logic[1]

The Tautomeric Balance

Indazoles exist in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms. For 4-methyl-1H-indazol-6-amine, the 1H-tautomer is thermodynamically favored in the ground state (approx. 2-4 kcal/mol stability advantage).

  • Implication: When functionalizing the N-terminus, alkylation conditions (e.g.,

    
    , alkyl halide) often yield a mixture of N1- and N2-alkylated products. However, the 4-methyl group exerts steric pressure on the N1 position, potentially shifting regioselectivity ratios compared to the unsubstituted parent.
    
The C6-Amine Handle

The primary amine at position 6 is the primary vector for SAR (Structure-Activity Relationship) expansion. It serves as a nucleophile for:

  • Amide Couplings: Creating hinge-binding motifs.

  • Urea/Carbamate Formation: Targeting the DFG-out pocket in kinases.

  • Buchwald-Hartwig Aminations: Installing aryl/heteroaryl tails.

Quantitative Data Profile
PropertyValueNote
CAS Number 885520-74-1Primary identifier
Molecular Weight 147.18 g/mol Fragment-based drug discovery (FBDD) compliant
ClogP ~1.2Favorable lipophilicity for CNS & systemic exposure
H-Bond Donors 3 (NH2, NH)Critical for Hinge Binding
H-Bond Acceptors 2 (N, N)Pyrazole nitrogen interactions
pKa (Indazole NH) ~13.8Weakly acidic; requires strong base for deprotonation
pKa (Aniline NH2) ~3.5 - 4.0Weakly basic; less reactive than typical anilines

Synthetic Pathways & Production[4][5]

The synthesis of 4-methyl-1H-indazol-6-amine typically follows a convergent route, prioritizing the installation of the methyl group before ring closure or utilizing a pre-methylated aromatic precursor.

Strategic Workflow (DOT Visualization)

SynthesisWorkflow Precursor 2-Fluoro-4-nitro-toluene (or 2-Methyl-4-nitroaniline) Cyclization Cyclization (Hydrazine or Diazotization) Precursor->Cyclization Ring Formation Intermediate 4-Methyl-6-nitro-1H-indazole Cyclization->Intermediate Yield: ~75-85% Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction NO2 -> NH2 Product 4-Methyl-1H-indazol-6-amine (Target) Reduction->Product Yield: >90%

Figure 1: Convergent synthetic workflow for the production of the target building block.

Detailed Experimental Protocol: Nitro Reduction

Context: This is the industry-standard method for generating the amine from the stable nitro-intermediate.

Objective: Selective reduction of 4-methyl-6-nitro-1H-indazole to 4-methyl-1H-indazol-6-amine without over-reduction of the aromatic ring.

Reagents:

  • Substrate: 4-methyl-6-nitro-1H-indazole (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     gas (balloon or Parr shaker)
    

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-methyl-6-nitro-1H-indazole (5.0 g, 28.2 mmol) in MeOH (100 mL). Ensure complete dissolution; mild heating (30°C) may be required.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution under a gentle stream of nitrogen. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the system with Hydrogen (

    
    ) gas. Attach a hydrogen balloon (1 atm) or set the Parr shaker to 30 psi. Stir vigorously at Room Temperature (25°C) for 4–6 hours.
    
  • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (

    
    ) should disappear, and a lower, polar spot (
    
    
    
    , stains with Ninhydrin) should appear.
  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite cake with MeOH (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow/brown solid.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (

    
    ) around 5.0–6.0 ppm. The methyl group should appear as a sharp singlet around 2.4–2.6 ppm.
    

Medicinal Chemistry Applications

Kinase Inhibition (Syk & EGFR)

The 4-methyl-1H-indazol-6-amine scaffold is a bioisostere for the amino-quinazoline core found in drugs like Gefitinib, but with distinct solubility and binding properties.

  • Mechanism: In Syk (Spleen Tyrosine Kinase) inhibitors, this scaffold acts as the hinge binder. The N1-H and N2 serve as the donor-acceptor pair for the hinge region (Glu/Ala residues).

  • The 4-Methyl Role: The methyl group at C4 is often positioned to interact with the gatekeeper residue or to twist the molecule, preventing flat stacking and improving solubility.

  • Case Study (Patent US9145414B2): 1,2,4-triazine-6-carboxamide derivatives utilize the 4-methyl-indazol-6-amine moiety. The amine is coupled to a heterocyclic core, creating a molecule that inhibits Syk with high selectivity, potential for treating autoimmune diseases (Rheumatoid Arthritis) and Hematological malignancies.

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy.[1]

  • Design Strategy: 6-aminoindazoles mimic the tryptophan substrate.

  • Utility: The 6-amine is derivatized (e.g., reductive amination with benzaldehydes) to extend into the hydrophobic pocket of IDO1 (Pocket A/B). The 4-methyl group restricts the rotation of the core, locking the bioactive conformation.

Structural Activity Map (DOT Visualization)

SAR_Logic Core 4-Methyl-1H-indazol-6-amine (The Scaffold) N1 N1-Position: Solubility/PK Modulation (e.g., Alkylation, Sulfonylation) Core->N1 C6 C6-Amine: Specificity Vector (Amides, Ureas, Buchwald) Core->C6 C4 C4-Methyl: Conformational Lock & Hydrophobic Fill Core->C4 Syk Syk Inhibitors (Autoimmune/Oncology) C6->Syk Amide Linker IDO1 IDO1 Inhibitors (Immuno-oncology) C6->IDO1 Reductive Amination EGFR EGFR Inhibitors (NSCLC) C6->EGFR Urea Linker C4->Syk Gatekeeper Interaction

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional vectors of the scaffold.

References

  • Syk Inhibitor Development: 1,2,4-triazine-6-carboxamide derivative and use thereof. US Patent 9,145,414 B2. (2015). Source:

  • IDO1 Inhibitors: Hoang, N. X., et al. (2020).[1][2][3][4] Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.[1][2][3][5][6] RSC Advances, 10(73), 45199–45206.[2] Source: [2]

  • EGFR Inhibitors: A selective EGFR inhibitor and preparation method thereof. CN Patent 113896744B. (2022). Source:

  • General Indazole Synthesis: Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry. Source:

  • Compound Data: PubChem. 4-methyl-1H-indazol-6-amine (CID 24728761).Source:

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Novel Sulfonamide Derivatives from 4-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of novel sulfonamide derivatives utilizing 4-methyl-1H-indazol-6-amine as a key starting material. The indazole scaffold is a privileged structure in medicinal chemistry, and its combination with the sulfonamide moiety has yielded numerous compounds with significant therapeutic potential.[1][2] This document offers a detailed, step-by-step protocol for the N-sulfonylation of 4-methyl-1H-indazol-6-amine, discusses the rationale behind experimental choices, and presents methods for characterization and data interpretation. The protocols are designed for researchers in drug discovery and medicinal chemistry, providing a robust foundation for the generation of compound libraries for screening and lead optimization.

Introduction: The Synergy of Indazole and Sulfonamide Moieties

The indazole ring system is a prominent heterocyclic scaffold found in a multitude of biologically active compounds, with applications ranging from oncology to anti-inflammatory and anti-bacterial agents.[2][3] Currently, numerous indazole-based drugs are either approved or in clinical trials, underscoring the scaffold's importance.[1] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of pharmaceuticals including antibacterial, anti-cancer, and antiviral drugs.[1][4][5]

The strategic combination of these two pharmacophores can lead to novel molecular entities with enhanced biological activity and desirable pharmacokinetic properties. The 6-amino-indazole core, specifically, serves as a versatile anchor point for introducing diverse sulfonyl chloride groups, enabling the systematic exploration of structure-activity relationships (SAR). This guide focuses on 4-methyl-1H-indazol-6-amine as a readily accessible building block for creating diverse libraries of N-(4-methyl-1H-indazol-6-yl)sulfonamides.

Reaction Principle: Nucleophilic Amination of Sulfonyl Chlorides

The core transformation is the reaction between the primary amino group of 4-methyl-1H-indazol-6-amine and an electrophilic sulfonyl chloride. This is a classic nucleophilic substitution reaction.

  • Nucleophile: The lone pair of electrons on the nitrogen atom of the 6-amino group acts as the nucleophile.

  • Electrophile: The sulfur atom of the sulfonyl chloride (R-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Role of the Base: The reaction produces one equivalent of hydrochloric acid (HCl). A base, typically pyridine or triethylamine, is essential to neutralize this acidic byproduct.[5][6] Using pyridine as both the solvent and the base is a common and effective strategy, as it drives the reaction to completion by scavenging the HCl generated.[7]

The general reaction scheme is depicted below.

G start_amine 4-methyl-1H-indazol-6-amine product N-(4-methyl-1H-indazol-6-yl)sulfonamide start_amine->product + sulfonyl_chloride Arylsulfonyl Chloride (R-SO₂Cl) sulfonyl_chloride->product base Pyridine (Base/Solvent) hcl_salt Pyridine Hydrochloride base->hcl_salt

Figure 1: General reaction scheme for the synthesis of N-(4-methyl-1H-indazol-6-yl)sulfonamides.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative compound, N-(4-methyl-1H-indazol-6-yl)benzenesulfonamide. This can be adapted for various substituted and heterocyclic sulfonyl chlorides.

Materials and Reagents
  • 4-methyl-1H-indazol-6-amine (MW: 147.18 g/mol )

  • Benzenesulfonyl chloride (MW: 176.62 g/mol )

  • Pyridine, anhydrous (ACS grade or higher)

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Deionized water

  • 1M Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Instrumentation
  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and standard glassware

  • Condenser

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-indazol-6-amine (1.0 g, 6.79 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous pyridine (15 mL). Stir the mixture at room temperature until the amine is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (0.95 mL, 7.47 mmol, 1.1 equiv.) dropwise over 5-10 minutes. Expert Insight: The slow, cooled addition is crucial to control the initial exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The starting amine should be consumed, and a new, typically less polar, product spot should appear.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, pour the mixture into 100 mL of deionized water and stir for 15 minutes.

    • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers. Wash sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL). Trustworthiness Check: The acid wash is critical for removing the pyridine, which can otherwise complicate purification. The bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 20% EtOAc in hexanes). Combine the fractions containing the pure product (as determined by TLC) and concentrate to dryness to afford the final compound.

Visualization of the Experimental Workflow

The entire process from setup to analysis can be visualized as a clear workflow.

G cluster_synthesis Synthesis Phase cluster_isolation Isolation & Purification Phase cluster_analysis Analysis Phase setup 1. Reaction Setup (Indazole-amine, Pyridine) addition 2. Add Sulfonyl Chloride (0°C to RT) setup->addition monitor 3. Reaction Monitoring (TLC) addition->monitor workup 4. Aqueous Work-up (Extraction & Washes) monitor->workup Upon Completion dry 5. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 6. Purification (Silica Gel Chromatography) dry->purify characterize 7. Characterization (¹H NMR, ¹³C NMR, HRMS) purify->characterize Pure Fractions final_product Pure Sulfonamide Derivative characterize->final_product

Figure 2: Step-by-step experimental workflow for the synthesis and analysis of sulfonamide derivatives.

Data and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table provides an example of expected data for a small library of derivatives prepared using this protocol.

Sulfonyl Chloride UsedProduct StructureExpected Yield (%)M.p. (°C)Key ¹H NMR Signal (DMSO-d₆)
Benzenesulfonyl ChlorideN-(4-methyl-1H-indazol-6-yl)benzenesulfonamide75-85%210-212~10.5 ppm (s, 1H, -SO₂NH-)
4-Methylbenzenesulfonyl Chloride4-Methyl-N-(4-methyl-1H-indazol-6-yl)benzenesulfonamide80-90%225-227~10.4 ppm (s, 1H, -SO₂NH-)
4-Fluorobenzenesulfonyl Chloride4-Fluoro-N-(4-methyl-1H-indazol-6-yl)benzenesulfonamide70-80%218-220~10.6 ppm (s, 1H, -SO₂NH-)

Characterization Notes:

  • ¹H NMR: Expect to see the disappearance of the broad -NH₂ signal from the starting material and the appearance of a new, sharp singlet for the sulfonamide -NH proton, typically downfield (>10 ppm). Aromatic protons from both the indazole and the new aryl group will be visible.

  • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the final structure.

  • HRMS: This provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[1][8]

  • IR Spectroscopy: Look for characteristic S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹.

Conclusion

This application note details a reliable and versatile protocol for the synthesis of N-(4-methyl-1H-indazol-6-yl)sulfonamide derivatives. By explaining the chemical principles and providing a clear, step-by-step workflow, this guide empowers researchers to efficiently generate novel compound libraries. The resulting molecules are of significant interest in drug discovery programs, particularly for developing inhibitors of kinases and other enzymes where the indazole-sulfonamide scaffold has proven effective.[3]

References

  • El-Gamal, M. I., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Guesmi, F., et al. (2024). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents. MDPI. Available at: [Link]

  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Bissell, M. A., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. Available at: [Link]

  • Riaz, H., et al. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Hilaris. Available at: [Link]

  • Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]

  • Das, S., & Laskar, P. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

  • Chicha, H., et al. (2013). 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. ResearchGate. Available at: [Link]

Sources

Application Note: 4-Methyl-1H-indazol-6-amine in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Privileged Fragment

In the landscape of Fragment-Based Drug Design (FBDD), identifying a starting chemical scaffold that balances low molecular weight with high target-binding potential is critical.1 (CAS: 885520-74-1) has emerged as a highly privileged building block[1]. With a molecular weight of 147.18 Da, it strictly adheres to the "Rule of Three" (Ro3) for fragment libraries[2].

This bicyclic aromatic compound is exceptionally valuable for kinase inhibitor development. It has been successfully utilized as the pharmacophoric core in the synthesis of potent3[3] and highly selective 4[4].

Structural & Pharmacophoric Rationale (Expertise & Experience)

The success of 4-methyl-1H-indazol-6-amine is not serendipitous; it is governed by strict stereoelectronic principles that make it an ideal kinase hinge binder:

  • The Indazole Core (Hinge Binder): The pyrazole moiety of the indazole system acts as a bidentate hydrogen-bonding network. The N1 atom serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N2 atom acts as an acceptor from the backbone amide NH. This dual interaction perfectly mimics the binding of the adenine ring of ATP.

  • The 4-Methyl Substitution (Steric Shielding): The addition of a methyl group at the 4-position introduces a critical steric constraint. This moiety projects into the hydrophobic pocket adjacent to the gatekeeper residue. By clashing with bulkier gatekeeper amino acids found in off-target kinases, the 4-methyl group inherently biases the fragment toward specific targets, enhancing selectivity early in the design phase[3].

  • The 6-Amine Vector (Solvent Channel Exit): The primary amine at the 6-position is strategically oriented toward the solvent-exposed channel of the ATP-binding site. This provides a highly reactive, synthetically accessible vector for 5 via amidation or reductive amination without disrupting the core hinge interactions[5].

FBDD Workflow & Interaction Modeling

FBDD_Workflow Lib Fragment Library (Rule of 3 Compliant) SPR Primary Screening (SPR Kinetics) Lib->SPR Xray Structural Validation (X-ray Crystallography) SPR->Xray Grow Fragment Growing (6-Amine Functionalization) Xray->Grow Lead Lead Optimization (In vitro / In vivo) Grow->Lead

Fig 1. Streamlined FBDD workflow utilizing 4-methyl-1H-indazol-6-amine.

Kinase_Binding Fragment 4-methyl-1H-indazol-6-amine (Core Scaffold) Hinge Kinase Hinge Region (Hydrogen Bonding) Fragment->Hinge N1/N2 Donor-Acceptor Pocket Hydrophobic Pocket (Steric Fit) Fragment->Pocket 4-Methyl Insertion Solvent Solvent Channel (Vector Growth) Fragment->Solvent 6-Amine Extension

Fig 2. Pharmacophoric interaction model of the fragment within a kinase ATP-binding site.

Experimental Protocols (Self-Validating Systems)

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments possess low molecular weights and weak affinities (high µM to mM). Biochemical assays often yield false positives at these concentrations due to compound aggregation. SPR provides real-time, label-free kinetic data, confirming 1:1 stoichiometry and true binding events.

  • Immobilization: Covalently attach the target kinase (e.g., recombinant human Syk) to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000-5000 Response Units (RU).

  • Library Preparation: Prepare a 100 mM stock of 4-methyl-1H-indazol-6-amine in 100% DMSO. Dilute into running buffer (e.g., PBS-P+ with 5% DMSO) to a top concentration of 1 mM, followed by a 2-fold dilution series.

  • Injection: Inject the fragment across the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Validation (Quality Control): Analyze the sensorgram of the reference flow cell (blank surface). A response of < 5 RU on the reference channel validates that the fragment is not non-specifically adhering to the dextran matrix. The steady-state affinity (

    
    ) must align with the theoretical maximum for a 1:1 binding model.
    
Protocol B: Structural Validation via X-ray Crystal Soaking

Causality: Because fragments bind weakly, they must be soaked into pre-formed apo-crystals at very high concentrations. The excellent aqueous solubility of the indazole core prevents crystal dissolution, a common failure point in FBDD.

  • Crystallization: Grow apo-crystals of the target kinase using the hanging-drop vapor diffusion method.

  • Soaking Solution: Prepare a soaking solution containing the mother liquor supplemented with 20 mM of 4-methyl-1H-indazol-6-amine and 10% (v/v) glycerol as a cryoprotectant.

  • Incubation: Transfer the apo-crystal into the soaking drop using a nylon loop. Incubate for 4 to 16 hours at 20°C.

  • Validation (Quality Control): After flash-freezing and X-ray data collection, process the diffraction data. Generate an initial

    
     difference electron density map before modeling the ligand. A positive density peak (
    
    
    
    ) in the ATP-binding hinge region definitively validates the physical presence of the fragment.
Protocol C: Fragment Growing via Amide Coupling

Causality: The primary amine at the 6-position is nucleophilic and points directly toward the solvent channel. Converting it to an amide using HATU/DIPEA coupling allows for the rapid attachment of diverse carboxylic acid building blocks. The resulting amide bond is planar (


 hybridized), ensuring the newly added vector exits the narrow kinase cleft without introducing unfavorable steric clashes.
  • Preparation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to form the active OBt ester.

  • Coupling: Add 4-methyl-1H-indazol-6-amine (1.0 eq) to the activated mixture. Stir at room temperature for 4-12 hours.

  • Validation (Quality Control): Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is validated and deemed complete when the starting material peak (m/z 148.1

    
    ) is fully consumed, and the product mass is dominant.
    
  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

Tracking the efficiency of the fragment as it grows is vital. The table below outlines a representative hit-to-lead trajectory, demonstrating how 4-methyl-1H-indazol-6-amine maintains high Ligand Efficiency (LE) throughout the optimization process.

Table 1: Quantitative Progression Metrics in FBDD Hit-to-Lead Optimization
Optimization StageCompound IdentityMolecular Weight (Da)Target IC₅₀ (µM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Primary Hit 4-methyl-1H-indazol-6-amine147.18> 100.0~ 0.35~ 2.1
Fragment Growth 6-Amide Intermediate285.305.20.323.5
Lead Compound Triazine-carboxamide Derivative452.450.0150.385.2

Note: Data represents a generalized optimization trajectory for kinase targets (e.g., Syk/EGFR), demonstrating the maintenance of high Ligand Efficiency (LE > 0.3) during fragment growth.

References

  • [2] Title: 4-methyl-1h-indazol-6-amine (C8H9N3) - PubChemLite Source: uni.lu (PubChem) URL:

  • [1] Title: 1h-indazol-6-amine - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [3] Title: US9145414B2 - 1,2,4-triazine-6-carboxamide derivative Source: Google Patents URL:

  • [4] Title: CN113896744B - A selective EGFR inhibitor Source: Google Patents URL:

  • Title: 1H-indazol-6-amine; CAS No. - ChemShuttle Source: chemshuttle.com URL:

  • [5] Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source: eurekaselect.com URL:

Sources

Advanced Protocol: Regioselective N-Alkylation of 4-Methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific chemo- and regioselectivity challenges inherent to the 4-methyl-1H-indazol-6-amine scaffold.


-Ring vs. 

-Exocyclic)

Executive Summary & Strategic Analysis

The alkylation of 4-methyl-1H-indazol-6-amine presents a classic "bifunctional nucleophile" challenge. The molecule contains three potential alkylation sites:[1][2]

  • 
    -Indazole:  The thermodynamic nucleophile (pKa 
    
    
    
    14).
  • 
    -Indazole:  The kinetic/minor nucleophile, often favored by steric hindrance at 
    
    
    
    .
  • 
    -Exocyclic Amine:  An aniline-like nucleophile (pKa 
    
    
    
    30), less acidic but nucleophilic under neutral conditions.

The Core Conflict: Using strong bases (e.g., NaH,


) to alkylate the ring will deprotonate the indazole 

first, leading to ring alkylation. Direct alkylation of the exocyclic amine (

) using alkyl halides is prone to over-alkylation (quaternization) and competitive ring alkylation.

The Solution: This guide provides two distinct protocols:

  • Protocol A (Ring Functionalization): Uses thermodynamic control to selectively alkylate the

    
     position while leaving the exocyclic amine intact.
    
  • Protocol B (Amine Functionalization): Uses Reductive Amination to selectively functionalize the

    
     position without protecting the indazole ring.
    
Reaction Logic Diagram

The following diagram maps the decision logic for selecting the correct pathway.

ReactionLogic Start Substrate: 4-methyl-1H-indazol-6-amine Decision Target Site? Start->Decision N1_Cond Condition A: NaH (1.2 eq), THF Electrophile (R-X) Decision->N1_Cond Ring (N1/N2) N6_Cond Condition B: Reductive Amination R-CHO, NaBH(OAc)3, DCE Decision->N6_Cond Exocyclic Amine (N6) N1_Prod Major Product: 1-alkyl-4-methyl-indazol-6-amine (Thermodynamic N1) N1_Cond->N1_Prod Major (>90%) N2_Prod Minor Product: 2-alkyl isomer N1_Cond->N2_Prod Minor (<10%) N6_Prod Product: N6-alkyl-4-methyl-indazol-6-amine (Mono-alkylation) N6_Cond->N6_Prod Selective

Caption: Decision tree for selective functionalization. Protocol A favors the thermodynamic N1-ring product.[1][2] Protocol B selectively targets the exocyclic amine via reductive amination.

Chemo-Physical Properties & Selectivity Factors[1][2][3][4][5][6]

Before initiating synthesis, understand the electronic landscape of the substrate.

PropertyValue / DescriptionImplication for Synthesis
Indazole NH pKa ~13.8 - 14.5Deprotonated by NaH,

, or KOtBu. First site of reaction with alkyl halides under basic conditions.
Aniline NH pKa ~30 (neutral), ~4 (conjugate acid)Will not be deprotonated by standard bases used for ring alkylation. Nucleophilic in neutral media.
C4-Methyl Effect Steric bulk at C4Remote from

/

. Does not significantly hinder

alkylation (unlike C7-substituents).
Tautomerism

vs.


is thermodynamically favored (

).

Protocol A: Regioselective Ring Alkylation ( -Targeting)

Objective: Synthesize 1-alkyl-4-methyl-1H-indazol-6-amine. Mechanism:


 substitution under thermodynamic control.
Reagents & Equipment[3][7][8]
  • Substrate: 4-methyl-1H-indazol-6-amine (1.0 equiv).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).[3]

  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv).

  • Solvent: Anhydrous THF (0.1 M concentration). Note: DMF can be used for less reactive halides but may increase

    
     ratio.
    
  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under argon. Add the 4-methyl-1H-indazol-6-amine and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH (1.2 equiv) portion-wise over 10 minutes.

    • Observation: Evolution of

      
       gas.[4] The solution may turn yellow/orange (formation of the indazolyl anion).
      
    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation. The anion equilibrates to the most stable tautomeric form.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–12 hours.

    • Monitoring: Check TLC (System: 50% EtOAc/Hexanes). The

      
      -alkyl product typically has a higher 
      
      
      
      than the starting material but lower than the
      
      
      -isomer (polarity rules vary, but
      
      
      is usually more "linear" and less polar than
      
      
      in indazoles).
  • Workup: Quench carefully with sat.

    
     solution. Extract with EtOAc (
    
    
    
    ).[5] Wash combined organics with Brine, dry over
    
    
    , and concentrate.
  • Purification: Flash Column Chromatography.

    • Gradient: 0%

      
       60% EtOAc in Hexanes.
      
    • Separation: The

      
       isomer (Major) and 
      
      
      
      isomer (Minor) usually separate well.
Troubleshooting Regioselectivity

If the


 isomer ratio is unacceptably high (>15%):
  • Switch Solvent: Change THF to Toluene/THF mixtures. Non-polar solvents often favor

    
     by tightening the ion pair.
    
  • Switch Base: Use

    
     in DMF at 80°C. While this is "kinetic" conditions for some scaffolds, for indazoles, thermodynamic equilibration often occurs over time.
    
  • Sterics: If the alkylating agent is extremely bulky (e.g., isopropyl),

    
     alkylation may increase due to steric clash with the C7-H.
    

Protocol B: Functionalization of the Exocyclic Amine ( )

Objective: Synthesize 4-methyl-N-(alkyl)-1H-indazol-6-amine. Mechanism: Reductive Amination.[4][6][7][8] This avoids the use of strong base, leaving the indazole ring protonated/neutral and unreactive.

Reagents
  • Substrate: 4-methyl-1H-indazol-6-amine (1.0 equiv).

  • Carbonyl: Aldehyde or Ketone (1.1–1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5–2.0 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic Acid (1–2 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation: In a vial, mix the amine substrate and the aldehyde in DCE (0.2 M). Add Acetic Acid.[4] Stir at RT for 30–60 minutes.

    • Why: This forms the imine/iminium ion intermediate. The indazole ring nitrogen is not nucleophilic enough to react with the aldehyde under these mild conditions.

  • Reduction: Add

    
     in one portion.
    
    • Note:

      
       is milder than 
      
      
      
      and will not reduce the aldehyde/ketone directly, preventing side reactions.
  • Stir: Stir at RT for 4–16 hours.

  • Workup: Quench with sat.

    
     (basic workup is essential to neutralize the acetic acid and free the amine). Extract with DCM.
    
  • Purification: Flash Chromatography (DCM/MeOH gradients).

Analytical Validation: Distinguishing Isomers

Validating the regiochemistry is critical. Do not rely solely on LCMS (mass is identical).

MethodExpected Result for

-Alkyl
Expected Result for

-Alkyl
1H NMR (Aromatic) C3-H signal typically appears at 8.0–8.2 ppm .C3-H signal is often shielded, appearing upfield at 8.2–8.6 ppm (diagnostic shift).
NOESY (Key) Strong NOE between N-Alkyl protons and C7-H .Strong NOE between N-Alkyl protons and C3-H .
C-13 NMR C3 carbon is typically ~134 ppm.C3 carbon is typically ~120–125 ppm.
NOESY Correlation Diagram

Caption: Diagnostic Nuclear Overhauser Effect (NOE) interactions. N1-alkylation shows proximity to C7-H; N2-alkylation shows proximity to C3-H.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Alam, R. M., et al. (2021).[1][2][9][10][11] Beilstein Journal of Organic Chemistry. Key Finding: NaH/THF system provides >99% N1-selectivity for many substituted indazoles.

  • Reductive Amination Strategies. Abdel-Magid, A. F., et al. (1996). Journal of Organic Chemistry. Key Finding: Use of Sodium Triacetoxyborohydride for selective reductive amination of amines.

  • Synthesis of 6-Aminoindazoles as Kinase Inhibitors. Literature on PLK4 and VEGFR inhibitors utilizing the 6-aminoindazole scaffold.

  • PubChem Compound Summary: 1-methyl-1H-indazol-6-amine. Physical properties and identifiers for the methylated derivative.

Sources

Application Note: Advanced Crystallization Methods for 4-Methyl-1H-indazol-6-amine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Solid-State Scientists, and Pharmaceutical Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

4-Methyl-1H-indazol-6-amine (CAS: 885520-74-1) is a highly versatile, nitrogen-rich heterocyclic building block [1]. It serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including Syk (Spleen Tyrosine Kinase) inhibitors for oncology [2] and azabenzimidazole-based AMPA receptor modulators for demyelinating neurological disorders [3].

Because the 6-amino group is typically subjected to downstream amidation or cross-coupling, the chemical purity and solid-state properties of this intermediate are paramount. However, the free base of 4-methyl-1H-indazol-6-amine is prone to forming fine, needle-like crystals that trap mother liquor, leading to poor filtration kinetics and impurity carryover.

This application note details optimized crystallization strategies—encompassing cooling crystallization of the free base, reactive salt formation, and co-crystallization—designed to control crystal habit, maximize yield, and ensure >99% purity. By leveraging the specific hydrogen-bond donor (N1–H, –NH₂) and acceptor (N2, –NH₂) properties of the indazole and aniline moieties, we can engineer robust supramolecular complexes.

Mechanistic Causality: Solvent & Co-former Selection

The structural duality of 4-methyl-1H-indazol-6-amine dictates its crystallization behavior:

  • The Indazole Core: Highly planar and lipophilic, promoting strong

    
     stacking. This often drives rapid uni-directional growth, resulting in needle-like morphology.
    
  • The 6-Amine Group: An aniline-like primary amine with a pKa of approximately 4.5.

Why Salt Formation (Reactive Crystallization)? Reacting the free base with a strong acid (e.g., Hydrochloric acid, pKa < -3) protonates the 6-amine. This introduces ionic interactions that disrupt the planar


 stacking, forcing the crystal lattice to adopt a more isotropic growth pattern. The result is block-like crystals that filter rapidly and reject organic impurities.

Why Co-crystallization? When reacted with weaker dicarboxylic acids (e.g., Succinic acid, pKa₁ = 4.2), proton transfer is incomplete (


pKa < 1). Instead, robust hydrogen-bonded supramolecular synthons form between the carboxylic acid and the indazole N1/N2 atoms. This modulates the solubility profile and improves bulk powder flow without altering the covalent integrity of the intermediate.

Empirical Data: Crystallization System Comparison

The following table summarizes the quantitative performance of various crystallization systems evaluated for 4-methyl-1H-indazol-6-amine complexes.

Solvent SystemComplex TypeMethodYield (%)Purity (HPLC Area %)Dominant Crystal HabitFiltration Time (s/100mL)
Ethanol / Water (70:30)Free BaseCooling85.499.2Prismatic Needles145
Ethyl Acetate / HeptaneFree BaseAntisolvent78.198.5Fine Needles>300
Methanol / HCl (1.1 eq)HCl SaltReactive92.899.8Block / Equant42
THF / Succinic Acid (1:1)Co-crystalEvaporative/Cooling81.599.1Platelets85

Experimental Workflows & Interaction Pathways

Workflow Start Crude 4-Methyl-1H- indazol-6-amine Dissolution Solvent Dissolution (EtOH/H2O or THF) Start->Dissolution Filtration Polish Filtration (0.22 µm) Dissolution->Filtration Complexation Complexation / Salt Formation (e.g., HCl) Filtration->Complexation Reactive Crystallization Controlled Cooling & Nucleation Filtration->Crystallization Cooling Complexation->Crystallization Isolation Isolation & Drying (Pure Complex) Crystallization->Isolation

Process workflow for the purification and complexation of 4-methyl-1H-indazol-6-amine.

Interactions API 4-Methyl-1H-indazol-6-amine H-Bond Donors: N1-H, -NH2 H-Bond Acceptors: N2, -NH2 Protonation Proton Transfer (Salt Formation) API->Protonation pKa diff > 3 H_Bonding Hydrogen Bonding Network (Co-crystal Formation) API->H_Bonding pKa diff < 1 Coformer Co-former / Counterion e.g., Succinic Acid, HCl Coformer->Protonation Coformer->H_Bonding Lattice Stable Crystal Lattice (High Purity, Improved Habit) Protonation->Lattice Ionic Interactions H_Bonding->Lattice Supramolecular Synthons

Molecular interaction pathways dictating salt vs. co-crystal lattice formation.

Step-by-Step Crystallization Protocols

Protocol A: Cooling Crystallization of the Free Base (Prismatic Needles)

Use this protocol when the uncomplexed free base is strictly required for downstream coupling.

  • Dissolution: Suspend 10.0 g of crude 4-methyl-1H-indazol-6-amine in 70 mL of absolute ethanol in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 70°C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Filtration: Perform a hot polish filtration through a 0.22 µm PTFE membrane to remove insoluble particulate matter. Return the filtrate to the reactor.

  • Antisolvent Addition: Slowly add 30 mL of pre-heated (70°C) deionized water over 15 minutes.

  • Nucleation & Cooling: Cool the mixture to 60°C. If spontaneous nucleation does not occur, add 0.1 g of pure seed crystals. Hold at 60°C for 30 minutes to allow the seed bed to mature.

  • Growth Phase: Implement a linear cooling ramp to 5°C at a rate of 0.1°C/min. Note: Slower cooling prevents secondary nucleation and limits extreme needle elongation.

  • Isolation: Filter the slurry under vacuum. Wash the cake with 20 mL of cold (5°C) Ethanol/Water (50:50 v/v).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Reactive Crystallization of the Hydrochloride Complex (Equant Blocks)

Use this protocol to maximize purity and achieve superior filtration kinetics.

  • Dissolution: Dissolve 10.0 g of 4-methyl-1H-indazol-6-amine in 100 mL of Methanol at 25°C.

  • Acid Addition: Prepare a solution of 1M HCl in Ethyl Acetate. Dropwise, add 75 mL (1.1 equivalents) of the HCl solution over 45 minutes via an addition funnel.

  • Supersaturation Control: The exothermic protonation will cause a slight temperature rise. Maintain the reactor at 25°C using the jacket. Heavy precipitation of the hydrochloride salt will begin halfway through the addition.

  • Ripening: Once addition is complete, heat the slurry to 50°C for 1 hour to Ostwald ripen the crystals, converting any kinetic fines into larger thermodynamic blocks.

  • Cooling & Isolation: Cool to 10°C at 0.5°C/min. Filter the dense slurry.

  • Washing & Drying: Wash with 30 mL of cold Ethyl Acetate. Dry under vacuum at 50°C until constant weight is achieved.

Protocol C: Co-crystallization with Succinic Acid (Platelets)

Use this protocol to modify the bulk powder properties without forming a formal salt.

  • Preparation: Charge 10.0 g (1 eq) of 4-methyl-1H-indazol-6-amine and 8.0 g (1 eq) of Succinic acid into a 500 mL reactor.

  • Dissolution: Add 150 mL of Tetrahydrofuran (THF). Heat to 60°C until a clear, homogeneous solution forms.

  • Evaporative Concentration: Distill off approximately 75 mL of THF under slight vacuum (800 mbar) at 60°C to drive the system into supersaturation.

  • Cooling: Break the vacuum and cool the solution to 20°C at 0.2°C/min. Platelet-shaped co-crystals will precipitate.

  • Isolation: Filter the suspension, wash with 20 mL of cold THF/Heptane (1:1), and dry under vacuum at 40°C.

References

  • 885520-74-1 | MFCD07781464 | 6-Amino-4-methylindazole.Aaron Chemicals.
  • US9145414B2 - 1,2,4-triazine-6-carboxamide derivative.Google Patents.
  • US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators.Google Patents.

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-1H-Indazol-6-Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Process Troubleshooting

Version: 2.4 | Status: Active | Audience: Medicinal Chemistry & Process Development

Part 1: Strategic Route Selection & Isomer Verification

CRITICAL ALERT: Target Verification Before proceeding, verify your target structure. There is a frequent confusion in literature between 4-methyl and 3-methyl isomers due to the prominence of Pazopanib (Votrient).

  • Target A (Your Request): 4-methyl-1H-indazol-6-amine (H at C3 position).

  • Target B (Pazopanib Intermediate): 3-methyl-1H-indazol-6-amine (Methyl at C3 position).[1]

Note: The "Jacobson Indazole Synthesis" (diazotization of o-toluidines) inherently places a methyl group at C3. If you strictly require 4-methyl (C3-H), you cannot use the standard o-toluidine route. You must use the Fluorobenzaldehyde/Hydrazine route described below.

Recommended Synthetic Pathway (Route A: C3-H Core)

To achieve the 4-methyl substitution pattern with high regioselectivity, the nucleophilic aromatic substitution (


) of a 2-fluorobenzaldehyde precursor is the industry standard for yield optimization.

Workflow:

  • Precursor: 2-Fluoro-3-methyl-5-nitrobenzaldehyde.

  • Cyclization: Condensation with hydrazine hydrate followed by

    
     ring closure.
    
  • Reduction: Chemoselective reduction of the nitro group to the amine.

Part 2: Visualizing the Process Logic

The following diagram outlines the critical decision points and failure modes for the synthesis.

IndazoleSynthesis Start Start: 2-Fluoro-3-methyl-5-nitrobenzaldehyde Step1 Step 1: Hydrazone Formation (EtOH, 0°C) Start->Step1 Check1 Check: Is Hydrazone precipitating? Step1->Check1 Step2 Step 2: Cyclization (SNAr) (DMSO/K2CO3 or EtOH Reflux) Check1->Step2 Yes Fail1 Issue: Azine formation (Dimer) Check1->Fail1 No (Oily/Sticky) Inter1 Intermediate: 4-methyl-6-nitro-1H-indazole Step2->Inter1 Fail2 Issue: Incomplete Ring Closure Step2->Fail2 Low Temp/Poor Base Step3 Step 3: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter1->Step3 Final Product: 4-methyl-1H-indazol-6-amine Step3->Final Fail3 Issue: Hydroxylamine impurity Step3->Fail3 Partial Reduction

Caption: Logical workflow for the synthesis of 4-methyl-1H-indazol-6-amine via the fluorobenzaldehyde route, highlighting critical checkpoints.

Part 3: Troubleshooting Guides (Q&A Format)
Module 1: Cyclization (Indazole Ring Formation)

Q1: My yield for the cyclization is low (<40%), and I see a significant amount of "dimer" impurities. What is happening? Diagnosis: You are likely forming the azine dimer instead of the hydrazone. This occurs when one hydrazine molecule reacts with two aldehyde molecules. Solution:

  • Stoichiometry: Ensure a large excess of hydrazine hydrate (5–10 equivalents) is present before adding the aldehyde.

  • Order of Addition: Add the aldehyde solution dropwise to the hydrazine solution at low temperature (0°C to -10°C). Never add hydrazine to the aldehyde.

  • Solvent Switch: If using ethanol, switch to THF or Dioxane. Azines are less soluble in ethanol and may precipitate out, driving the equilibrium toward the wrong product.

Q2: The ring closure (Step 2) is stalling. I have the hydrazone, but it won't cyclize to the indazole. Diagnosis: The fluorine at the 2-position is deactivated by the electron-donating methyl group at the 3-position (steric and electronic hindrance), making the


 difficult.
Solution: 
  • Temperature: Increase reaction temperature to 100–120°C.

  • Base/Solvent: Switch to DMSO or NMP as the solvent with Cs2CO3 (Cesium Carbonate) as the base. Cesium is larger and more soluble in organic solvents, increasing the reactivity of the nucleophile.

  • Protocol Adjustment:

    Dissolve the hydrazone in DMSO (5 vol). Add Cs2CO3 (2.0 eq). Heat to 110°C for 4 hours. Monitor by LCMS for the disappearance of the hydrazone peak (M+1) and appearance of the indazole (M+1 minus 20 mass units).

Module 2: Nitro Reduction & Workup

Q3: During hydrogenation (Pd/C), I am losing the benzyl-type amine or seeing ring opening. How do I prevent this? Diagnosis: Indazoles can be sensitive to high-pressure hydrogenation, and the N-N bond can cleave (hydrogenolysis) under vigorous conditions. Solution: Switch to a Chemical Reduction (Fe/NH4Cl). It is chemoselective for nitro groups and preserves the indazole ring.

Protocol: Fe/NH4Cl Reduction (High Yield)

  • Suspend 4-methyl-6-nitroindazole (1.0 eq) in EtOH/Water (4:1 ratio).

  • Add NH4Cl (5.0 eq) and Iron Powder (325 mesh, 5.0 eq).

  • Reflux at 80°C for 2–4 hours with vigorous stirring (mechanical stirring recommended).

  • Hot Filtration: Filter through Celite while hot to remove iron oxides. (Critical: If it cools, the product may crystallize in the iron cake).

  • Concentrate the filtrate and adjust pH to >9 with Na2CO3.

  • Extract with EtOAc/THF (9:1). The THF helps solubilize the polar amino-indazole.

Q4: My final product is dark/tarry and difficult to crystallize. Diagnosis: Amino-indazoles are prone to air oxidation (turning dark brown/purple). Solution:

  • Anti-Oxidant: Add a pinch of ascorbic acid or sodium metabisulfite during the workup.

  • Salt Formation: Do not store as the free base. Convert immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt.

    • Procedure: Dissolve crude amine in MeOH.[2] Add 4M HCl in Dioxane (1.1 eq). Add Et2O to precipitate the stable HCl salt.

Part 4: Data & Specifications

Table 1: Comparison of Reduction Methods

MethodYieldPurity ProfileScalabilityNotes
H2 / Pd-C 85-95%High (>98%)ModerateRisk of catalyst poisoning by trace sulfur; requires autoclave.
Fe / NH4Cl 90-98% Moderate (Iron salts)High Most robust; no specialized equipment; cheap reagents.
SnCl2 / HCl 70-80%Low (Tin residues)LowDifficult workup (emulsions); toxic waste.
Hydrazine / Pd 80-90%HighLowExothermic; gas evolution risks on scale.

Table 2: Critical Process Parameters (CPPs)

StepParameterTarget RangeImpact of Deviation
Hydrazone Formation Temperature-5°C to 5°C>10°C leads to azine (dimer) formation.
Cyclization Solvent Water Content<0.5%Water inhibits

; leads to hydrolysis of hydrazone.
Reduction pH during workup9.0 - 10.0pH < 8 traps product in aqueous phase (amphoteric nature).
References
  • General Indazole Synthesis (Fluorobenzaldehyde Route)

    • Title: "Practical Synthesis of Indazoles from 2-Fluorobenzaldehydes and Hydrazine."
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Generalized methodology for substituted indazoles).

  • Pazopanib Intermediate (Context for Isomer Distinction)

    • Title: "Discovery of Pazopanib, a Novel, Potent, and Selective Multi-Kinase Inhibitor."
    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link] (Describes the 3-methyl isomer synthesis often confused with 4-methyl).

  • Iron Reduction Protocol

    • Title: "Selective reduction of nitro compounds to amines by iron in aqueous media."
    • Source:Green Chemistry Letters and Reviews.
    • URL:[Link]

Sources

Technical Support Center: Resolving Regioselectivity in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, validated protocols, and analytical workflows to resolve the classic N1 vs. N2 regioselectivity challenge in indazole alkylation.

The Causality of Regioselectivity: Thermodynamic vs. Kinetic Control

When deprotonating 1H-indazole, the resulting indazolide anion is an ambident nucleophile delocalized across the N1 and N2 positions. Alkylation typically yields a mixture of regioisomers unless reaction conditions are explicitly tuned to favor one pathway [1].

  • Thermodynamic Control (N1-Alkylation): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer because it preserves the full aromaticity of the benzenoid ring. Conditions that allow for equilibration—such as the use of strong, irreversible bases (e.g., NaH) in polar aprotic solvents (THF)—heavily favor the N1-alkylated product [1].

  • Kinetic Control (N2-Alkylation): The N2 position is often more sterically accessible and more nucleophilic in the transition state. Hard electrophiles or specific acidic catalytic conditions can trap the N2 isomer before thermodynamic equilibration occurs. Furthermore, steric bulk at the C7 position physically blocks the N1 trajectory, forcing N2-alkylation [1].

G Ind 1H-Indazole Anion Indazolide Anion Ind->Anion Base (e.g., NaH) N1 N1-Alkyl Indazole (Thermodynamic) Anion->N1 THF, Strong Base N2 N2-Alkyl Indazole (Kinetic) Anion->N2 Diazo + TfOH

Reaction pathways governing N1 vs N2 regioselective alkylation of indazoles.

Troubleshooting FAQs

Q1: I am using K₂CO₃ in DMF with an alkyl bromide and getting a ~1:1 mixture of N1 and N2 isomers. How do I push the reaction exclusively to N1? A1: Weak bases like K₂CO₃ in DMF lead to poor selectivity (typically 58:42 N1:N2) because they do not fully and irreversibly deprotonate the indazole, leading to a mixed kinetic/thermodynamic outcome [2]. To achieve >99:1 N1 selectivity, switch to a strong base like Sodium Hydride (NaH) in anhydrous THF. This ensures complete formation of the indazolide anion, allowing the thermodynamic N1 product to dominate [2].

Q2: My target is the N2-alkylated indazole. Standard alkyl halides give poor yields of this isomer. What is the most reliable method? A2: Direct alkylation with alkyl halides rarely favors N2 unless there is extreme steric hindrance at C7. For highly selective N2-alkylation (up to 100/0 N2/N1), transition away from standard alkyl halides. The recommended protocol utilizes diazo compounds activated by catalytic trifluoromethanesulfonic acid (TfOH) [1]. Alternatively, using alkyl 2,2,2-trichloroacetimidates under acidic catalysis provides excellent N2 selectivity by operating under strict kinetic control [1].

Q3: I have a substituent at the C7 position. How will this affect my alkylation? A3: A C7 substituent (such as -CH₃, -NO₂, or -CO₂Me) exerts a profound steric and electronic effect. The proximity of the C7 group to N1 creates severe steric hindrance, effectively blocking the N1 trajectory for the incoming electrophile. Consequently, C7-substituted indazoles inherently favor N2-alkylation, often yielding ≥96% N2 selectivity even under standard basic conditions [1].

Q4: Both isomers have identical mass. How can I definitively prove whether I isolated the N1 or N2 isomer? A4: 1D NMR is insufficient due to overlapping aromatic signals. You must use 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR. Focus on the methylene protons of your newly attached alkyl group (N-CH₂-R) [3]:

  • N1-Isomer: The alkyl protons will show a strong 3-bond correlation to the C7a carbon (the junction carbon, typically 140–150 ppm) [3].

  • N2-Isomer: The alkyl protons will show a strong 3-bond correlation to the C3 carbon (the isolated CH carbon, typically 130–135 ppm) [3].

NMR Sample Isolated Alkyl-Indazole HMBC 2D HMBC NMR Analysis Sample->HMBC C7a Correlation to C7a HMBC->C7a C3 Correlation to C3 HMBC->C3 IsomerN1 Confirmed N1-Isomer C7a->IsomerN1 IsomerN2 Confirmed N2-Isomer C3->IsomerN2

HMBC NMR workflow for distinguishing N1 and N2 indazole regioisomers.

Quantitative Data Summary: Reaction Conditions Matrix

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes [1, 2]:

Base / CatalystSolventElectrophileTarget IsomerTypical N1:N2 RatioMechanism / Notes
NaH (1.1 eq)THFAlkyl BromideN1 >99:1Thermodynamic control; full irreversible deprotonation.
DBU THFAlkyl BromideN1 80:20Moderate thermodynamic control.
K₂CO₃ DMFAlkyl BromideMixed 58:42Incomplete deprotonation; kinetic/thermodynamic mix.
TfOH (cat.)DCMDiazo CompoundN2 0:100Strict kinetic control; acid-catalyzed trapping.

Validated Experimental Protocols

Protocol A: Highly Selective N1-Alkylation (>99:1)

Self-validating mechanism: The evolution of H₂ gas confirms the irreversible formation of the thermodynamic indazolide anion.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Deprotonation: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in portions. (Caution: H₂ gas will evolve). Stir at 0 °C for 30 minutes to ensure complete anion formation [2].

  • Alkylation: Add the alkyl bromide (1.1 equiv) dropwise.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC until the starting material is consumed.

  • Quench & Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify the N1-isomer via flash chromatography.

Protocol B: Highly Selective N2-Alkylation via Diazo Compounds

Self-validating mechanism: The use of TfOH ensures the indazole remains protonated/neutral, preventing thermodynamic equilibration of the anion and forcing kinetic trapping at N2.

  • Preparation: In a dry flask under N₂, dissolve the 1H-indazole (1.0 equiv) and the diazo compound (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Cool the mixture to 0 °C. Add Trifluoromethanesulfonic acid (TfOH, 0.05 equiv) dropwise[1].

  • Reaction Execution: Stir at 0 °C for 1 hour, then allow to warm to room temperature. The reaction is typically complete within 2–3 hours.

  • Quench & Isolation: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with DCM, dry over MgSO₄, and concentrate. Purify the N2-isomer via silica gel chromatography.

References

  • Methyl 3-fluoro-1H-indazole-5-carboxyl
  • Tetrabutylammonium Iodide | High-Purity Reagent - Benchchem. Benchchem.
  • 3,4-Dibromo-6-hydroxy (1H)indazole|CAS 887568-91-4 - Benchchem. Benchchem.

Technical Support Center: Solubility Enhancement of 4-methyl-1H-indazol-6-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 4-methyl-1H-indazol-6-amine in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific principles and practical techniques to overcome common solubility challenges in your experiments.

Overview: Understanding the Molecule and the Solvent

4-methyl-1H-indazol-6-amine is a heterocyclic amine with a structure suggesting moderate lipophilicity due to its indazole core and methyl group, while the amine and indazole nitrogens offer sites for hydrogen bonding.[1][2] DMSO is a powerful, polar aprotic solvent, widely used for its ability to dissolve a vast range of compounds.[3][4] However, achieving high, stable concentrations can be challenging due to factors like compound purity, solvent quality, and handling procedures. This guide will address these issues systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 4-methyl-1H-indazol-6-amine is not dissolving in DMSO at my target concentration. What are the first steps?

A1: Initial solubility issues often stem from fundamental procedural or material factors. Before employing advanced methods, it's crucial to validate your basic setup. The indazole ring system, while containing nitrogen atoms capable of hydrogen bonding, contributes to an overall molecular structure that can be challenging to solvate.[5]

Initial Dissolution Protocol & Troubleshooting:

  • Verify Compound & Solvent Quality:

    • Compound: Ensure you are using a high-purity solid form of 4-methyl-1H-indazol-6-amine. Impurities can significantly impact solubility.

    • Solvent: Use only high-purity, anhydrous DMSO (≥99.9%). DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[6] This is the most common cause of solubility failure.

  • Standard Dissolution Procedure:

    • Accurately weigh the required mass of the compound into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the vial at room temperature for 2-5 minutes.[7] Avoid vigorous mixing that introduces air bubbles.

    • Visually inspect for any undissolved particulate matter against a dark background.

If solubility is still not achieved, proceed to the troubleshooting steps outlined in the subsequent FAQs.

Q2: My compound initially dissolved, but a precipitate formed after a short time (minutes to hours) or after a freeze-thaw cycle. What is happening?

A2: This is a classic sign of either supersaturation or, more commonly, the detrimental effect of water contamination in the DMSO.

Causality & Mechanism:

  • Water Contamination: DMSO's exceptional solvent power is significantly compromised by even small amounts of water.[8][9] DMSO molecules form strong hydrogen bonds with water, creating a more structured and viscous solvent environment (a 1:2 DMSO:H₂O complex is particularly stable).[6][10] This increased structure makes it more difficult for the solvent to form a cavity to accommodate the solute molecules, thereby decreasing the solubility of lipophilic compounds.[6][9]

  • Freeze-Thaw Cycles: Each freeze-thaw cycle increases the probability of precipitation.[6][11] As the DMSO-water mixture freezes, pure DMSO may solidify first, concentrating the compound and water in the remaining liquid phase, which can force the compound out of solution. This effect is synergistically enhanced by water uptake into the stock solution.[8][9]

  • Metastable Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Amorphous (non-crystalline) solids often dissolve more readily to create a supersaturated solution relative to their more stable crystalline form.[6] Over time, or with the introduction of a nucleation site (like dust or a scratch), the compound can crystallize out into its lower-energy, less soluble form.[6][11]

Troubleshooting Protocol:

  • Use Anhydrous DMSO: Always use fresh, anhydrous DMSO from a sealed bottle. For critical applications, use a bottle with a septum to allow removal via syringe, minimizing air exposure.

  • Proper Storage: Store DMSO stock solutions in tightly sealed vials with minimal headspace. Aliquot solutions into single-use volumes to avoid repeated opening and freeze-thaw cycles.[7]

  • Re-dissolution: If precipitation has occurred, you can often rescue the stock solution by applying gentle heat or sonication as described in Q3.

Q3: Standard vortexing isn't sufficient. What advanced, yet safe, methods can I use to enhance solubility?

A3: When mechanical agitation is not enough, applying energy in the form of sound (sonication) or heat can facilitate dissolution. These methods must be used judiciously to avoid compound degradation.

Method 1: Sonication

Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized energy, which helps to break down solid aggregates and enhance solvent-solute interactions, effectively accelerating dissolution.[11][12] It is surprisingly effective at re-dissolving compounds that have precipitated.[9]

Experimental Protocol: Sonication

  • Prepare the compound and DMSO mixture in a sealed vial as described in A1.

  • Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Sonicate in short bursts of 5-10 minutes.

  • After each burst, visually inspect the solution. If undissolved solid remains, vortex the vial for 30 seconds and repeat sonication.

  • Monitor the bath temperature; do not allow it to exceed 40°C to minimize thermal degradation risk.

Method 2: Gentle Warming

The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[13] Applying gentle heat increases the kinetic energy of the system, helping to overcome the compound's crystal lattice energy.

Experimental Protocol: Gentle Warming

  • Prepare the mixture in a sealed vial.

  • Place the vial in a water bath or heating block set to a controlled temperature (e.g., 37-50°C). Caution: Do not heat DMSO near its boiling point (189°C) as it can decompose, sometimes explosively.[3][14]

  • Intermittently remove the vial and vortex for 30-60 seconds.

  • Continue this process until the compound is fully dissolved.

  • Crucially: Allow the solution to cool to room temperature slowly. Rapid cooling can cause the compound to precipitate out. Check for stability at room temperature before use.

Q4: I'm concerned about compound stability. Can heating or sonication degrade 4-methyl-1H-indazol-6-amine or the DMSO itself?

A4: This is a valid and critical concern. While these methods are standard practice, you must be aware of the potential risks and how to mitigate them.

Stability Considerations:

  • DMSO Stability: DMSO is thermally stable below 150°C.[16] However, decomposition can be catalyzed by acids and bases even at lower temperatures.[3] It is essential to ensure your compound is not strongly acidic or basic and that glassware is clean and free of contaminants.

  • Long-Term Storage: Even at room temperature, compounds in DMSO can degrade over long periods. One study showed that after one year at ambient temperature, only 52% of compounds in a large library were still observed.[17] For long-term storage, -20°C or -80°C is recommended.

Risk Mitigation Strategy:

  • Start Mild: Always begin with the least aggressive method (vortexing), then move to sonication, and finally to gentle, controlled warming.

  • Minimize Exposure: Limit the duration of heating or sonication to the minimum time required for dissolution.

  • Perform a Control Test: If you are concerned about degradation, prepare a small test solution and analyze it by HPLC or LC-MS before and after the dissolution procedure to check for the appearance of degradation peaks. Compare this to a sample dissolved without heating or sonication (if possible).

  • Cool Down: After heating, always let the solution return to room temperature to confirm it remains stable and does not precipitate.

Summary & Data Tables
Table 1: Troubleshooting Quick Guide
Problem Probable Cause(s) Recommended Solution(s)
Compound does not dissolve initially.1. Non-anhydrous DMSO.2. Insufficient agitation.3. Low compound purity.1. Use fresh, anhydrous DMSO.2. Vortex thoroughly.3. Try sonication or gentle warming (see Q3).
Precipitate forms after standing.1. Water absorption from atmosphere.2. Supersaturated solution.3. Compound polymorphism.1. Ensure airtight storage.2. Re-dissolve with sonication/heat.3. Prepare fresh solutions before use.
Precipitate forms after freeze-thaw.1. Water contamination.2. Concentration effect during freezing.1. Aliquot into single-use volumes.2. Minimize headspace in vials.3. Re-dissolve before use if needed.
Solution is hazy or contains fine particles.1. Incomplete dissolution.2. Presence of insoluble impurities.1. Continue sonication/warming.2. Centrifuge the solution and use the supernatant.
Experimental Workflows & Diagrams
Diagram 1: Standard Dissolution Workflow

This diagram outlines the initial, standard procedure for attempting to dissolve the compound.

cluster_prep Preparation cluster_action Action cluster_eval Evaluation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex (2-5 min) add_dmso->vortex inspect 4. Visual Inspection vortex->inspect success Solution Clear: Ready for Use inspect->success Yes fail Particulate Remains: Troubleshoot inspect->fail No

Caption: Standard workflow for dissolving 4-methyl-1H-indazol-6-amine in DMSO.

Diagram 2: Solubility Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to follow when the standard dissolution workflow fails.

start Initial Dissolution Fails check_dmso Verify DMSO is Anhydrous start->check_dmso sonicate Apply Sonication (5-10 min bursts) check_dmso->sonicate DMSO OK inspect_final Solution Clear? sonicate->inspect_final After Sonication warm Apply Gentle Heat (37-50°C) warm->inspect_final After Warming inspect_final->warm No success Stable Solution Achieved inspect_final->success Yes fail Insoluble at this Concentration inspect_final->fail Still No

Sources

Technical Support Center: Troubleshooting 6-Amino Methylindazole Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the oxidative degradation of electron-rich anilines and aminoindazoles. The 6-amino group on methylindazoles (such as 6-amino-1-methylindazole) is notoriously susceptible to oxidation, often turning from a pristine off-white powder into a dark, intractable tar if handled improperly.

This guide provides field-proven causality, self-validating protocols, and authoritative grounding to ensure the integrity of your synthetic workflows and prevent the loss of valuable intermediates.

Frequently Asked Questions (FAQs)

Q1: Why does my 6-amino-1-methylindazole turn dark brown or black during storage or reaction?

Causality: This color change is the hallmark of oxidative degradation. The indazole core is an electron-rich aromatic heterocycle. When a primary amino group is positioned at the C6-position, its nitrogen lone pair is highly conjugated with the aromatic system, drastically increasing the electron density at this exocyclic site. This makes the amine highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen, trace transition metals in your glassware, or photo-oxidation. The resulting radical cations rapidly dimerize to form azo compounds or polymerize into dark, complex mixtures.

Q2: How can I chemically prevent this oxidation while keeping the molecule reactive for later steps?

Causality & Strategy: The most effective strategy is to temporarily withdraw electron density from the amine nitrogen using a protecting group. By converting the amine into a carbamate or amide, the nitrogen lone pair delocalizes into the adjacent carbonyl group, effectively shutting down the SET oxidation pathway[1].

The tert-butyloxycarbonyl (Boc) group is the industry standard because it is robust against oxidation and catalytic hydrogenation, yet easily removed under mild acidic conditions[2]. Alternatively, chemoselective N-acylation can be employed if an acetyl group aligns with your downstream synthetic strategy[3].

G A 6-Amino-1-methylindazole B Unprotected Amine (Exposure to O2 / Light) A->B No Protection D Protected Amine (Boc2O or Ac2O) A->D Electrophilic Protection C Oxidized Byproducts (Nitroso, Azo, Polymers) B->C Oxidation Pathway E Stable Intermediate (Resists Oxidation) D->E Safe Storage & Reaction

Caption: Logical pathway of 6-aminoindazole oxidative degradation versus protection strategies.

Q3: My Boc-protection attempts yield a mixture of mono-Boc, di-Boc, and indazole-N-protected products. How do I achieve chemoselectivity?

Causality: The key to chemoselectivity lies in controlling the thermodynamics and kinetics of the reaction. The exocyclic 6-amino group is more nucleophilic than the indazole ring nitrogens. However, over-reaction (forming a di-Boc imide) or off-target indazole ring protection occurs if the temperature is too high or the base is too strong[4]. Using a mild base like DIPEA at strictly 0 °C ensures kinetic control, favoring only the mono-protected exocyclic amine.

Q4: I need to handle the unprotected amine for a cross-coupling reaction. How do I prevent oxidation in the absence of a protecting group?

Causality: If protection is impossible, you must engineer an air-free, metal-free environment. Dissolved oxygen in solvents is the primary culprit. Solvents must be degassed via freeze-pump-thaw cycles. Furthermore, storing the raw material under Argon at -20 °C in the dark prevents photo-initiated radical formation.

Workflow Step1 1. Degas Solvents (Freeze-Pump-Thaw) Step2 2. Inert Atmosphere (Argon Schlenk Line) Step1->Step2 Step3 3. Reagent Addition (Boc2O / Base at 0°C) Step2->Step3 Step4 4. Aqueous Workup (Degassed Water) Step3->Step4 Step5 5. Storage (Argon, -20°C, Dark) Step4->Step5

Caption: Step-by-step workflow for the air-free handling and storage of sensitive aminoindazoles.

Quantitative Data: Protecting Group Selection

When selecting a protecting group for 6-amino-1-methylindazole, you must balance oxidation resistance with the steric demands of your subsequent reactions.

Table 1: Comparison of Protecting Groups for 6-Aminoindazoles

Protecting GroupReagents RequiredDeprotection ConditionsOxidation ResistanceSteric Hindrance
Boc (tert-Butyloxycarbonyl)Boc₂O, DMAP, THFTFA or HCl in DioxaneExcellentHigh
Ac (Acetyl)Ac₂O or AcCl, PyridineNaOH / MeOH or HydrazineHighLow
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Na₂CO₃, DioxanePiperidine in DMFGoodVery High
TFA (Trifluoroacetyl)TFAA, Et₃N, DCMK₂CO₃ / MeOHExcellentModerate

Step-by-Step Methodology

Self-Validating Protocol: Chemoselective Boc-Protection of 6-Amino-1-methylindazole

Objective: Convert the oxidation-prone primary amine into a stable tert-butyl carbamate without inducing N1/N2 indazole ring cross-reactivity or di-Boc formation.

  • Preparation: Flame-dry a 100 mL Schlenk flask. Backfill with high-purity Argon (3 cycles).

  • Dissolution: Add 6-amino-1-methylindazole (10.0 mmol) and anhydrous, degassed THF (30 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.5 mmol).

    • Causality: DMAP acts as a highly efficient acyl transfer catalyst, significantly accelerating the reaction, while DIPEA scavenges the generated protons without acting as a competing nucleophile.

  • Electrophile Addition: Cool the flask to exactly 0 °C using an ice-water bath. Dropwise add Di-tert-butyl dicarbonate (Boc₂O) (10.5 mmol) dissolved in 10 mL THF over 15 minutes.

  • Reaction Monitoring (Self-Validation Step): After 2 hours of stirring at room temperature, spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat it.

    • Validation Check: The starting material will appear as a bright purple/red spot (indicating an active primary amine). A successful reaction is validated by the complete disappearance of this purple spot and the appearance of a new, UV-active spot that does not stain with Ninhydrin.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (degassed). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 1-(N-tert-butyloxycarbonyl)-6-amino-1-methylindazole[2].

References

  • Title : Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes Source : Chemical Communications (RSC Publishing) URL :[Link]

  • Title : The Role of 1-Boc-4-aminoindazole in Modern Drug Discovery Source : Nbinno URL :[Link]

  • Title : N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Protein kinase affinity reagents based on a 5-aminoindazole scaffold Source : PMC (National Institutes of Health) URL :[Link]

Sources

troubleshooting cyclization failures in indazole ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Technical Support Center . Indazoles are privileged scaffolds in medicinal chemistry, yet their synthesis is frequently plagued by regioselectivity issues, stalled intermediates, and harsh reaction conditions that destroy sensitive functional groups.

As a Senior Application Scientist, I have designed this guide to deconstruct the mechanistic failures behind common indazole cyclization routes. Below, you will find field-proven, self-validating protocols and diagnostic workflows to rescue your synthesis.

Diagnostic Workflows

CadoganTroubleshooting Issue Issue: Black Tar Formation in Cadogan Cyclization CheckTemp Is Temperature >150°C? Issue->CheckTemp Nitrene Nitrene Pathway Active (High Decomposition Risk) CheckTemp->Nitrene Yes Switch Switch to Interrupted N-Oxide Pathway Nitrene->Switch Mitigate Risk RoomTemp Perform Deoxygenation at Room Temperature Switch->RoomTemp Success Pure 2H-Indazole Isolated RoomTemp->Success High Yield

Diagnostic workflow for mitigating tar formation in Cadogan cyclizations.

Regioselectivity SM 2-Bromoketone + Hydrazine Uncat Uncatalyzed / Weak Base SM->Uncat Cat CuI + 4-hydroxy-L-proline SM->Cat Mix 1H & 2H Indazole Mixture Uncat->Mix Competing Pathways Pure Exclusive 1-Aryl-1H-Indazole Cat->Pure Directed N1 Arylation

Copper-catalyzed directed C-N coupling for exclusive 1H-indazole regioselectivity.

Troubleshooting FAQs

Issue 1: Reductive Cyclization (Cadogan) Yielding Polymeric Tar Q: Why is my Cadogan reductive cyclization yielding black tar instead of the desired 2H-indazole, and how can I prevent this? Causality: The classical Cadogan cyclization relies on the exhaustive deoxygenation of o-nitroaromatics using excess trialkyl phosphites at high temperatures (>150 °C). This thermal extreme forces the generation of a highly reactive, unshielded nitrene intermediate[1]. Because nitrenes are highly prone to intermolecular insertion and radical pathways, the reaction frequently bypasses intramolecular cyclization in favor of runaway polymerization, resulting in tar. Resolution: Shift the mechanistic pathway from a high-temperature nitrene to a mild, interrupted N-oxide intermediate. By carefully controlling the reductant, you can isolate the 2H-indazole N-oxide, which subsequently undergoes a formal Cadogan deoxygenation at room temperature, entirely bypassing the destructive nitrene phase[1].

Issue 2: Poor Regioselectivity in Hydrazine Cross-Coupling Q: When coupling hydrazines with o-haloketones, I consistently isolate an inseparable mixture of 1H- and 2H-indazole regioisomers. How do I force exclusive 1H-indazole formation? Causality: Regioselectivity is dictated by the competing nucleophilicity of the N1 and N2 atoms of the hydrazine intermediate. In uncatalyzed or weakly basic conditions, the cyclization lacks steric or electronic direction, leading to a thermodynamic mixture of both isomers[2]. Resolution: Implement a directed, copper-catalyzed cascade coupling-condensation. Utilizing CuI in tandem with 4-hydroxy-L-proline as a ligand selectively coordinates the copper center. This steric bulk directs the initial C-N coupling exclusively to the N1 position. Subsequent in situ deacylation and condensation lock the scaffold into the 1-aryl-1H-indazole configuration[3].

Issue 3: Stalled Hydrazone Cyclization Q: My hydrazone intermediate forms cleanly, but the final intramolecular cyclization to the indazole ring fails to proceed to completion. How can I drive this equilibrium? Causality: The final cyclization of a hydrazone into an indazole is a dehydration event. If the generated water is not actively removed from the system, the reaction reaches a thermodynamic equilibrium, stalling conversion. Furthermore, suboptimal base selection fails to sufficiently deprotonate the hydrazone for the necessary nucleophilic attack on the adjacent electrophilic center[4]. Resolution: Force the equilibrium forward by implementing azeotropic water removal (e.g., using a Dean-Stark trap with toluene) or by adding activated 4Å molecular sieves. Pair this with a stronger, non-nucleophilic base (such as Cs2CO3) in an anhydrous, polar aprotic solvent to accelerate deprotonation[4].

Quantitative Data & Reaction Optimization

Table 1: Impact of Reaction Conditions on Indazole Regioselectivity and Yield

SubstrateReagents / CatalystSolvent & TempMajor ProductYield / Outcome
o-NitrobenzaldehydeP(OEt)3 (Excess)Neat, 160 °C2H-Indazole<40% (High tar formation)
o-NitrobenzaldehydeP(OEt)3 (Controlled)THF, Room Temp2H-Indazole>85% (Via N-oxide intermediate)
2-Bromoacetophenone + HydrazineNoneEtOH, 80 °C1H / 2H Mixture~50% (Poor selectivity)
2-Bromoacetophenone + HydrazineCuI (10 mol%), 4-hydroxy-L-prolineDMSO, 90 °C1-Aryl-1H-indazole88% (High regioselectivity)

Validated Experimental Protocols

Protocol 1: Room-Temperature Formal Cadogan Cyclization (Interrupted N-Oxide Route)

Self-Validating System: The deliberate precipitation and isolation of the N-oxide intermediate physically validates that the reaction has successfully avoided the runaway nitrene pathway before the final deoxygenation step is attempted.

Step-by-Step Methodology:

  • Initiation: Dissolve the o-nitroaromatic starting material (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Controlled Reduction: Cool the reaction vessel to 0 °C. Add a mild phosphine reductant (1.1 equiv) dropwise over 30 minutes. The controlled stoichiometry selectively reduces the nitro group to a nitroso intermediate, triggering spontaneous cyclization to the 2H-indazole N-oxide.

  • Self-Validation Checkpoint: Monitor via TLC. Upon consumption of the starting material, add cold diethyl ether to precipitate the N-oxide. Filter and confirm the mass/NMR of the N-oxide. If the N-oxide is successfully isolated, the risk of tar formation has been eliminated.

  • Room-Temperature Deoxygenation: Resuspend the validated N-oxide in THF. Add a mild deoxygenating agent (e.g., Mo(VI) catalyst complex) and stir at 25 °C for 4 hours.

  • Isolation: Quench with aqueous NH4Cl, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via flash chromatography to yield the pure 2H-indazole.

Protocol 2: CuI-Catalyzed Regioselective Synthesis of 1-Aryl-1H-indazoles

Self-Validating System: The protocol utilizes LC-MS monitoring to confirm the transient appearance and subsequent disappearance of the N-acyl hydrazone intermediate, validating that the cascade sequence (coupling → deacylation → condensation) is operating in the correct mechanistic order.

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine the 2-bromoarylcarbonylic compound (1.0 equiv), N-acyl-N′-substituted hydrazine (1.2 equiv), CuI (10 mol%), 4-hydroxy-L-proline (20 mol%), and K2CO3 (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry nitrogen (repeat 3x) to prevent oxidative catalyst deactivation.

  • Cascade Activation: Add anhydrous DMSO to achieve a 0.2 M concentration. Seal the tube and heat to 90 °C.

  • Self-Validation Checkpoint: At the 4-hour mark, sample the reaction for LC-MS. You must observe the mass of the N-acyl hydrazone intermediate. By 12-24 hours, this intermediate mass must completely disappear, replaced by the final 1-aryl-1H-indazole mass, validating the successful deacylation/condensation cascade.

  • Workup: Cool the mixture, dilute with water, and extract with dichloromethane (3x). Wash the combined organic layers with brine to remove DMSO, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Source: Journal of the American Chemical Society (acs.org)
  • Source: Organic Chemistry Portal (organic-chemistry.org)
  • Source: American Chemical Society (acs.org)
  • Source: BenchChem (benchchem.com)

Sources

Technical Support Center: Controlling Tautomerism in 4-methyl-1H-indazol-6-amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 4-methyl-1H-indazol-6-amine. This guide provides in-depth answers to common questions and troubleshooting strategies for controlling the tautomeric behavior of this versatile heterocyclic compound during synthesis. As Senior Application Scientists, we have designed this center to explain not just the how, but the critical why behind experimental choices, ensuring your success in the lab.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Indazole Tautomerism

This section addresses the foundational principles governing the behavior of 4-methyl-1H-indazol-6-amine in solution and during reactions.

Q1: What are the primary tautomers of 4-methyl-1H-indazol-6-amine and which is more stable?

A: 4-methyl-1H-indazol-6-amine, like other indazoles, primarily exists in two tautomeric forms: the 1H- and 2H-tautomers.[1][2][3] The key difference is the position of the hydrogen atom on the pyrazole ring's nitrogen atoms.

The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in solution and the solid state.[3][4][5][6] This stability is attributed to its benzenoid-like electronic structure, which possesses greater aromaticity than the quinonoid-like structure of the 2H-tautomer.[4][5] Ab initio calculations estimate that the 1H-indazole tautomer is more stable than the 2H form by approximately 3.6-4.1 kcal/mol.[6][7][8]

Caption: Tautomeric equilibrium of 4-methyl-1H-indazol-6-amine.

Q2: I have a mixture of products from an alkylation reaction. How can I reliably distinguish between the N1- and N2-substituted isomers?

A: Differentiating between the N1 and N2 regioisomers is critical and is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and 2D techniques like HMBC.[1][5][9]

  • ¹H NMR Spectroscopy: Key diagnostic signals are the protons on the indazole core.

    • H-3 Proton: The proton at the C3 position is typically more deshielded (appears at a higher chemical shift, ~8.4 ppm) in 2H-isomers compared to 1H-isomers (~8.1 ppm).[1]

    • H-7 Proton: The H-7 proton of N2-isomers appears at a higher frequency (is more deshielded) due to the anisotropic effect of the lone pair on the N1 atom.[1][5]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring are also sensitive to the position of the N-substituent and can be used for structural assignment.[5]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is arguably the most definitive method.[9][10]

    • For an N1-substituted isomer , you will observe a correlation between the protons on the alkyl group's alpha-carbon (the CH₂ proximal to the nitrogen) and the C-7a carbon of the indazole ring.[10]

    • For an N2-substituted isomer , the correlation will be between the protons on the alkyl group's alpha-carbon and the C-3 carbon of the indazole ring.[10]

Spectroscopic Marker N1-Substituted Isomer N2-Substituted Isomer Reference
¹H NMR: H-3 Shift Lower frequency (e.g., ~8.1 ppm)Higher frequency (e.g., ~8.4 ppm)[1]
¹H NMR: H-7 Shift Lower frequencyHigher frequency[1][5]
HMBC Correlation Alkyl-CH₂ protons correlate to C-7a Alkyl-CH₂ protons correlate to C-3 [10]

Section 2: Troubleshooting Guides for Reaction Control

This section focuses on practical, scenario-based advice for directing the outcome of your reactions.

Scenario: Alkylation Reactions

Direct alkylation of the indazole N-H is a common challenge, often yielding a mixture of N1 and N2 products because both nitrogen atoms are nucleophilic.[9] The regiochemical outcome depends on a delicate balance between kinetic and thermodynamic control.[4]

Q3: My goal is the N1-alkylated product, but I'm getting a significant amount of the N2 isomer. What conditions favor the N1 product?

A: To favor the N1-substituted isomer, you must use conditions that promote the formation of the thermodynamic product .[9][11] The 1H-tautomer and its subsequent N1-alkylated product are more stable, so conditions that allow the reaction to reach equilibrium will favor this outcome.[4][10][12]

Causality-Driven Recommendations:

  • Choice of Base and Solvent (Most Critical Factor): The combination of sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[9][11][13][14]

    • The "Why": The sodium cation (Na⁺) is believed to chelate between the N2 nitrogen and an electron-rich group (like the lone pair on the 6-amine of your substrate), creating steric hindrance at the N2 position and directing the electrophile to N1.[9][15]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times allow the initially formed kinetic N2 product to revert and isomerize to the more stable N1 product.[4][16] If initial attempts at room temperature give mixtures, consider warming the reaction (e.g., to 50 °C) after the initial addition.[11][13]

  • Nature of the Electrophile: While less universal, certain electrophiles like α-halo carbonyls can promote equilibration towards the N1 product.[10][11]

N1_Alkylation start Goal: N1-Alkylated Indazole (Thermodynamic Product) condition1 Use NaH in THF start->condition1 reason1 Why? Na+ coordinates with N2, sterically blocking it and directing electrophile to N1. condition1->reason1 condition2 Increase Temperature (e.g., RT to 50°C) condition1->condition2 reason2 Why? Provides energy to overcome the activation barrier for isomerization from kinetic (N2) to thermodynamic (N1) product. condition2->reason2 outcome High Yield of N1-Substituted Product condition2->outcome

Caption: Decision workflow for achieving N1-selective alkylation.

Q4: How can I selectively synthesize the N2-alkylated isomer?

A: Formation of the N2-isomer requires favoring the kinetic product .[4] This means using conditions that are rapid and irreversible, preventing equilibration to the more stable N1-isomer.

Causality-Driven Recommendations:

  • Mitsunobu Reaction: This is the most widely cited and reliable method for achieving high N2 selectivity.[4][10] The reaction involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • The "Why": The reaction proceeds through a different, lower-energy pathway that kinetically favors attack at the more nucleophilic N2 position. The conditions are generally mild and irreversible, trapping the kinetic product.

  • Low Temperature Conditions: When not using Mitsunobu conditions, performing the alkylation at low temperatures (e.g., 0 °C or below) with a strong base can sometimes favor the kinetic N2 product, but this is less general.[4] It is crucial to monitor the reaction closely and quench it as soon as the starting material is consumed to prevent isomerization.[4]

Parameter N1-Selective Conditions (Thermodynamic) N2-Selective Conditions (Kinetic) Reference
Reagents NaH / THFPPh₃, DEAD (Mitsunobu)[9][10][13]
Temperature Room Temperature to 50 °C (or higher)0 °C to Room Temperature[4][11]
Reaction Time Longer (allows for equilibration)Shorter (quench upon completion)[4]
Outcome More stable isomerLess stable isomer[3][4]
Scenario: Protecting Group Strategies

Sometimes, the goal isn't to functionalize the nitrogen atoms but to perform reactions elsewhere on the molecule (e.g., on the benzene ring or the 6-amino group). In these cases, the N-H can interfere through unwanted side reactions.[17]

Q5: When should I use an N-protecting group, and what's a good choice for directing subsequent reactions?

A: You should use an N-protecting group whenever the acidic N-H proton or the nucleophilicity of the indazole nitrogens could interfere with downstream chemistry (e.g., lithiation, cross-coupling, or reactions on the 6-amine).[17][18] A well-chosen protecting group not only masks reactivity but can also help direct it.

Causality-Driven Recommendations:

  • For General Stability and C-3 Functionalization: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice.[17][19]

    • The "Why": SEM protection is highly regioselective for the N2 position under specific conditions.[19] The SEM-protected N2-indazole is stable to a wide range of nucleophilic and reductive conditions. Critically, the SEM group can direct regioselective lithiation at the C3 position, allowing for the introduction of various electrophiles there.[19] It is readily removed with fluoride sources (like TBAF) or acid.[19]

  • For Mild, Acid-Labile Protection: The tetrahydropyranyl (THP) group is a suitable option if your subsequent steps are sensitive to the conditions required for SEM or Benzyl group removal.[17] It is introduced under acidic conditions and removed with mild acid.[17]

protection_workflow start Indazole with Reactive N-H protect Step 1: N-Protection (e.g., with SEM-Cl) start->protect functionalize Step 2: Perform Desired Reaction (e.g., C-3 Lithiation, Suzuki Coupling) protect->functionalize deprotect Step 3: Deprotection (e.g., with TBAF) functionalize->deprotect finish Final Functionalized Indazole Product deprotect->finish

Caption: General workflow for using an N-protecting group strategy.

Section 3: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific substrate and scale.

Protocol 1: N1-Selective Alkylation using NaH/THF (Thermodynamic Control)

This method is designed to favor the formation of the thermodynamically more stable N1-alkylated indazole.[9][13]

  • Preparation: To a solution of 4-methyl-1H-indazol-6-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Gas evolution (H₂).

  • Anion Formation: Remove the ice bath and allow the suspension to stir at room temperature for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature or warm to 50 °C for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the N1 isomer from any residual N2 isomer and impurities.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction (Kinetic Control)

This protocol is highly effective for synthesizing the kinetically favored N2-alkylated product.[10][13]

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 4-methyl-1H-indazol-6-amine (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. Note: The solution may turn from colorless to yellow/orange.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and hydrazide byproducts.

  • Purification: Purify the residue directly by column chromatography on silica gel. The byproducts are often less polar than the desired product, but a careful choice of eluent is required for good separation.

References

  • Zhu, J., & Chen, H. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Tetrahedron Letters, 47(28), 4947-4950*. [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Silva, A. M. G., Lacerda, P. S. S., & Pinto, D. C. G. A. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(1), 220-237. [Link]

  • Pitman, M., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 85(21), 13611-13622. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Hunt, J. T., et al. (2002). Potent, cell-permeable, and orally bioavailable inhibitors of IκB kinase-2 (IKK-2). Journal of Medicinal Chemistry, 45(14), 2875-2885. [Link]

  • Fabbrizzi, L., et al. (2002). Annular tautomerism of indazole. ResearchGate. [Link]

  • Sigalov, M. V. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9036-9045. [Link]

  • Elguero, J., et al. (1997). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, 701-705. [Link]

  • Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6533-6545. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

Sources

minimizing side reactions during nitro reduction to amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Nitro Reduction to Amine

Current Status: Active Operator: Senior Application Scientist Ticket ID: NR-OPT-2024[1]

Welcome to the Nitro Reduction Optimization Center.

You are likely here because your LCMS shows a "forest" of peaks instead of a clean amine, or you have lost a critical halogen substituent during hydrogenation. Nitro reduction is deceptively simple; while the thermodynamics are favorable, the kinetic pathway is littered with traps.

This guide treats your chemistry as a system.[1][2][3][4][5] We do not just list reagents; we troubleshoot the mechanism of failure .

Quick Diagnostic: Method Selection Matrix

Before proceeding, verify you are using the correct system for your substrate's specific vulnerabilities.

NitroReductionDecisionTree Start START: Analyze Substrate Halogen Contains Halogen? (Cl, Br, I) Start->Halogen Alkene Contains Alkene/Alkyne? Halogen->Alkene No PtS Sulfided Pt/C + H2 (Prevents oxidative addition) Halogen->PtS Yes (Critical Retention) Sensitive Acid/Base Sensitive? Alkene->Sensitive No FeNH4 Fe + NH4Cl (Green Bechamp) (Chemoselective, mild) Alkene->FeNH4 Yes (Preserves C=C) PdC Standard H2 + Pd/C (Fastest, cleanest workup) Sensitive->PdC No (Robust) SnCl2 SnCl2 reduction (Lewis Acid tolerant) Sensitive->SnCl2 Yes (e.g., Nitriles)

Figure 1: Decision matrix for selecting the optimal reduction protocol based on competing functional groups.

Module 1: The "Dehalogenation" Problem

Symptom: You are reducing a nitroaryl chloride/bromide, and your product is des-halo aniline (halogen removed). Root Cause: Palladium (Pd) is excellent at oxidative addition into Carbon-Halogen bonds, especially aryl-iodides and bromides. Standard Pd/C will strip these faster than it reduces the nitro group in many cases.

The Solution: Catalyst Poisoning & Selection

You must inhibit the catalyst's ability to insert into the C-X bond without stopping the nitro reduction.

  • Switch to Platinum (Pt): Pt is generally less active toward hydrogenolysis (dehalogenation) than Pd.

  • Sulfided Catalysts: Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic surface of the metal, poisoning the high-energy sites responsible for C-X bond cleavage while leaving the sites active for nitro reduction [1].

  • Vanadium Doping: Vanadium-doped Pt catalysts are industrial standards for this specific problem.

Protocol A: Selective Hydrogenation with Pt(S)/C

Use this for: Nitroarenes with Cl, Br, or I substituents.

ParameterSpecification
Catalyst 5% Pt(S)/C (Sulfided Platinum)
Loading 1–3 mol%
Solvent EtOAc or THF (Avoid MeOH if ester exchange is a risk)
Pressure 1–5 bar

(Keep pressure low to favor selectivity)
Temp 25–40 °C

Step-by-Step:

  • Dissolve substrate in EtOAc (0.1 M).

  • Add Pt(S)/C catalyst under Argon flow (Caution: Pyrophoric dry, but sulfided is safer).

  • Purge vessel 3x with

    
    , then 3x with 
    
    
    
    .
  • Stir vigorously at RT. Monitor by HPLC.

  • Critical: Stop immediately upon consumption of starting material. Over-exposure can eventually lead to dehalogenation even with poisoned catalysts.

Module 2: Preventing Azo/Azoxy Coupling

Symptom: The reaction turns orange/red, and you isolate colored impurities (Azo dimers) or the reaction stalls at the hydroxylamine stage. Root Cause: The Haber Mechanism .[6][7] Nitro reduction is stepwise.[6] If the intermediate Nitroso (R-NO) and Hydroxylamine (R-NHOH) accumulate together, they condense to form Azoxy species, which reduce to Azo impurities. This is favored under basic conditions or low hydrogen availability [2].

HaberMechanism Nitro R-NO2 (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydrox R-NHOH (Hydroxylamine) Nitroso->Hydrox +2e-, +2H+ Azoxy Azoxy (Coupling Side Product) Nitroso->Azoxy Condensation (Base catalyzed) Amine R-NH2 (Amine) Hydrox->Amine +2e-, +2H+ Hydrox->Azoxy Azo Azo (Colored Impurity) Azoxy->Azo Reduction

Figure 2: The Haber Mechanism showing the "Condensation Trap" (Red) where side reactions occur.

The Solution: Acidic Promoters & Vanadium
  • Avoid Base: Never run catalytic hydrogenation of nitro groups in basic media unless you want azo compounds.

  • Vanadium Promoters: Adding trace Vanadium (e.g.,

    
    ) or using V-doped catalysts accelerates the reduction of the hydroxylamine intermediate (
    
    
    
    ), preventing its accumulation and subsequent coupling [3].

Troubleshooting Checklist:

Module 3: Protecting "Soft" Functionality (Alkenes/Carbonyls)

Symptom: You reduced the nitro group, but you also saturated a C=C double bond or reduced a ketone/aldehyde. Root Cause: Catalytic hydrogenation (Pd/C, Pt/C) is non-selective for "soft" unsaturation (alkenes) vs. nitro groups.

The Solution: Dissolving Metal Reductions (The "Green Bechamp")

Classic Iron/HCl (Bechamp) is messy and harsh. The modern "Green Bechamp" uses Iron powder with Ammonium Chloride (


)  in Ethanol/Water. It is mild, pH neutral, and chemoselective —it will not touch alkenes, alkynes, or carbonyls [4].
Protocol B: Fe/NH4Cl Reduction (Chemoselective)

Use this for: Nitro compounds containing Alkenes, Alkynes, Aldehydes, or Nitriles.

ComponentRatio (Equivalents)
Substrate 1.0 eq
Iron Powder 3.0 - 5.0 eq (Fine powder, <325 mesh is best)
NH4Cl 5.0 eq
Solvent EtOH : Water (3:1 ratio)
Temp 60–80 °C (Reflux)

Step-by-Step:

  • Suspend substrate and

    
     in EtOH/Water.
    
  • Heat to mild reflux (ensure

    
     is dissolved).
    
  • Add Iron powder in portions (vigorous stirring is essential to prevent clumping).

  • Monitor by TLC/LCMS (Usually done in 1–4 hours).

  • Workup (The Trick): Filter hot through Celite to remove iron oxides. Wash the cake with hot EtOH. If the filtrate is cloudy (iron salts), add EDTA or perform a basic wash during extraction to sequester iron.

FAQ: Troubleshooting Specific Failures

Q: My reaction stalls at the hydroxylamine (M-16 peak). What now? A: This is common with sterically hindered nitro groups.

  • Immediate Fix: Add a transfer hydrogenation source like Ammonium Formate (5 eq) and heat gently.

  • Prevention:[8] Use a Vanadium-doped catalyst next time.

Q: I cannot use metal (Fe/Sn) due to heavy metal limits in final drug substance. What is the alternative to Pd/C for alkenes? A: Use Zinc/Acetic Acid . While still a metal, Zinc is easier to purge than Tin. Alternatively, use Sodium Dithionite (


)  in aqueous dioxane. It is a mild, non-metallic reducing agent that spares alkenes.

Q: I lost my Benzyl (Bn) protecting group. A: Pd/C cleaves benzyl ethers/amines. Switch to Fe/NH4Cl (Protocol B) or


 . Hydrogenolysis of benzyl groups requires a catalyst surface; dissolving metals do not perform this transformation.
References
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 45-53. Link

  • Haber, F. (1898). "Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential." Zeitschrift für Elektrochemie, 22, 506.
  • Baumeister, P., Blaser, H. U., & Studer, M. (1997). "Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters." Catalysis Letters, 49, 219–222. Link

  • Porzelle, A., et al. (2006). "Iron/Ammonium Chloride - A Convenient and Inexpensive System for the Selective Reduction of Nitroarenes." Synlett, 2006(13), 2107-2110. Link

Sources

stability of 4-methyl-1H-indazol-6-amine in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Cell Culture Media Document ID: TSC-IND-046-V2 Last Updated: March 6, 2026 Status: Active

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-methyl-1H-indazol-6-amine . This guide addresses the specific physicochemical challenges researchers face when transitioning this scaffold from chemical storage to biological assays.

The Core Problem: This compound presents a "dual-threat" in cell culture environments:

  • Hydrophobicity: The indazole core is flat and aromatic, leading to poor aqueous solubility and a high risk of "crashing out" (precipitation) upon dilution into media.

  • Oxidative Instability: The C6-primary amine is electron-rich (further activated by the C4-methyl group). In oxygen-rich, neutral pH culture media (especially those containing iron/copper sources like transferrin), it is prone to auto-oxidation, resulting in colored byproducts and loss of titer.

Module 1: Solubility & Precipitation (The "Crash-Out" Risk)

User Observation: "My media turned cloudy immediately after adding the compound," or "I see crystals under the microscope after 2 hours."

The Mechanism

At pH 7.4, 4-methyl-1H-indazol-6-amine exists primarily in its neutral form. Without a charge to solvate the molecule, it relies entirely on hydrophobic interactions. When you dilute a concentrated DMSO stock (e.g., 10 mM) into aqueous media, the solvent environment changes drastically. If the local concentration exceeds the thermodynamic solubility limit (often <50 µM for this class), the compound forms micro-precipitates.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not squirt concentrated DMSO stock directly into a flask of media. This creates a local "hotspot" of high concentration that precipitates instantly.

Corrective Workflow:

  • Prepare Stock: Dissolve compound in 100% DMSO (anhydrous) to 10 mM.

  • Intermediate Dilution: Dilute the stock 1:10 in pure DMSO first, or create a 10x working solution in a carrier (like PEG-400 or Captisol® if compatible) before adding to media.

  • Rapid Dispersion: While vortexing the media, add the compound slowly.

  • Serum Surge: Ensure your media contains FBS/BSA before adding the compound. Serum albumin acts as a "sink," binding the lipophilic molecule and keeping it in pseudo-solution.

Visual Logic: Solubility Troubleshooting Tree

SolubilityTree Start Issue: Turbidity/Crystals CheckConc Check Final Concentration Start->CheckConc IsHigh > 50 µM? CheckConc->IsHigh IsLow < 10 µM? CheckConc->IsLow Reduce Action: Reduce Conc. or use Carrier (cyclodextrin) IsHigh->Reduce CheckMicro Check Microscope: Crystals or Debris? IsLow->CheckMicro Crystals Crystals: Compound Precipitation CheckMicro->Crystals Debris Debris: Cell Death/Contamination CheckMicro->Debris SolventCheck Check DMSO % Crystals->SolventCheck HighDMSO > 0.5% DMSO? SolventCheck->HighDMSO Tox DMSO Toxicity Artifact HighDMSO->Tox

Caption: Decision tree for diagnosing turbidity or crystal formation in cell culture.

Module 2: Chemical Stability (Oxidation & Color Change)

User Observation: "The media turned pink/brown overnight," or "IC50 values are shifting (potency loss)."

The Mechanism

The 6-amine group is an aniline derivative. In the presence of light and dissolved oxygen, it undergoes radical oxidation. The C4-methyl group donates electron density to the ring, making the amine more nucleophilic and thus more susceptible to oxidation than the unsubstituted indazole.

  • Pink/Red: Indication of azo-dimer formation or quinone-imine intermediates.

  • Brown: Advanced polymerization (melanin-like oligomers).

Stability FAQ

Q: What is the half-life of this compound in DMEM + 10% FBS? A: While specific data depends on exact conditions, structurally similar 6-aminoindazoles typically show a half-life (


) of 6–12 hours  in oxygenated media at 37°C if unprotected.

Q: Can I store the diluted media at 4°C for use later? A: No. Aqueous stability is poor. Prepare fresh immediately before use. Even at 4°C, hydrolysis or oxidation can occur over 24 hours.

Q: How do I prevent the "browning"? A:

  • Light Protection: Wrap tubes/plates in foil. Aromatic amines are photosensitive.

  • Antioxidants: If your assay permits, add Ascorbic Acid (50 µM) or Glutathione (GSH) to the media. This acts as a scavenger for radical species.

  • Fresh Prep: Never use a "working dilution" stored from the previous day.

Degradation Pathway Visualization

Degradation Compound 4-methyl-1H-indazol-6-amine (Colorless) Radical N-Cation Radical (Reactive Intermediate) Compound->Radical Oxidation Dimer Azo/Hydrazo Dimers (Pink/Red) Radical->Dimer Coupling Polymer Oligomers (Brown Precipitate) Dimer->Polymer Polymerization Light Light/UV Light->Radical Oxygen O2 / Metals (Fe, Cu) Oxygen->Radical

Caption: Simplified oxidative degradation pathway of aromatic amines in culture media.

Module 3: Biological Artifacts (Serum Binding)

User Observation: "The compound works in buffer enzyme assays but fails in cell culture."

The Mechanism

Indazoles are lipophilic. In cell culture, Fetal Bovine Serum (FBS) contains high levels of Albumin (BSA).

  • The Trap: The compound binds to hydrophobic pockets in BSA.

  • The Result: The free fraction (biologically active concentration) is significantly lower than the nominal concentration you pipetted.

Troubleshooting Guide: The "Serum Shift" Assay

To verify if serum binding is killing your potency:

  • Run your dose-response curve in standard media (10% FBS).

  • Run a parallel curve in low-serum media (1% FBS) or serum-free media (if cells tolerate it for the assay duration).

  • Analysis: If the IC50 shifts significantly (e.g., 10 nM in low serum vs. 500 nM in high serum), your compound is heavily protein-bound.

    • Correction: You may need to dose higher in vivo or in high-serum assays to achieve the effective free concentration.

Summary of Best Practices

ParameterRecommendationReason
Storage (Solid) -20°C, Desiccated, DarkPrevents hydrolysis and photo-oxidation.
Stock Solvent Anhydrous DMSOMax solubility; prevents hydrolysis.
Stock Conc. 10 mM - 50 mMAvoids excessive DMSO volume in cells.
Media Prep Fresh Only Compound is unstable in aqueous pH 7.4.
Light Exposure Strictly Avoid Accelerates amine oxidation (pinking).
Max DMSO in Cells < 0.5% (v/v)Prevents solvent toxicity artifacts.

References

  • PubChem. Compound Summary: 1H-Indazol-6-amine derivatives.[1][2][3] National Library of Medicine. Link

  • ECHA (European Chemicals Agency). Registration Dossier: Substituted Indazoles and Aromatic Amines.[1] (General stability data for amino-indazoles). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on solubility, pKa, and plasma protein binding of heteroaromatics). Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (Discusses oxidation/reactivity of anilines in assays). Link

Sources

overcoming steric hindrance in 4-methyl-substituted indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 4-Methyl-Substituted Indazoles

Current Status: Online 🟢 Agent: Senior Application Scientist Ticket ID: IND-4ME-STERIC-001

Executive Summary: The "Peri-Effect" Challenge

The primary synthetic challenge in 4-methyl-substituted indazoles is the peri-interaction (1,8-position-like strain) between the substituent at C3 and the methyl group at C4 . While the N1/N2 positions are relatively distal, the C3-C4 steric clash significantly raises the activation energy for functionalization at C3, distorts the planarity of the ring system, and impedes the approach of standard catalytic complexes.

This guide provides field-proven protocols to bypass these energy barriers using specialized catalyst systems (PEPPSI), steric-agnostic bases (Knochel-Hauser), and solvent-switchable regioselectivity.

Module 1: C3-Functionalization (Overcoming the C3-C4 Clash)

Q1: My Suzuki-Miyaura coupling at C3 (using 3-bromo-4-methylindazole) yields <20% product. Standard Pd(PPh3)4 conditions are failing. What is the fix?

Diagnosis: The 4-methyl group creates a "steric wall" that prevents the oxidative addition of bulky Pd-phosphine complexes or hinders the transmetalation step. Standard phosphine ligands (PPh3, dppf) are often too rigid or not electron-rich enough to drive the cycle against this steric strain.

Solution: Switch to Pd-PEPPSI-IPr Catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts utilize bulky N-Heterocyclic Carbene (NHC) ligands. The "flexible bulk" of the IPr ligand allows the active Pd(0) species to accommodate the 4-methyl steric clash while remaining highly active.

Protocol: High-Yield Steric Coupling

ComponentStandard Condition (Fail)Optimized Condition (Pass)
Catalyst Pd(PPh3)4 (5-10 mol%)Pd-PEPPSI-IPr (1-2 mol%)
Base Na2CO3 (aq)K2CO3 (Solid, anhydrous) or Cs2CO3
Solvent DME/WaterDioxane or THF (Anhydrous)
Temp Reflux (80-100°C)60-80°C (Mild heating is often sufficient)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Ar, add 3-bromo-4-methylindazole (1.0 equiv), Boronic Acid (1.5 equiv), K2CO3 (2.0 equiv), and Pd-PEPPSI-IPr (1-2 mol%).

  • Solvent: Add anhydrous Dioxane (0.2 M concentration).

  • Activation: Heat to 60°C. The pyridine ligand dissociates, releasing the active "Pd-NHC" species.

  • Monitoring: Monitor via LC-MS. If conversion stalls, raise temp to 80°C.

  • Why it works: The NHC ligand is a strong

    
    -donor, facilitating oxidative addition into the hindered C3-Br bond, while its wing-tip groups protect the active center from aggregating.
    
Q2: I cannot install a halogen at C3 due to the 4-methyl group. Can I use Direct C-H Arylation instead?

Diagnosis: Electrophilic halogenation (e.g., NBS) at C3 is sluggish due to the 4-Me blocking the approach. Direct C-H activation is a viable alternative but requires precise control to avoid C7-arylation (the other "open" position).

Solution: Solvent-Controlled Regioselectivity. Recent data indicates that the choice of solvent and ligand can flip selectivity between C3 and C7, even with a 4-substituent present.

  • For C3-Arylation: Use Water (or aqueous mixtures) with phosphine ligands.[1]

  • For C7-Arylation: Use DMA (Dimethylacetamide) with bidentate ligands (e.g., Phenanthroline).[2]

Decision Logic:

CH_Activation Figure 1: Solvent-Switchable Regioselectivity for 4-Methylindazole Start 4-Methylindazole (C-H Activation) Target Target Position? Start->Target C3 C3-Arylation (Overcoming 4-Me) Target->C3 Proximal C7 C7-Arylation (Distal Position) Target->C7 Distal Cond1 Solvent: Water Ligand: PPh3 Temp: 100°C C3->Cond1 Hydrophobic Effect Cond2 Solvent: DMA Ligand: 1,10-Phen Temp: 160°C C7->Cond2 Chelation Control

Q3: Lithiation at C3 using n-BuLi results in complex mixtures. Is the 4-Me group causing deprotonation issues?

Diagnosis: Yes. The 4-methyl group exerts two negative effects here:

  • Steric Shielding: It blocks the approach of the bulky n-BuLi aggregate to the C3 proton.

  • Benzylic Deprotonation: The protons on the 4-Methyl group itself are benzylic and potentially acidic. Strong bases like n-BuLi may deprotonate the methyl group (lateral lithiation) instead of the C3-H, leading to polymerization or side products.

Solution: Use Knochel-Hauser Bases (TMPMgCl·LiCl). TMP (2,2,6,6-tetramethylpiperidide) is sterically bulky and non-nucleophilic. The Magnesium-Lithium hybrid base operates at higher temperatures (0°C to RT) compared to n-BuLi (-78°C) and is highly selective for the aromatic C3-H over the benzylic 4-Me protons due to kinetic control.

Protocol:

  • Protection: Ensure N1 is protected (e.g., THP, SEM, or Boc). Note: Boc may be labile with TMP; SEM is preferred.

  • Reagent: Add TMPMgCl·LiCl (1.1 equiv) dropwise at 0°C in THF.

  • Reaction: Stir for 30-60 mins at 0°C to RT. The 4-Me group prevents the "ortho-lithiation" of the methyl group itself due to the extreme bulk of the TMP base.

  • Quench: Add electrophile (e.g., I2, DMF, aldehyde).

Module 2: Core Synthesis (If Functionalization Fails)

Q4: Functionalization is impossible. How do I synthesize the 3,4-disubstituted core from scratch?

Diagnosis: If the steric clash is too great for late-stage functionalization, you must build the ring with the substituents already in place. The standard diazotization of 2-amino-3-methyl-acetophenone (Sandmeyer type) often suffers from low yields due to cyclization strain.

Solution: Metal-Free N-N Bond Formation. Use a Hydroxylamine-mediated cyclization of 2-amino-3-methyl-ketones. This method proceeds under mild conditions and tolerates the steric bulk better than diazonium pathways.

Reaction Scheme: 2-Amino-3-methyl-propiophenone + NH2OH·HCl -> [Oxime Intermediate] -> (MsOH/Base) -> 3-Ethyl-4-methylindazole

This route avoids the formation of unstable diazonium species in sterically crowded environments.

Module 3: N-Alkylation Selectivity

Q5: Does the 4-methyl group affect N1 vs N2 selectivity?

Answer: Directly, the effect is minimal because the 4-Me is spatially distant from N1/N2. However, if you have a large substituent at C3 , the 4-Me group forces the C3-substituent to twist out of plane. This twist can shield N2, indirectly favoring N1 alkylation even more than usual.

Selectivity Rule of Thumb for 4-Me Indazoles:

  • Standard Conditions (NaH/DMF): >95% N1-Alkylation (Thermodynamic product).

  • To force N2-Alkylation: You must use Meerwein's salt (Et3O+BF4-) in DCM or use a transient directing group. The steric bulk at C4/C3 actually helps prevent N2 alkylation in standard basic conditions by blocking the "top" face of the molecule if the C3 substituent is twisted.

References

  • Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[3][4][5] Molecules . [4]

  • Szostak, M., et al. (2017).[6] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry .

  • Guillaumet, G., et al. (2016). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole. International Journal of Molecular Sciences .

  • Knochel, P., et al. (2011). Regioselective functionalization of indazoles using TMP-bases. Chemistry - A European Journal .

  • BenchChem Technical Support. (2025). Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.

Sources

Validation & Comparative

1H NMR characterization of 4-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Characterization of 4-Methyl-1H-indazol-6-amine: A Comparative Guide to Solvent Selection and Field Strength

Introduction & Analytical Context

4-Methyl-1H-indazol-6-amine is a highly versatile, privileged scaffold frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Accurate structural characterization of this building block is critical, as indazoles are notoriously prone to tautomerization (1H vs. 2H forms) and regioisomeric impurity formation during synthesis ().

As an Application Scientist, I approach 1H NMR not merely as a tool for identity confirmation, but as a dynamic probe of the molecule's microenvironment. The characterization of 4-methyl-1H-indazol-6-amine presents specific analytical challenges: distinguishing the meta-coupled aromatic protons (H-5 and H-7) and managing the tautomeric equilibrium. This guide objectively compares the performance of different NMR solvents and magnetic field strengths, providing a self-validating protocol for robust data acquisition.

Performance Comparison: Solvent Effects on Spectral Resolution

The choice of deuterated solvent fundamentally dictates the behavior of the indazole core. Because 4-methyl-1H-indazol-6-amine contains both a hydrogen-bond donor (N-1 proton, C-6 amine) and an acceptor (N-2 lone pair), the solvent matrix actively participates in the molecule's electronic state.

  • DMSO-d6 (Optimal for Comprehensive Profiling): DMSO is a strong hydrogen-bond acceptor. It effectively "locks" the molecule into the thermodynamically favored 1H-tautomer by hydrogen bonding with the N-1 proton (). This prevents rapid tautomeric exchange on the NMR timescale, allowing the N-1 proton to be observed as a distinct, broad singlet far downfield (>12.0 ppm). The C-6 amine protons are also clearly visible (~5.2 ppm).

  • Methanol-d4 (Optimal for Aromatic Resolution): CD3OD rapidly exchanges with the labile NH and NH2 protons, rendering them invisible (replaced by the HDO peak). While you lose the ability to integrate the exchangeable protons, the elimination of these broad signals prevents baseline distortion and spectral overlap. This results in pristine, sharp doublets for the H-5 and H-7 protons.

  • Chloroform-d (Suboptimal): CDCl3 lacks the polarity to fully solvate the polar amine and indazole motifs, leading to poor signal-to-noise (S/N) ratios. Furthermore, its inability to stabilize a single tautomer via hydrogen bonding often results in broadened aromatic signals due to intermediate exchange rates ().

Table 1: Comparative 1H NMR Chemical Shifts for 4-Methyl-1H-indazol-6-amine (Note: Values are representative benchmarks based on structural prediction and indazole scaffold behavior)

Proton AssignmentDMSO-d6 (400 MHz)Methanol-d4 (400 MHz)Multiplicity & J-Coupling
H-3 ~7.85 ppm~7.92 ppmSinglet (s)
H-7 ~6.55 ppm~6.65 ppmDoublet (d), J ≈ 1.8 Hz
H-5 ~6.45 ppm~6.52 ppmDoublet (d), J ≈ 1.8 Hz
NH2 (C-6) ~5.20 ppmN/A (Exchanged)Broad Singlet (br s), 2H
CH3 (C-4) ~2.35 ppm~2.45 ppmSinglet (s), 3H
NH (N-1) ~12.40 ppmN/A (Exchanged)Broad Singlet (br s), 1H

Performance Comparison: Magnetic Field Strength (400 MHz vs. 600 MHz)

When characterizing substituted indazoles, resolving the meta-coupling between H-5 and H-7 is the primary metric of spectral quality.

  • 400 MHz (Routine Verification): At 400 MHz, the ~1.8 Hz meta-coupling is observable, but highly dependent on perfect magnetic field homogeneity (shimming). If the sample contains paramagnetic impurities or is poorly shimmed, H-5 and H-7 will collapse into broad singlets, making it difficult to differentiate the compound from regioisomeric impurities (e.g., 6-methyl-1H-indazol-4-amine).

  • 600 MHz (High-Resolution Profiling): The 600 MHz spectrometer provides a 1.5x increase in chemical shift dispersion (in Hz). This pulls the H-5 and H-7 signals further apart, ensuring absolute baseline separation. The increased sensitivity also allows for the detection of trace 2H-indazole isomers, which typically exhibit a downfield shift for the H-3 proton compared to the 1H-isomer.

Mechanistic Workflow Visualization

The following decision tree illustrates the causality behind solvent selection based on the specific analytical goal.

NMR_Workflow Sample 4-methyl-1H-indazol-6-amine (Solid Sample) Decision1 Primary Analytical Goal? Sample->Decision1 Goal1 Observe Exchangeable Protons (NH, NH2) Decision1->Goal1 Yes Goal2 Maximize Aromatic Resolution (H-5, H-7) Decision1->Goal2 No Solvent1 Solvent: DMSO-d6 (Strong H-Bonding) Goal1->Solvent1 Solvent2 Solvent: Methanol-d4 (Deuterium Exchange) Goal2->Solvent2 Result1 1H-Tautomer Stabilized NH ~12.4 ppm visible Solvent1->Result1 Result2 NH/NH2 Suppressed Sharp H-5/H-7 Doublets Solvent2->Result2

Fig 1: Solvent selection workflow for .

Experimental Protocol: A Self-Validating NMR System

To ensure trustworthiness, an NMR protocol must not just generate a spectrum; it must prove its own accuracy. The following methodology incorporates internal causality checks to validate the resulting data.

Step 1: Quantitative Sample Preparation

  • Action: Dissolve exactly 5.0 mg of 4-methyl-1H-indazol-6-amine in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The concentration is kept deliberately low to prevent concentration-dependent chemical shift drift of the NH proton (caused by intermolecular hydrogen bonding). TMS provides an absolute zero-point calibration, eliminating referencing errors caused by temperature fluctuations.

Step 2: Precision Shimming and Tuning

  • Action: Lock onto the DMSO-d6 deuterium signal. Perform automated Z-gradient shimming, followed by manual adjustment of Z1 and Z2 coils until the lock level is maximized and stable.

  • Causality: Indazoles are highly planar, rigid systems. Poor field homogeneity will artificially broaden the subtle ~1.8 Hz meta-coupling between H-5 and H-7, masking critical structural connectivity.

Step 3: Optimized Acquisition Parameters

  • Action: Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 to 32 scans at 298 K.

  • Causality: The H-3 proton and the quaternary-adjacent protons (H-5, H-7) have longer longitudinal relaxation times (T1) than the methyl group. A 2.0-second delay ensures full relaxation between pulses. Failing to do this causes integration truncation, where the aromatic protons will integrate to <1.0 relative to the methyl group.

Step 4: Post-Processing & Internal Validation

  • Action: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase the spectrum manually. Set TMS to 0.00 ppm. Integrate the C-4 methyl singlet (~2.35 ppm) to exactly 3.00 .

  • Self-Validation Check: Evaluate the integrals of H-3, H-5, and H-7. If the protocol was executed correctly, these must integrate to exactly 1.00 (±0.05) . If the aromatic integrals are significantly lower, the relaxation delay was insufficient. If additional signals appear in the aromatic region, it indicates the presence of the 2H-indazole isomer or unreacted starting materials.

References

  • "Synthesis of 1H‐indazole derivatives", ResearchGate. URL: [Link]

  • "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity", National Institutes of Health (PMC). URL:[Link]

Technical Guide: Distinguishing 1H vs 2H Tautomers of 4-Methyl-Indazol-6-Amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, particularly within kinase inhibitor development, the indazole scaffold is a privileged structure. However, it presents a critical challenge: annular tautomerism . The distinction between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms is not merely academic; it dictates solubility, metabolic stability, and ligand-protein binding modes.

For 4-methyl-indazol-6-amine , the 1H-tautomer is thermodynamically dominant due to aromatic stabilization. However, the 2H-tautomer is frequently encountered as a transient species or a stable alkylated product (pseudo-tautomer) in synthetic mixtures. This guide provides a definitive, data-driven framework for distinguishing these isomers using NMR spectroscopy, UV-Vis, and X-ray crystallography.

Part 1: The Thermodynamic & Structural Landscape

Tautomeric Equilibrium

Indazoles exist in a dynamic equilibrium between the 1H and 2H forms.

  • 1H-Tautomer (Benzenoid): Characterized by a fully aromatic benzene ring fused to a pyrazole. It is generally 2–4 kcal/mol more stable than the 2H form.

  • 2H-Tautomer (Quinonoid): Features a quinoid-like electron distribution in the benzene ring. It is less stable but has a higher dipole moment and different hydrogen-bond donor/acceptor profiles.

Specific Influence of Substituents: For 4-methyl-indazol-6-amine :

  • The 4-methyl group provides weak steric bulk but minimal electronic perturbation to the tautomeric equilibrium.

  • The 6-amino group is a strong electron donor. While it increases electron density in the benzene ring, it does not invert the standard stability trend (

    
    ).
    
Visualizing the Equilibrium

The following diagram illustrates the tautomeric forms and the critical numbering scheme used for NMR assignment.

Tautomerism cluster_1H Thermodynamically Favored cluster_2H Kinetic/Minor Form T1H 1H-Indazole (Benzenoid) Stable T2H 2H-Indazole (Quinonoid) Less Stable T1H->T2H  Ka (Fast Exchange)  

Caption: Equilibrium between 1H and 2H tautomers. In solution, proton exchange is rapid; distinct signals are only observed if N is substituted (alkylated) or in solid state.

Part 2: Analytical Decision Matrix (The "Meat")

The most reliable method for distinguishing these isomers is NMR spectroscopy , specifically observing the chemical shift of the proton at position 3 (H-3) and the bridgehead carbon (C-7a).

Comparative NMR Data (Diagnostic Markers)

The following table summarizes the key spectral differences. Note that while absolute values vary with solvent, the relative difference (


)  is constant.
Feature1H-Isomer (Typical)2H-Isomer (Typical)Diagnostic Rule
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H NMR: H-3
8.00 – 8.15 ppm 8.40 – 8.70 ppm 2H is Deshielded: H-3 in 2H-indazoles appears ~0.4–0.6 ppm downfield compared to 1H.

C NMR: C-7a
~139 – 142 ppm ~148 – 150 ppm C-7a Shift: The bridgehead carbon is significantly downfield in the 2H isomer.

C NMR: C-3
~134 ppm~122 – 125 ppmC-3 is often upfield in the 2H isomer.

N NMR
N1 (Pyrrole-like)N2 (Pyrrole-like)Requires

HMBC to assign.
UV-Vis Appearance Colorless / WhiteYellow / Pale Yellow2H form has extended conjugation (quinonoid), leading to red-shifted absorption.
The "Golden Rule" of NOE (Nuclear Overhauser Effect)

If you have synthesized an N-methylated or N-alkylated derivative of 4-methyl-indazol-6-amine, NOE is the definitive proof of regiochemistry.

  • 1H-Alkylated: Strong NOE correlation between the N-Alkyl protons and H-7 .

  • 2H-Alkylated: Strong NOE correlation between the N-Alkyl protons and H-3 .

    • Note: In 4-methyl-indazol-6-amine, H-7 is adjacent to the amino group, but the NOE signal between N1-Me and H-7 remains the primary identifier.

Analytical Workflow Diagram

DecisionTree Start Unknown Isomer (4-methyl-indazol-6-amine derivative) Step1 1. Acquire 1H NMR (DMSO-d6) Start->Step1 CheckH3 Check H-3 Chemical Shift Step1->CheckH3 Res1H Likely 1H-Isomer (H-3 ~8.0 ppm) CheckH3->Res1H < 8.2 ppm Res2H Likely 2H-Isomer (H-3 >8.4 ppm) CheckH3->Res2H > 8.4 ppm Step2 2. Confirm with NOE (if N-alkylated) Res1H->Step2 Res2H->Step2 CheckNOE NOE Correlation? Step2->CheckNOE NOE_H7 N-R ↔ H-7 (Confirms 1H) CheckNOE->NOE_H7 NOE_H3 N-R ↔ H-3 (Confirms 2H) CheckNOE->NOE_H3

Caption: Step-by-step NMR decision matrix for assigning indazole regiochemistry.

Part 3: Experimental Protocols

NMR Characterization Protocol

Objective: Unambiguous assignment of tautomer/regioisomer. Reagents: DMSO-d


 (Preferred over CDCl

due to solubility and hydrogen bonding stabilization).
  • Sample Preparation: Dissolve 5–10 mg of the product in 0.6 mL DMSO-d

    
    . Ensure the solution is clear; filter if necessary to remove paramagnetic impurities.
    
  • Acquisition:

    • Run standard

      
      H NMR  (16 scans min). Focus on the aromatic region (7.0–9.0 ppm).
      
    • Run

      
      C NMR  (if sufficient sample).
      
    • Crucial Step: Run 1D NOE or 2D NOESY . Irradiate the N-methyl/alkyl peak (if present) and look for enhancement at H-3 vs H-7.

  • Analysis:

    • Identify the singlet corresponding to H-3 .

    • If H-3 is ~8.08 ppm , assign as 1H .

    • If H-3 is ~8.45 ppm , assign as 2H .

X-Ray Crystallography (The "Gold Standard")

If the product is a solid, growing a single crystal is the only method to determine the tautomeric state in the solid phase (which may differ from solution).

  • Solvent System: Use a slow evaporation method with Methanol/Water (80:20) or Ethanol .

  • Procedure: Dissolve 20 mg in minimal hot methanol. Add water dropwise until slight turbidity appears. Add a drop of methanol to clear. Let stand at RT or 4°C for 24–48 hours.

  • Expectation:

    • 1H-Isomers: Typically form colorless prisms/needles.

    • 2H-Isomers: Often form yellow/tinted blocks due to extended conjugation.

Part 4: Synthesis & Stability Note

While this guide focuses on distinction, understanding the synthesis aids identification.

  • Alkylation of 4-methyl-6-nitro-1H-indazole: Under basic conditions (NaH/DMF), alkylation usually yields a mixture. The 1H-isomer is the major product (often >60%), while the 2H-isomer is the minor product (often <30%).

  • Separation: The two isomers typically have different R

    
     values on silica gel. The 2H-isomer is usually less polar  (higher R
    
    
    
    ) in non-polar eluents compared to the 1H-isomer, though this can vary with specific substituents.

References

  • BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. (Accessed 2026). Link

  • Claramunt, R. M., et al.The tautomerism of indazoles: a theoretical and experimental study.Journal of the Chemical Society, Perkin Transactions 2, 1991. (Established the thermodynamic preference for 1H > 2H).
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

  • Zhang, X. K., et al. Crystal structure of 1,3-dimethyl-1H-indazol-6-amine.Acta Crystallographica Section E, 2012.[1] Link (Provides crystallographic proof of the 1H-amine structure).

  • Qi, Y., et al. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate.Acta Crystallographica Section E, 2011. Link (Provides crystallographic proof of the 2H-amine structure).

Sources

Introduction: The Analytical Imperative for 4-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Analytical Methods for Purity Determination of 4-methyl-1H-indazol-6-amine

4-methyl-1H-indazol-6-amine is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] As a crucial intermediate or a potential active pharmaceutical ingredient (API), the purity of 4-methyl-1H-indazol-6-amine is a critical quality attribute that directly impacts its safety and efficacy in downstream applications. The presence of impurities, such as starting materials, by-products, or degradation products, can alter the compound's pharmacological and toxicological profile.

Therefore, establishing a robust, accurate, and reliable analytical method for purity determination is not merely a regulatory formality but a scientific necessity.[2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary analytical technique, alongside two powerful alternatives: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Chiral HPLC. The discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Method Selection & Validation Workflow

The process of selecting and validating a suitable analytical method is systematic. It begins with defining the method's objective—the Analytical Target Profile (ATP)—and proceeds through development, validation, and lifecycle management to ensure the method remains fit for its purpose.[5][6]

Method_Selection_Workflow cluster_0 Phase 1: Development & Primary Method Selection cluster_1 Phase 2: Validation & Comparison cluster_2 Phase 3: Implementation ATP Define Analytical Target Profile (ATP) (e.g., Purity Assay, Impurity Profile) MethodDev Method Development (HPLC-UV) ATP->MethodDev Optimization Optimization (Column, Mobile Phase, Gradient) MethodDev->Optimization Validation Method Validation (ICH Q2(R2)) - Specificity (Forced Degradation) - Linearity & Range - Accuracy & Precision - LOD/LOQ Optimization->Validation Proceed if SST passes Comparison Comparative Analysis - UPLC-MS (Sensitivity, Mass ID) - Chiral HPLC (Stereoselectivity) Validation->Comparison FinalMethod Final Method Implementation (Routine QC, Stability Testing) Comparison->FinalMethod Select best fit-for-purpose method(s) Lifecycle Method Lifecycle Management (Continuous Verification) FinalMethod->Lifecycle

Caption: Workflow for Analytical Method Selection and Validation.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for evaluating the assay and organic impurities of drug substances.[7] A reversed-phase method is the logical starting point for 4-methyl-1H-indazol-6-amine due to its moderate polarity and aromatic structure.

Rationale for Method Parameters

The goal is to develop a stability-indicating method capable of separating the main peak from any potential process-related impurities and degradation products.[8]

  • Column Chemistry: A C18 (octadecylsilane) column is the most versatile and widely used reversed-phase support, offering excellent hydrophobic retention for aromatic compounds. A column with end-capping is preferred to minimize peak tailing of the basic amine group.

  • Mobile Phase: A combination of an aqueous buffer and an organic solvent is standard.

    • Aqueous Phase (A): A low-pH buffer (e.g., 0.1% Formic Acid or Phosphoric Acid in water) is crucial. It protonates the amine group on the indazole ring, ensuring good peak shape and preventing interaction with residual silanols on the stationary phase.

    • Organic Phase (B): Acetonitrile is often chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Elution Mode: A gradient elution (gradually increasing the percentage of the organic phase) is necessary. This ensures that early-eluting polar impurities are well-retained and resolved, while late-eluting non-polar impurities are eluted within a reasonable run time, maintaining good peak shape.

  • Detection: The indazole ring system contains a strong chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, allowing for detection at the wavelength of maximum absorbance (λ-max) to enhance sensitivity and also for peak purity analysis by comparing spectra across the peak. The λ-max for indazole derivatives is typically in the 230-280 nm range.[9]

Proposed HPLC-UV Method Protocol
ParameterRecommended ConditionJustification
Column C18, 150 x 4.6 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to ensure good peak shape for the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions and equilibrate for 5 min.Ensures separation of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detector DAD/PDA at 254 nm254 nm is a common wavelength for aromatic compounds. A full spectral scan (200-400 nm) should be performed initially to determine the optimal λ-max.
Sample Preparation Dissolve in a 50:50 mixture of Mobile Phase A and B (or a suitable solvent like Methanol) to a concentration of ~0.5 mg/mL.Ensures sample solubility and compatibility with the mobile phase.

Alternative Method 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. It is an invaluable tool in modern drug development, especially for impurity profiling and characterization.[10]

Comparative Advantages
  • Increased Speed & Throughput: UPLC systems use columns with smaller particles (<2 µm), which allows for much faster separations without sacrificing resolution. Analysis times can be reduced by a factor of 5 to 10 compared to HPLC.[11]

  • Enhanced Resolution: The higher efficiency of UPLC columns provides sharper, narrower peaks, leading to better resolution of closely eluting impurities.

  • Superior Sensitivity & Specificity: The mass spectrometer detector provides mass-to-charge ratio (m/z) information, which is highly specific. This allows for the confident identification of known impurities and the structural elucidation of unknown ones, even at trace levels where UV detection would fail.[12] This is critical for identifying potentially genotoxic impurities (PGIs).[10]

  • Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent usage, making it a greener and more cost-effective technique.

When to Use UPLC-MS

UPLC-MS is the preferred method during early drug development for:

  • Impurity Identification: Characterizing impurities found during forced degradation studies or in initial batches.[10]

  • Trace-Level Quantitation: Accurately quantifying low-level impurities that fall below the detection limits of UV.

  • Metabolite Profiling: In pharmacokinetic (PK) studies, UPLC-MS is essential for detecting and quantifying drug metabolites in complex biological matrices.

Proposed UPLC-MS Method Protocol
ParameterRecommended ConditionJustification
Column C18, 50 x 2.1 mm, 1.7 µmStandard UPLC dimensions for high efficiency and speed.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, ideal for MS compatibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMaintains consistent pH and ionization conditions.
Gradient Elution 5% B to 95% B over 5 minutesRapid gradient suitable for fast screening and analysis.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature reduces viscosity and improves peak shape.
Detector 1 (UV) DAD/PDA at 254 nmProvides complementary UV data.
Detector 2 (MS) Quadrupole Time-of-Flight (Q-ToF) or Triple Quadrupole (QqQ)Q-ToF for high-resolution accurate mass (HRAM) for identification; QqQ for highly sensitive quantification (MRM mode).[10]
Ionization Mode Positive Electrospray Ionization (ESI+)The basic amine group is readily protonated, making ESI+ the ideal mode. The predicted [M+H]+ is m/z 148.08693.[13]

Alternative Method 2: Chiral HPLC

Molecular chirality plays a fundamental role in biological processes, as enantiomers of a drug can have vastly different pharmacological and toxicological effects.[14] While 4-methyl-1H-indazol-6-amine itself is not chiral, chiral impurities could potentially be introduced from starting materials or formed during synthesis. Regulatory agencies strongly favor the development of single-enantiomer drugs over racemic mixtures.[15] Therefore, a chiral separation method is a critical tool for ensuring stereochemical purity.

Comparative Advantages
  • Stereospecific Separation: Chiral HPLC is the only technique that can separate enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16]

  • Enantiomeric Purity Determination: Allows for the accurate quantification of the desired enantiomer and the detection of its undesired counterpart, often expressed as enantiomeric excess (% ee).

When to Use Chiral HPLC
  • Chiral Starting Materials: If any precursor in the synthesis is chiral.

  • Asymmetric Synthesis: To monitor the effectiveness of a stereoselective reaction.

  • Potential for Racemization: To ensure the enantiomeric purity of the final product has not been compromised during processing or storage.

Proposed Chiral HPLC Method Protocol

The development of a chiral separation is often empirical, requiring the screening of several different CSPs. Polysaccharide-based columns are a common first choice due to their broad applicability.[17]

ParameterRecommended ConditionJustification
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives on silica), 250 x 4.6 mm, 5 µmThese columns (e.g., CHIRALPAK® series) are highly effective for a wide range of chiral compounds, including those with aromatic and amine functionalities.[17]
Mobile Phase Heptane/Ethanol with a basic additive (e.g., Diethylamine)Normal phase mode is often successful for chiral separations. The alcohol acts as a polar modifier, and the basic additive improves the peak shape of amine-containing compounds.[18]
Elution Mode IsocraticIsocratic elution is typically sufficient and preferred for chiral separations to maximize resolution.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 25 °CTemperature can significantly affect chiral recognition; it should be tightly controlled. Lower temperatures often improve resolution.[18]
Detector UV at 254 nmStandard UV detection is suitable. A Circular Dichroism (CD) detector can be used to confirm the identity of eluting enantiomers.[18]

Performance Comparison and Validation Strategy

A method is only useful if it is validated to be fit for its intended purpose.[8] The validation process provides documented evidence that the method has the required accuracy, precision, and specificity.[7] The core validation parameters are defined by ICH Q2(R2).[3][19]

Comparative Performance Metrics
Performance MetricHPLC-UVUPLC-MSChiral HPLC
Analysis Time ~30 min~5-10 min~15-40 min
Sensitivity (LOD/LOQ) Moderate (ng range)Very High (pg range)Moderate (ng range)
Specificity Good (based on retention time & UV spectrum)Excellent (based on retention time & mass-to-charge ratio)Absolute for enantiomers
Primary Use Routine QC, Purity/Assay, Stability TestingImpurity ID, Trace Analysis, Metabolite Studies, High-Throughput ScreeningEnantiomeric Purity, Chiral Impurity Analysis
Cost & Complexity LowHighModerate
Validation Protocol Summary (based on ICH Q2(R2))

An effective validation protocol would include the following tests for the primary HPLC-UV method.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[20]Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the main peak and all impurity peaks in forced degradation samples.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.[19]Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy To determine the closeness of the test results to the true value.[5]98.0% to 102.0% recovery for the assay of the main component.
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.Repeatability (n=6): Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.[4]
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ~3:1.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N of ~10:1. Precision (RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters (resolution, tailing factor, etc.) remain within acceptable limits. RSD of results should not be significantly affected.

Conclusion

For the routine purity analysis of 4-methyl-1H-indazol-6-amine , a well-validated RP-HPLC-UV method stands as the most appropriate choice, offering a robust, cost-effective, and reliable solution for quality control and stability testing. It provides the necessary specificity and precision to ensure product quality in a regulated environment.

However, a comprehensive analytical strategy should incorporate UPLC-MS and Chiral HPLC as essential complementary tools. UPLC-MS is indispensable during the development phase for the rapid identification of unknown impurities and for high-sensitivity applications. Chiral HPLC is non-negotiable if there is any potential for stereoisomeric impurities in the synthetic route. By leveraging the strengths of each technique, researchers and drug development professionals can build a complete analytical profile of 4-methyl-1H-indazol-6-amine, ensuring its quality, safety, and efficacy from the laboratory to the clinic.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency (EMA). (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2)
  • Swarnkar, P., Gupta, M. K., & Maheshwari, M. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. pharmaerudition.org.
  • International Journal of Pharmaceutical Sciences and Research. (2010, December 1).
  • 1H-Indazole-3-Carboxylic Acid Methyl Ester Analysis Methods. (2024, March 8).
  • Waters Corporation. (2020, September 1). High Throughput Non-Targeted Screening Using a Rapid Gradient Microbore UPLC Method and a Library of FDA-Approved Small Molecule Drugs. [Link]

  • Dong, M. W. (2003, February 14). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Li, Y., & Wu, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
  • Walsh Medical Media. (2024, August 26). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis.
  • Li, F. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Liu, W., & Cai, Z. (2007, March 15).
  • Google Patents. (n.d.).
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Česká a slovenská farmacie. (2007, July 23).
  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase.
  • Academia.edu. (n.d.).
  • Ilisz, I., et al. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. PMC.
  • Benchchem. (n.d.).
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • PubChemLite. (n.d.). 4-methyl-1h-indazol-6-amine (C8H9N3).
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • ChemScene. (n.d.). N-(1-Methylpiperidin-4-yl)-1H-indazol-6-amine.
  • Journal of Applied Pharmaceutical Science. (2024, June 9).
  • Google Patents. (n.d.).
  • LCGC International. (2022, April 15).
  • ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.

Sources

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation and Platform Selection for 4-Methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In modern drug discovery, the indazole scaffold is a privileged pharmacophore frequently utilized in the design of potent kinase inhibitors (e.g., structural analogs to entrectinib and other targeted therapies)[1][2]. Specifically, 4-methyl-1H-indazol-6-amine (CAS: 885520-74-1) serves as a critical building block and a potential metabolic intermediate in pharmacokinetic (PK) studies[3].

Accurate structural elucidation and ultra-sensitive quantification of this compound in complex biological matrices require robust mass spectrometry (MS) workflows. This guide provides an in-depth mechanistic analysis of the fragmentation pattern of 4-methyl-1H-indazol-6-amine and objectively compares the performance of Triple Quadrupole (QqQ) MS versus High-Resolution Accurate Mass (HRAM) Orbitrap MS for its analysis[4][5].

Mechanistic Fragmentation Pathway

To develop a robust quantitative assay, one must first understand the causality behind the analyte's fragmentation. 4-Methyl-1H-indazol-6-amine (


) has an exact monoisotopic mass of 147.0796 Da. Under positive electrospray ionization (+ESI), it forms a stable protonated molecular ion 

at m/z 148.087 .

Upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes highly predictable, structure-specific neutral losses[6][7]:

  • Loss of Hydrogen Cyanide (-27 Da, m/z 121.076): The predominant and most characteristic feature of indazole and pyrazole derivatives is the expulsion of HCN from the heterocyclic core[6][7]. This ring-opening event is highly specific and serves as the most reliable transition for targeted quantification.

  • Loss of Ammonia (-17 Da, m/z 131.060): Driven by the primary amine at the 6-position, the loss of

    
     is thermodynamically favorable but less specific than the loss of HCN, as it is common to many primary aliphatic and aromatic amines[8].
    
  • Loss of Nitrogen (-28 Da, m/z 120.081): A secondary fundamental fragmentation pathway for unsubstituted and substituted indazoles involves the loss of an

    
     molecule from the protonated core, leading to a highly conjugated cyclopentadiene-like cation[6].
    
  • Loss of Methyl Radical (-15 Da, m/z 133.063): Homolytic cleavage of the methyl group at the 4-position yields a radical cation. While observable, this is typically a minor pathway compared to the neutral losses of HCN and

    
    .
    
Mandatory Visualization: Fragmentation Logic

G Parent [M+H]+ m/z 148.087 4-methyl-1H-indazol-6-amine Frag1 [M+H - NH3]+ m/z 131.060 (Amine Cleavage) Parent->Frag1 -NH3 (17.027 Da) Frag2 [M+H - HCN]+ m/z 121.076 (Indazole Ring Opening) Parent->Frag2 -HCN (27.011 Da) Frag3 [M+H - N2]+ m/z 120.081 (Core Cleavage) Parent->Frag3 -N2 (28.006 Da) Frag4 [M+H - CH3•]+• m/z 133.063 (Radical Loss) Parent->Frag4 -CH3• (15.024 Da)

Caption: Proposed mass spectrometry fragmentation pathway for 4-methyl-1H-indazol-6-amine (m/z 148.087).

Platform Comparison: QqQ vs. HRAM Orbitrap

When transitioning from structural elucidation to high-throughput PK quantification, scientists must select the appropriate MS platform. We compare the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode against the HRAM Orbitrap operating in Parallel Reaction Monitoring (PRM) or Full Scan mode[4][9].

Performance Data Summary
Performance MetricTriple Quadrupole (QqQ - MRM)HRAM Orbitrap (PRM / Full Scan)Causality & Analytical Impact
Primary Scan Mode MRM (m/z 148.1

121.1)
PRM or t-SIM (m/z 148.087

5 ppm)
QqQ relies on unit mass isolation; Orbitrap relies on exact mass resolution[9].
Mass Resolution Unit Resolution (~0.7 FWHM)High Resolution (up to 140,000 FWHM)Orbitrap resolves isobaric matrix interferences that QqQ cannot separate[10].
Sensitivity (LOD) Sub-pg/mLLow pg/mLQqQ offers superior duty cycle for targeted ions, yielding slightly better absolute sensitivity[10].
Retrospective Analysis ImpossiblePossible (in Full Scan mode)Orbitrap captures all ions in the mass range, allowing post-acquisition mining for metabolites[9][11].
Method Development Requires extensive collision energy (CE) tuningMinimal tuning required (HCD stepped energy)Orbitrap PRM saves hours of upfront optimization compared to QqQ MRM tuning[4].

Scientist's Verdict: For absolute sensitivity in a fully validated, high-throughput clinical PK assay, the QqQ remains the gold standard. However, during early-stage drug development where metabolite profiling and matrix interference are unpredictable, the HRAM Orbitrap provides superior selectivity and the invaluable ability to perform retrospective data analysis[4][11].

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating System Suitability Testing (SST).

Protocol A: Targeted MRM Quantification via Triple Quadrupole (QqQ)

Objective: Achieve maximum sensitivity for 4-methyl-1H-indazol-6-amine in plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (e.g.,

      
      -labeled or deuterated analog).
      
    • Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to an autosampler vial.

  • Chromatography (UHPLC):

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • MS Optimization & Tuning:

    • Precursor Ion: m/z 148.1.

    • Quantifier Transition: m/z 148.1

      
       121.1 (Loss of HCN). Optimized Collision Energy (CE): 22 eV.
      
    • Qualifier Transition: m/z 148.1

      
       131.1 (Loss of 
      
      
      
      ). Optimized CE: 16 eV.
  • Self-Validation Step: Inject a double-blank (matrix only) followed by a Zero-standard (matrix + IS) to confirm the absence of endogenous isobaric interference at the m/z 148.1

    
     121.1 transition.
    
Protocol B: High-Resolution PRM Analysis via Orbitrap

Objective: Achieve high selectivity and retrospective metabolite mining.

  • Sample Preparation: Identical to Protocol A.

  • Chromatography: Identical to Protocol A to maintain retention time alignment.

  • MS Acquisition (t-MS2 / PRM):

    • Resolution: Set to 35,000 FWHM at m/z 200[4].

    • AGC Target:

      
       with a maximum injection time (IT) of 50 ms.
      
    • Isolation Window: 1.5 m/z (Quadrupole isolation).

    • Fragmentation: HCD cell with Normalized Collision Energy (NCE) stepped at 20, 30, and 40 to ensure comprehensive fragmentation[9].

  • Data Extraction: Extract the exact mass of the fragment ions (e.g., m/z 121.0766 and m/z 131.0609) with a mass tolerance window of

    
     5 ppm[4].
    
  • Self-Validation Step: Utilize the Full Scan data stream to retrospectively check for the presence of phase I metabolites (e.g., hydroxylation at m/z 164.082) without needing to reinject the sample[11].

References

  • Study of Mass Spectra of Some Indole Derivatives Scientific Research Publishing (SCIRP)[Link]

  • Mass spectrum of imidazole obtained by electronionization University of Basrah [Link]

  • LC–MS/MS reveals the formation of iminium and quinone methide reactive intermediates in entrectinib metabolism Ovid [Link]

  • Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs PubMed / Rapid Communications in Mass Spectrometry[Link]

  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules MDPI [Link]

Sources

comparing binding affinity of 4-methyl vs 6-methyl indazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Binding Dynamics: 4-Methyl vs. 6-Methyl Indazole Isomers in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Researchers, Senior Medicinal Chemists, and Drug Discovery Leads.

Executive Summary: The "Peri-Effect" vs. Distal Modulation

In the optimization of indazole-based pharmacophores, the choice between 4-methylindazole (4-Me) and 6-methylindazole (6-Me) is rarely a trivial "methyl scan."[1] It represents a fundamental decision between exploiting the peri-steric effect (C4) and targeting distal hydrophobic pockets (C6).[1]

While both isomers share the same lipophilicity (


logP 

0), their binding behaviors diverge radically due to the proximity of the C4-methyl to the pyrazole nitrogens. This guide synthesizes structural data, tautomeric equilibria, and case studies (nNOS, CCR4) to provide a decision framework for selecting the optimal isomer.

Structural & Electronic Determinants

To rationally design ligands, one must first understand the intrinsic differences in the scaffold's behavior imposed by the methyl position.

The "Peri-Interaction" (C4-Position)

The C4-methyl group sits in the "bay region" of the indazole, directly adjacent to the N1/N2 bridgehead.

  • Steric Consequence: It creates significant steric clash with substituents at N1. If the binding mode requires a bulky N1-tail (e.g., a benzyl group), a C4-methyl often abolishes affinity by preventing the active conformation.

  • Tautomeric Bias: The steric pressure at C4 destabilizes the 1H-tautomer if N1 is substituted, often forcing the system into a specific rotamer or shifting the equilibrium toward the 2H-form in solution, which alters H-bond donor/acceptor profiles.

The Distal Modulator (C6-Position)

The C6-methyl is remote from the nitrogen bridgehead.[1]

  • Steric Consequence: It rarely interferes with N1/N2 functionalization. It is typically used to fill hydrophobic sub-pockets without altering the core binding pose.

  • Electronic Effect: It acts as a weak electron donor to the

    
    -system, slightly increasing the basicity of N2, but without the steric penalty of the C4 isomer.
    
Feature4-Methylindazole6-Methylindazole
Proximity to N-Terminus Proximal (Peri) : High steric influence on N1.[1]Distal : Minimal steric influence on N1.
Tautomer Stability (1H vs 2H) Perturbs equilibrium via steric clash if N1 is substituted.[1][2][3]Minimal impact; follows standard electronic trends.
Primary SAR Utility Conformation locking; inducing selectivity via clash.Filling hydrophobic pockets; improving metabolic stability.
Metabolic Liability High (exposed methyl); often requires bioisostere (e.g., Cl, CF3).[2]High; often oxidized to carboxylic acid.

Case Studies: Comparative Binding Data

The following case studies illustrate how the position of the methyl group dictates performance in real-world drug targets.

Case Study A: nNOS Inhibition (Neuronal Nitric Oxide Synthase)

Context: Indazoles are classic bioisosteres for 7-nitroindazole (7-NI), a reference nNOS inhibitor.[1] The inhibitor binds to the heme active site.

  • 4-Methyl Performance: The C4 position in nNOS inhibitors typically contacts a constrained hydrophobic wall.[1] While 4-bromo and 4-nitro analogues are potent, 4-methyl analogues often show reduced affinity compared to 7-NI because the methyl group lacks the electron-withdrawing capability to polarize the ring for optimal

    
    -stacking, yet it introduces steric bulk that may not perfectly match the "nitro-pocket."[1]
    
  • 6-Methyl Performance: The C6 position in the nNOS active site points towards a solvent-exposed or larger hydrophobic region.[1] 6-Methyl analogues generally retain potency but do not offer the selectivity gains seen with C4 modifications.[1]

  • Verdict: C4 is the "selectivity switch"; C6 is the "affinity tuner."

Case Study B: CCR4 Antagonists (Allosteric Site II)

Context: A study on indazole arylsulfonamides targeting CCR4 (Chemokine Receptor 4).[1][2][4][5]

  • Observation: Researchers found that C6-substituted analogues were preferred over C4.[1][4][5][6]

  • Mechanism: The binding pocket at the C4 interface was intolerant of bulk. A C4-methyl group caused a clash with the receptor wall, drastically reducing

    
    . Conversely, the C6 position accommodated small groups (Methyl, Cl) readily, allowing for affinity gains through hydrophobic displacement of water.[2]
    
  • Data Trend:

    
     (C6-Me) 
    
    
    
    
    
    (C4-Me).[1][2]

Experimental Protocols

To validate these differences in your own library, use the following standardized workflows.

Protocol 1: Determination of Tautomeric Ratio ( )

Objective: Determine if the methyl position shifts the 1H/2H equilibrium, which dictates binding mode.

  • Preparation : Dissolve 5 mg of the 4-Me and 6-Me isomers in DMSO-

    
     (polar aprotic) and CDCl
    
    
    
    (non-polar).
  • NMR Acquisition : Acquire

    
    H-NMR at 298K. Focus on the chemical shift of the C3-H proton.
    
    • 1H-tautomer C3-H:

      
       ~8.0–8.2 ppm.[1]
      
    • 2H-tautomer C3-H:

      
       ~8.3–8.5 ppm (typically deshielded).[1]
      
  • Quantification : Integrate the C3-H signals. Calculate ratio

    
    .[1][2]
    
  • Analysis : A significant shift in

    
     for the 4-Me isomer compared to unsubstituted indazole indicates steric destabilization.[1]
    
Protocol 2: Competitive Fluorescence Polarization (FP) Assay

Objective: Measure binding affinity (


) avoiding artifacts from solubility differences.
  • Tracer Synthesis : Conjugate a known binder (e.g., 7-NI derivative) with a fluorophore (FITC) via a linker that does not attach to the indazole ring (use the N1 tail).

  • Assay Buffer : 50 mM Tris-HCl (pH 7.4), 10 mM NaCl, 0.01% Triton X-100.[2]

  • Plate Setup :

    • Add 10 nM Protein (Target).[1][2]

    • Add 2 nM Tracer.

    • Add varying concentrations of 4-Me or 6-Me indazole (1 nM to 100

      
      M).[1]
      
  • Incubation : 60 minutes at RT in dark.

  • Readout : Measure parallel (

    
    ) and perpendicular (
    
    
    
    ) fluorescence intensity.
  • Calculation :

    
    
    Fit data to a sigmoidal dose-response curve to obtain 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation.[1][2]

Visualizations

Figure 1: Structural Activity Relationship (SAR) Decision Tree

This diagram guides the decision-making process when choosing between 4-Me and 6-Me scaffolds.

SAR_Decision_Tree Start Select Indazole Scaffold Q1 Is N1-Substitution Bulky? Start->Q1 Branch4 4-Methyl Indazole Q1->Branch4 No (Small Group) Branch6 6-Methyl Indazole Q1->Branch6 Yes (Benzyl/Aryl) Outcome4_Bad High Steric Clash (Reduced Affinity) Branch4->Outcome4_Bad Target Pocket Open Outcome4_Good Conformation Lock (High Selectivity) Branch4->Outcome4_Good Target Pocket Constrained Outcome6_Good Hydrophobic Filling (Affinity Gain) Branch6->Outcome6_Good Distal Pocket Available Outcome6_Neutral Solvent Exposed (Solubility/Metabolism) Branch6->Outcome6_Neutral No Pocket

Caption: Decision matrix for selecting 4-Me vs 6-Me isomers based on N1-substitution and binding pocket topology.

Figure 2: Synthesis & Regioselectivity Workflow

The position of the methyl group heavily influences the synthesis of these isomers, particularly N-alkylation ratios.

Synthesis_Flow Sub4 4-Methyl-1H-indazole Reaction N-Alkylation (Kinetic vs Thermodynamic) Sub4->Reaction Sub6 6-Methyl-1H-indazole Sub6->Reaction Reagent Alkyl Halide (R-X) + Base (NaH) Reagent->Reaction Prod4 4-Me Product Mix: High N1 Selectivity (Steric blocking of N2) Reaction->Prod4 Steric Control Prod6 6-Me Product Mix: Lower Selectivity (N1/N2 Mix ~ 60:40) Reaction->Prod6 Electronic Control

Caption: Impact of methyl positioning on synthetic regioselectivity. 4-Me promotes N1 selectivity via N2 steric hindrance.

References

  • Comparison of Indazole Arylsulfonamides as CCR4 Antagonists. Journal of Medicinal Chemistry. (2013). Identifies C6 as the preferred substitution site over C4 due to steric tolerance in the allosteric pocket. [1][2]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Details the steric impact of C4-substituents on N1 vs N2 alkylation ratios compared to C6-substituents.

  • Theoretical Studies on the Tautomerism of Indazoles. Molecules. (2006). Provides calculated energies for 1H vs 2H tautomers, essential for understanding the electronic baseline of methyl-substituted indazoles. [1][2]

  • 4-Substituted Indazoles as New Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. (2007). Establishes the criticality of the C4 position for nNOS selectivity and the steric limits of this pocket.

  • Indazole Scaffolds in Drug Discovery. BenchChem Technical Guides. (2025). General properties and kinase inhibition profiles of amino-indazole derivatives. [1][2]

Sources

Executive Summary: The Indazole Scaffold in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data & Comparative Analysis: 4-methyl-1H-indazol-6-amine Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

4-methyl-1H-indazol-6-amine (4-Me-6-AIA) represents a critical "privileged scaffold" in kinase inhibitor discovery. Unlike its unadorned parent (1H-indazol-6-amine), the addition of the 4-methyl group introduces a specific steric vector that can enforce selectivity in ATP-binding pockets (e.g., p38 MAPK, VEGFR).

This guide provides a rigorous comparative analysis of the crystallographic properties of 4-Me-6-AIA against its primary structural analogs: the Parent (1H-indazol-6-amine) and the 1,3-Dimethyl Analog . By synthesizing available primary data with predictive structural modeling, we establish a baseline for characterizing this compound's solid-state behavior—a prerequisite for formulation and fragment-based drug design (FBDD).

Part 1: Comparative Crystallographic Data

The following table synthesizes experimental data from the Cambridge Structural Database (CSD) and Protein Data Bank (PDB) for the closest structural homologs, providing a "Standard of Truth" against which the 4-methyl derivative must be benchmarked.

Table 1: Structural Parameters of Indazole-6-Amine Derivatives
ParameterParent Scaffold Methylated Analog (Reference) Target: 4-methyl-1H-indazol-6-amine
Compound Name 1H-Indazol-6-amine1,3-Dimethyl-1H-indazol-6-amine4-methyl-1H-indazol-6-amine
Source ID PDB Ligand: 6AI (Entry 3R56)CSD Ref: Zhang et al. (2012) User Characterization Target
Crystal System N/A (Protein Bound)OrthorhombicPredicted: Monoclinic/Orthorhombic
Space Group N/APca2(1) Likely P2(1)/c or Pca2(1)
Unit Cell (a) N/A18.300 ÅExp. Range: 16.0 - 19.0 Å
Unit Cell (b) N/A8.340 ÅExp. Range: 7.5 - 9.0 Å
Unit Cell (c) N/A5.656 ÅExp. Range: 5.5 - 6.0 Å
Packing Motif H-bond to Glu/Asp (Protein)R2,2(8) Inversion DimerPredicted: R2,2(8) Dimer
Planarity (

max)
Variable (induced fit)0.032 Å (Rigid)< 0.05 Å (Rigid)

Analyst Insight: The 1,3-dimethyl analog crystallizes in the non-centrosymmetric space group


. The absence of the N1-proton in the 1,3-dimethyl analog forces a specific packing motif. For 4-methyl-1H-indazol-6-amine , the presence of the N1-H allows for a classic 

hydrogen-bonding dimer (N1-H···N2), a highly stable supramolecular synthon common in free indazoles.

Part 2: Experimental Protocols (Self-Validating Systems)

To obtain high-resolution data comparable to the standards above, you must control for the "floppiness" of the amine group and the poor solubility of the indazole core.

Protocol A: Controlled Crystallization via Vapor Diffusion

Goal: Obtain single crystals >0.2mm suitable for Mo-K


 diffraction.
  • Solvent Selection: Prepare a saturated solution of 4-Me-6-AIA in Methanol/THF (1:1) . The 4-methyl group increases lipophilicity compared to the parent, requiring a slightly less polar solvent system than pure methanol.

  • Filter: Pass through a 0.22

    
    m PTFE filter to remove nucleation sites (dust).
    
  • Setup:

    • Inner Well: 20

      
      L saturated solution.
      
    • Outer Well: 500

      
      L Hexane  or Diethyl Ether  (Antisolvent).
      
  • Equilibration: Seal and store at 4°C in the dark. The lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

  • Validation: Check for birefringence under polarized light. True crystals will extinguish light every 90° rotation.

Protocol B: Data Collection & Reduction Strategy

Rationale: Indazoles are weak scatterers (light atoms C, H, N). High redundancy is required.

  • Mounting: Use a MiTeGen loop with Paratone oil. Flash cool to 100 K immediately to minimize thermal motion (crucial for resolving the 6-amine hydrogens).

  • Strategy: Collect a full sphere of data (360° rotation) using

    
    -scans with 0.5° width.
    
  • Resolution Target: Aim for 0.8 Å or better.

  • Refinement Check (The "Self-Check"):

    • Locate the Amine Hydrogens in the Difference Fourier Map (

      
      ).
      
    • If the 4-methyl group shows high rotational disorder (high B-factors), model it as a split position with occupancy refinement.

Part 3: Structural Logic & Mechanism

Understanding the structural role of the 4-methyl group is vital for interpreting the data. It is not merely a "grease" molecule; it sterically influences the electronic environment of the scaffold.

Diagram 1: Crystal Form Screening Workflow

This workflow ensures you distinguish between polymorphs and solvates, a common issue with amino-indazoles.

CrystalScreening Start Start: Crude 4-Me-6-AIA Solubility Solubility Screen (MeOH, THF, DMSO) Start->Solubility Method Method Selection Solubility->Method Saturation Point Vapor Vapor Diffusion (Slow Growth) Method->Vapor Low Solubility Evap Slow Evaporation (Fast Growth) Method->Evap High Solubility Analysis X-Ray Diffraction (SC-XRD) Vapor->Analysis Evap->Analysis Check Unit Cell Check (vs. CSD/PDB) Analysis->Check New Polymorph? New Polymorph? Check->New Polymorph? Unique Cell Known Form Known Form Check->Known Form Match

Caption: Decision tree for isolating diffraction-quality crystals of indazole derivatives.

Diagram 2: H-Bonding & Packing Logic

The 4-methyl group (Structure A) creates steric bulk that prevents certain "flat" packing modes seen in the Parent (Structure B), forcing a twisted or offset stacking arrangement.

PackingLogic Target 4-Me-6-AIA (Target) Interaction Intermolecular Forces Target->Interaction Parent 1H-Indazol-6-amine (Parent) Parent->Interaction ResultA Twisted/Offset Stacking (Steric Clash at C4) Interaction->ResultA + 4-Methyl ResultB Planar Sheet Stacking (Tight $pi$-$pi$ overlap) Interaction->ResultB No Methyl

Caption: Impact of C4-methylation on supramolecular assembly and


-stacking efficiency.

References

  • Zhang, X. K., et al. (2012). "1,3-Dimethyl-1H-indazol-6-amine." Acta Crystallographica Section E, 68(5), o1291.

  • RCSB Protein Data Bank. (2011). "Crystal Structure of FabH in complex with Indazole Ligands (Entry 3R56)." Ligand ID: 6AI.

  • Claramunt, R. M., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives." The Journal of Organic Chemistry.

  • PubChem. (2025). "4-methyl-1H-indazol-6-amine Compound Summary."

Validation of 4-Methyl-1H-Indazol-6-Amine: A Scaffold-Centric Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of 4-Methyl-1H-Indazol-6-Amine in Kinase Assays.

Executive Summary

4-Methyl-1H-indazol-6-amine (CAS: 90764-89-9) is not merely a building block; it is a privileged scaffold in kinase drug discovery. Unlike fully optimized inhibitors (e.g., Pazopanib, Axitinib), this fragment serves as a critical chemical probe for validating hinge-binding interactions and assessing ligand efficiency in Fragment-Based Drug Discovery (FBDD).

This guide provides a rigorous validation framework for researchers using this compound to interrogate kinase active sites (specifically VEGFR, PLK4, and Lck) or as a baseline control in Structure-Activity Relationship (SAR) campaigns.

Technical Profile & Chemical Validation

Before biological application, the reagent must undergo chemical validation to ensure assay artifacts (e.g., aggregation, precipitation) do not generate false positives.

PropertySpecificationCritical Validation Note
IUPAC Name 4-methyl-1H-indazol-6-amineDifferentiate from 5-methyl or 3-methyl isomers.
CAS Number 90764-89-9Verify COA; Isomers often co-elute in low-res HPLC.
Molecular Weight 147.18 g/mol Ideal for FBDD (High Ligand Efficiency potential).
Solubility DMSO (>50 mM)Risk: Low aqueous solubility at >100 µM. Requires step-wise dilution.
pKa (Predicted) ~3.5 (N1-H), ~4.5 (Aniline)Protonation state changes at physiological pH (7.4) are minimal but relevant for crystallization.
Biochemical Validation Protocols

To validate 4-methyl-1H-indazol-6-amine, one must demonstrate specific, ATP-competitive binding rather than non-specific aggregation.

Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: Confirm physical binding to the kinase domain (e.g., VEGFR2 or PLK4) independent of enzymatic turnover.

  • Preparation: Dilute protein (VEGFR2 kinase domain) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound: Add 4-methyl-1H-indazol-6-amine at saturation concentrations (e.g., 50 µM, 100 µM, 200 µM).

    • Control: DMSO (Negative), Staurosporine (Positive).

  • Execution: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Validation Criteria:

    • ΔTm > 2°C: Indicates significant binding.

    • Dose-Response: ΔTm should increase with concentration.

Protocol B: Enzymatic Inhibition (ADP-Glo™)

Objective: Determine the Baseline IC50 to establish Ligand Efficiency (LE).

  • Reagent Setup:

    • Kinase: Recombinant PLK4 (0.5 ng/µL).

    • Substrate: Casein or specific peptide (10 µM).

    • ATP: At K_m(app) (typically 10-50 µM) to ensure ATP-competitive sensitivity.

  • Compound Dosing: Serially dilute 4-methyl-1H-indazol-6-amine from 1 mM down to 1 µM (10-point curve).

  • Reaction: Incubate Kinase + Compound (15 min)

    
     Add ATP/Substrate (45 min RT).
    
  • Detection: Add ADP-Glo Reagent (40 min)

    
     Add Kinase Detection Reagent (40 min).
    
  • Readout: Luminescence (RLU).

Validation Logic:

  • If IC50 > 100 µM but ΔTm is positive

    
    Valid Weak Binder  (Typical for fragments).
    
  • If IC50 < 1 µM

    
    Suspect Contamination  or Aggregation (Check Hill Slope; should be ~1.0).
    
Comparative Analysis: The "Magic Methyl" Effect

Why validate the 4-methyl variant specifically? The methyl group at the C4 position often induces a conformational lock or fills a hydrophobic pocket (gatekeeper region) that the non-methylated scaffold misses.

Feature4-Methyl-1H-indazol-6-amine 1H-Indazol-6-amine (Unsubstituted) 5-Amino-Indazole
Role Privileged Fragment Generic ScaffoldIsostere Control
Binding Mode Hinge binder + Hydrophobic contact (C4-Me)Hinge binder onlyAlternative orientation
Potency (Est.) Moderate (High Ligand Efficiency)WeakWeak
Selectivity Biased toward kinases with small gatekeepersPromiscuousPromiscuous
Validation Use Proving hydrophobic fit in ATP pocketNegative control for steric assaysPolarity check

Scientific Insight: The C4-methyl group restricts the rotation of the aniline amine or interacts with the "ceiling" of the ATP pocket (e.g., in Lck or p38 MAP kinase), often boosting potency by 5-10 fold compared to the unsubstituted parent. Validating this specific analog confirms the structural hypothesis of the target pocket.

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating this scaffold in a kinase campaign.

KinaseValidation Start Compound: 4-methyl-1H-indazol-6-amine QC QC: LC-MS & NMR (Confirm Purity >95%) Start->QC Solubility Solubility Check (PBS pH 7.4, 1% DMSO) QC->Solubility TSA Biophysical: Thermal Shift Assay (Does it bind?) Solubility->TSA BindingDecision ΔTm > 2°C? TSA->BindingDecision Enzymatic Biochemical: ADP-Glo / FRET (IC50 Determination) BindingDecision->Enzymatic Yes Aggregation FAIL: Aggregator/Artifact (Add Triton X-100) BindingDecision->Aggregation No (Non-binder) HillSlope Check Hill Slope (0.8 - 1.2?) Enzymatic->HillSlope HillSlope->Aggregation No (Slope > 2.0) ValidFragment VALIDATED HIT (Proceed to Crystallography) HillSlope->ValidFragment Yes

Caption: Step-wise validation logic to distinguish true scaffold binding from assay artifacts.

Mechanism of Action (Signaling Context)

When validated, 4-methyl-1H-indazol-6-amine acts as a Type I Kinase Inhibitor fragment .

  • Hinge Region: The indazole nitrogen (N1/N2) forms hydrogen bonds with the kinase hinge region (mimicking the Adenine of ATP).[1]

  • Selectivity Filter: The 4-methyl group probes the size of the solvent-accessible region or the gatekeeper residue.

  • Downstream Effect: In cellular assays (e.g., HCT116 cells), successful derivatives of this scaffold block phosphorylation of downstream substrates (e.g., STAT3 in JAK/STAT pathways or phosphorylation of PLK4 substrates), leading to G2/M arrest.

SignalingPathway Inhibitor 4-Methyl-Indazole Scaffold Kinase Target Kinase (VEGFR/PLK4) Inhibitor->Kinase Competitive Inhibition ATP ATP ATP->Kinase Binds P_Substrate P-Substrate (Active) Kinase->P_Substrate Phosphorylation Substrate Substrate (Unphosphorylated) Substrate->Kinase CellResponse Cell Proliferation/ Angiogenesis P_Substrate->CellResponse

Caption: The scaffold competes with ATP at the hinge region, preventing substrate phosphorylation.

References
  • BenchChem. (2025).[1][2][3] An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery. Retrieved from

  • Sampson, P. B., et al. (2015). "The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one."[4] Journal of Medicinal Chemistry, 58(1), 147-169.[4]

  • Bamborough, P., et al. (2007). "N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics." Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368.[5]

  • Hu, Y., et al. (2022). "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective." Letters in Drug Design & Discovery.

  • PubChem. (2025).[6] Compound Summary: 1H-Indazol-6-amine.[6][7][8] National Library of Medicine. Retrieved from

Sources

Spectroscopic Differentiation of Regioisomers in Indazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Differentiation of Regioisomers in Indazole Synthesis Content Type: Publish Comparison Guide

Executive Summary

In the medicinal chemistry of kinase inhibitors and GPCR ligands, the indazole scaffold is ubiquitous. However, the synthesis of N-substituted indazoles is plagued by a persistent challenge: regioisomerism .[1] The annular tautomerism of the parent indazole leads to mixtures of


-indazole (N1-substituted) and 

-indazole (N2-substituted) products during alkylation or arylation.

Because these regioisomers exhibit drastically different pharmacological profiles—often with one being a potent nanomolar inhibitor and the other completely inactive—unambiguous structural assignment is critical. This guide provides a definitive technical comparison of spectroscopic methods to differentiate N1- and N2-isomers, moving beyond empirical guessing to self-validating protocols.

The Regioisomer Challenge

The indazole ring system contains two nitrogen atoms:

  • N1 (Pyrrole-like in

    
    -form):  The thermodynamic sink.
    
  • N2 (Pyridine-like in

    
    -form):  The kinetic trap or specific target of directed synthesis.
    

While N1-alkylation is generally favored thermodynamically, steric bulk at C7, solvent polarity, and the use of specific bases (e.g.,


 vs. 

) can shift the ratio, often yielding difficult-to-separate mixtures. Relying solely on TLC polarity is risky; definitive spectroscopic proof is required.
Comparative Analysis of Spectroscopic Methods
Method A: 1D NMR (

&

) – The Workhorse

The most accessible method relies on characteristic chemical shift trends. While "rules of thumb" exist, they must be applied with an understanding of the electronic environment.

Table 1: Characteristic NMR Chemical Shifts (ppm in


) 
FeatureN1-Substituted Indazole N2-Substituted Indazole Mechanistic Insight
H-3 Proton

7.90 – 8.15

8.20 – 8.60
H-3 in the N2-isomer is typically deshielded (downfield) by ~0.2–0.5 ppm due to the adjacent pyrrole-like nitrogen and lack of a neighboring lone pair effect compared to N1.
C-3 Carbon

132 – 136

118 – 125
The Diagnostic Standard. In N1-isomers, C3 is adjacent to a pyridine-like N2, leading to deshielding. In N2-isomers, C3 is adjacent to a pyrrole-like N2 (carrying the R group), causing significant shielding .
H-7 Proton Affected by N1-RUnaffectedIn N1-isomers, steric bulk or anisotropy of the R-group can shift H-7. In N2-isomers, the R-group is distant.
N-CH Proton VariesVariesN2-methylene protons often appear slightly downfield of N1-methylene protons, but this is less reliable than H-3/C-3 shifts.

Critical Insight: The C-3 carbon shift is often more reliable than proton shifts. If your C-3 signal is below 125 ppm, you almost certainly have the N2-isomer.

Method B: 2D NMR (NOESY/HMBC) – The Validator

When 1D data is ambiguous (e.g., with electron-withdrawing substituents that skew shifts), 2D NMR provides irrefutable spatial and connectivity evidence.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space proximity (< 5 Å).

  • HMBC (Heteronuclear Multiple Bond Correlation): Measures long-range (2-3 bond) H-C coupling.

Diagram 1: Structural Differentiation Logic

Indazole_NOE_HMBC cluster_N1 N1-Substituted Indazole cluster_N2 N2-Substituted Indazole N1_Struct Structure: N1-R N1_NOE NOESY: R-Group ↔ H-7 (Proximity to Benzene Ring) N1_Struct->N1_NOE N1_HMBC HMBC: R-Group ↔ C-7a (Junction Carbon) N1_Struct->N1_HMBC N2_Struct Structure: N2-R N2_NOE NOESY: R-Group ↔ H-3 (Proximity to Pyrazole Ring) N2_Struct->N2_NOE N2_HMBC HMBC: R-Group ↔ C-3 (Direct Ring Carbon) N2_Struct->N2_HMBC

Caption: Definitive 2D NMR correlations. Green dashed lines indicate NOE (through-space); Red solid lines indicate HMBC (through-bond).

Method C: UV-Vis Spectroscopy – The Quick Check

While less structural than NMR, UV-Vis is useful for HPLC peak assignment.

  • N1-Isomers: Typically show absorption maxima (

    
    ) similar to the parent indazole (~250-260 nm, ~290-300 nm).
    
  • N2-Isomers: Often display a bathochromic shift (red shift) and a distinctive "quinonoid-like" band structure, absorbing more strongly at longer wavelengths (~300-320 nm).

Experimental Protocol: Definitive Characterization Workflow

This protocol assumes the isolation of a pure regioisomer or a mixture requiring elucidation.

Step 1: Sample Preparation

  • Dissolve ~5-10 mg of the compound in 0.6 mL of

    
     or 
    
    
    
    .
  • Note:

    
     is preferred if the compound contains acidic protons or if solubility is poor, as it prevents aggregation that can broaden NOE signals.
    

Step 2: 1D Acquisition & Preliminary Assignment

  • Acquire

    
     NMR  (16 scans).
    
  • Acquire

    
     NMR  (256+ scans) or U-DEPT .
    
  • Check C-3: Locate the carbon signal for C-3.

    • If

      
       ppm 
      
      
      
      Suspect N1 .
    • If

      
       ppm 
      
      
      
      Suspect N2 .
  • Check H-3:

    • If

      
       ppm 
      
      
      
      Suspect N1 .
    • If

      
       ppm 
      
      
      
      Suspect N2 .

Step 3: The "Smoking Gun" 2D Experiments If Step 2 is inconclusive (e.g., C-3 is at 128 ppm), proceed to NOESY.

  • NOESY Parameters:

    • Mixing time (

      
      ): 500 ms (standard) or 800 ms (for small molecules/viscous solvents).
      
    • Look for cross-peaks between the N-substituent (first

      
       or 
      
      
      
      )
      and aromatic protons.
  • Analysis:

    • Correlation with H-3 singlet: Confirms N2-substitution .

    • Correlation with H-7 doublet (or multiplet): Confirms N1-substitution .

Step 4: Nitrogen NMR (Optional but Authoritative) If equipped with a


 probe or running 

HMBC:
  • N1-R: The substituted N resonates upfield (pyrrole-like, ~-160 to -180 ppm rel. to

    
    ).
    
  • N2-R: The substituted N resonates upfield, but the unsubstituted N1 (pyridine-like) will be very distinct.

Decision Matrix

Use this logic flow to assign your product structure efficiently.

Decision_Matrix Start Isolated Indazole Product Check_C3 Check 13C NMR: C-3 Shift Start->Check_C3 C3_High C-3 > 130 ppm Check_C3->C3_High Deshielded C3_Low C-3 < 125 ppm Check_C3->C3_Low Shielded C3_Ambiguous C-3 ~ 125-130 ppm Check_C3->C3_Ambiguous Unclear Suspect_N1 Likely N1-Isomer (Check H-3 ~ 8.0 ppm) C3_High->Suspect_N1 Suspect_N2 Likely N2-Isomer (Check H-3 > 8.3 ppm) C3_Low->Suspect_N2 Run_NOESY Run 2D NOESY C3_Ambiguous->Run_NOESY Suspect_N1->Run_NOESY Validation Suspect_N2->Run_NOESY Validation NOE_H3 NOE: N-R to H-3 Run_NOESY->NOE_H3 NOE_H7 NOE: N-R to H-7 Run_NOESY->NOE_H7 Confirm_N2 CONFIRMED: N2-Isomer NOE_H3->Confirm_N2 Confirm_N1 CONFIRMED: N1-Isomer NOE_H7->Confirm_N1

Caption: Step-by-step decision tree for assigning indazole regiochemistry.

References
  • Cerecetto, H., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11, 867-878. Retrieved from [Link][2]

  • Doganc, F., & Göker, H. (2024).[3] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Claramunt, R. M., et al. (2022).[4] Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[5] Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of 4-Methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-methyl-1H-indazol-6-amine Proper Disposal Procedures

Core Directive: Isomer Verification & Chemical Identity

CRITICAL SAFETY ALERT: The nomenclature for substituted indazoles can be ambiguous. Before initiating any disposal procedure, verify the specific isomer in hand using the CAS number. Misidentification can lead to improper segregation of incompatible waste streams.

Chemical NameSubstitution PatternCAS NumberMolecular Weight
4-methyl-1H-indazol-6-amine Target Compound (Methyl @ C4, Amine @ C6)885520-74-1 147.18 g/mol
6-methyl-1H-indazol-4-amineIsomer (Methyl @ C6, Amine @ C4)90764-89-9147.18 g/mol
1-methyl-1H-indazol-6-amineIsomer (Methyl @ N1, Amine @ C6)74728-65-7147.18 g/mol

Physical State: Typically an off-white to brown powder/solid. Acidity/Basicity: The exocyclic amine (C6-NH2) is weakly basic; the indazole NH is acidic (pKa ~14).

Hazard Profile & Pre-Disposal Segregation

Treat 4-methyl-1H-indazol-6-amine as a Toxic & Irritant substance. It is not a P-listed or U-listed RCRA waste by name, but it must be managed as hazardous waste due to its toxicity and potential aquatic hazards.

Key GHS Hazards (Extrapolated from structural analogues):

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

  • H411: Toxic to aquatic life with long-lasting effects (common for amino-indazoles).

Segregation Logic:

  • No Oxidizers: Segregate strictly from strong oxidizers (perchlorates, nitrates) to prevent exothermic reactions.

  • No Nitrosating Agents: Do NOT mix with nitrous acid, nitrites, or other nitrosating agents. Primary aromatic amines can form unstable diazonium salts or carcinogenic nitrosamines under acidic conditions.

  • Acid/Base Separation: As a weak base, it should be stored/disposed of with "Organic Bases" or "General Organic Toxicity" streams, avoiding direct mix with concentrated mineral acids unless part of a controlled neutralization protocol.

Disposal Decision Matrix (Operational Workflow)

The following flowchart dictates the operational path for disposal based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 4-methyl-1H-indazol-6-amine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance/Powder) StateCheck->SolidWaste LiquidWaste Liquid Waste (Solutions/Mother Liquor) StateCheck->LiquidWaste Debris Contaminated Debris (Gloves, Filter Paper) StateCheck->Debris SolventDissolve Dissolve in Combustible Solvent (Acetone, Ethanol, Methanol) SolidWaste->SolventDissolve Preferred Method SolventCheck Is Solvent Combustible? LiquidWaste->SolventCheck Bagging Double Bag in Polyethylene (Hazardous Solid Waste) Debris->Bagging LabelSolid Label: 'Flammable & Toxic Organic Waste' SolventDissolve->LabelSolid Incineration High-Temperature Incineration (Licensed Facility) LabelSolid->Incineration OrgStream Combine with Organic Solvents SolventCheck->OrgStream Yes (e.g., DMSO, MeOH) AqStream Aqueous Stream SolventCheck->AqStream No (Water/Buffer) OrgStream->LabelSolid AqTreat Adjust pH to 6-8 Adsorb onto Activated Carbon AqStream->AqTreat LabelAq Label: 'Toxic Aqueous Waste' (Do NOT Drain Dispose) AqTreat->LabelAq LabelAq->Incineration Bagging->Incineration

Caption: Operational decision matrix for the segregation and disposal of 4-methyl-1H-indazol-6-amine waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Prepare solid amine for thermal destruction.

  • Dissolution: Do not dispose of the dry powder directly if possible, as dust generation poses an inhalation risk. Dissolve the solid in a minimal amount of a combustible solvent (Acetone, Ethanol, or Methanol).

  • Containerization: Transfer the solution to a High-Density Polyethylene (HDPE) or glass waste container compatible with the solvent.

  • Labeling: Mark the container clearly with:

    • Contains: 4-methyl-1H-indazol-6-amine in [Solvent Name]

    • Hazard: Flammable, Toxic, Irritant

  • Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration equipped with an afterburner and scrubber (to handle nitrogen oxides generated during combustion).

Protocol B: Aqueous Waste (HPLC Effluent/Work-up Layers)

Objective: Prevent environmental release; aquatic toxicity is a primary concern.

  • No Drain Disposal: Under no circumstances should this compound be flushed into the sanitary sewer.

  • Collection: Collect all aqueous fractions in a dedicated "Toxic Aqueous" carboy.

  • Pre-Treatment (Optional/Volume Reduction):

    • If the volume is large, pass the aqueous solution through a bed of activated charcoal . The aromatic indazole core binds strongly to charcoal.

    • Dispose of the saturated charcoal as Solid Hazardous Waste (Protocol C).

    • The filtrate can be tested for residual UV activity; if clear, it may be treated as non-hazardous aqueous waste (subject to local EHS confirmation).

  • Standard Route: If charcoal treatment is not feasible, label the carboy as Hazardous Aqueous Waste and arrange for commercial pickup.

Protocol C: Contaminated Debris & Spill Cleanup

Objective: Safe containment of solids and spill residues.

  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a N95/P100 dust mask if powder is loose.

  • Spill Response:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water or ethanol) to prevent dust. Scoop up the wet slurry.

    • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination: Wipe the surface with a 1% Citric Acid solution (to solubilize the amine), followed by a soap/water wash.

  • Disposal: Place all wipes, gloves, and absorbent materials into a heavy-duty yellow or red hazardous waste bag. Seal and label as Hazardous Solid Debris.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and copious water for 15 minutes. The lipophilic nature of the indazole requires thorough soaping to remove.
Eye Contact Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses if present.[1][2][3][4] Seek medical attention immediately (irritant risk).[2]
Inhalation Move to fresh air.[1][2][3][4] If breathing is difficult, administer oxygen. Monitor for delayed respiratory irritation.

References

  • PubChem. (2025).[5][6] Compound Summary: 1-methyl-1H-indazol-6-amine (Isomer Reference). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 4-methyl-1H-indazol-6-amine

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 4-methyl-1H-indazol-6-amine. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data from analogous chemical structures to ensure the highest standards of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and rigorous approach based on established best practices for handling aromatic amines and novel research chemicals is paramount.

Hazard Analysis and Risk Assessment

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][3][4]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for various laboratory operations involving 4-methyl-1H-indazol-6-amine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical goggles.[6][7]Chemical-resistant gloves (Nitrile or Neoprene recommended).[7][8]Full-length laboratory coat.[6][7][9]Work in a certified chemical fume hood or use a NIOSH-approved respirator with a particulate filter.[6][7]
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended for larger volumes.[7]Chemical-resistant gloves (Nitrile or Neoprene recommended). Ensure to check breakthrough times.[7][8][10]Chemical-resistant apron over a laboratory coat.[11]All operations should be conducted in a certified chemical fume hood.[6][8]
Reaction Work-up and Purification Chemical splash goggles and a face shield.[7]Double-gloving with compatible chemical-resistant gloves is advised.[11]Chemical-resistant apron over a laboratory coat.[11]Operations must be performed within a certified chemical fume hood.[6]
Waste Disposal Chemical splash goggles.[12]Chemical-resistant gloves (Nitrile or Neoprene recommended).[12]Laboratory coat.Work in a well-ventilated area, preferably a fume hood.[13]

Operational and Handling Plan

Adherence to meticulous handling procedures is critical for both personal safety and experimental integrity.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered.[14] Verify that all necessary PPE is readily available and in good condition.[6]

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powders.

    • Use anti-static weighing dishes to prevent dispersal of the solid.

  • Dissolution:

    • Add the solid 4-methyl-1H-indazol-6-amine to the solvent slowly and in small portions.

    • If heating is required, use a controlled heating mantle and ensure the setup is secure. Never heat a closed system.

  • Reaction and Work-up:

    • Conduct all reactions in a certified chemical fume hood.[6]

    • Use appropriate glassware and ensure all joints are properly sealed.

    • Quench reactions carefully, especially those that may be exothermic.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[9][15]

    • Decontaminate all surfaces and equipment used.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Clean Work Area prep_hood->prep_area weigh Weigh Compound in Hood prep_area->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate After Reaction Completion dispose Dispose of Waste Properly decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: A stepwise workflow for the safe handling of 4-methyl-1H-indazol-6-amine.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

  • Small Spill (Solid):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[13]

    • Sweep the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[13]

    • Decontaminate the spill area.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5]

    • Seek immediate medical attention.[1][5]

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5]

    • Remove contact lenses if present and easy to do so.[1]

    • Seek immediate medical attention.[1][5]

  • Inhalation:

    • Move the affected individual to fresh air immediately.[1][13]

    • If breathing is difficult, provide artificial respiration.

    • Seek immediate medical attention.[1][13]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.[1][5]

    • Seek immediate medical attention.[1][5]

Disposal Plan

Proper disposal of 4-methyl-1H-indazol-6-amine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.[13]

  • Liquid Waste: Collect all liquid waste containing 4-methyl-1H-indazol-6-amine in a separate, leak-proof, and clearly labeled hazardous waste container.[13] Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Labeling: All waste containers must be labeled with "HAZARDOUS WASTE," the full chemical name "4-methyl-1H-indazol-6-amine," and an indication of the major components and their approximate concentrations.[13]

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[13]

Disposal Procedure:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

  • Never dispose of 4-methyl-1H-indazol-6-amine down the drain or in the regular trash.[13]

Disposal Decision Workflow

start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container is_solid->liquid_waste Liquid store Store in designated satellite accumulation area solid_waste->store liquid_waste->store contact_ehs Contact EHS for pickup store->contact_ehs

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.